molecular formula C11H10N2O B182996 2-Methyl-6-phenylpyrimidin-4-ol CAS No. 62260-39-3

2-Methyl-6-phenylpyrimidin-4-ol

Cat. No.: B182996
CAS No.: 62260-39-3
M. Wt: 186.21 g/mol
InChI Key: YIDRCIOAPLVRFZ-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylpyrimidin-4-ol is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-6-phenylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-6-phenylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-12-10(7-11(14)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDRCIOAPLVRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345385
Record name 2-Methyl-6-phenylpyrimidin-4-ol
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62260-39-3
Record name 2-Methyl-6-phenylpyrimidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-6-PHENYL-4-PYRIMIDINOL
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Foundational & Exploratory

2-Methyl-6-phenylpyrimidin-4-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methyl-6-phenylpyrimidin-4-ol: Structure, Properties, and Synthetic Methodologies

Authored by: A Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a vast array of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of 2-Methyl-6-phenylpyrimidin-4-ol, a member of this important class of heterocyclic compounds. The guide delves into its chemical structure, physicochemical properties, and established synthetic protocols. Furthermore, it explores the concept of tautomerism, a key characteristic of hydroxypyrimidines, and discusses the potential biological significance of this compound class, drawing insights from structurally related analogs. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this versatile chemical entity.

Introduction to the Pyrimidine Scaffold

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 3 positions, is a privileged structure in pharmacology.[2] Its derivatives are integral to a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3] The versatility of the pyrimidine ring allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects. 2-Methyl-6-phenylpyrimidin-4-ol, with its characteristic substitution pattern, represents a valuable building block for the synthesis of more complex molecules in drug discovery programs.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of 2-Methyl-6-phenylpyrimidin-4-ol are summarized below. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from established chemical principles and data on analogous compounds.

Chemical Structure

The chemical structure of 2-Methyl-6-phenylpyrimidin-4-ol consists of a central pyrimidine ring substituted with a methyl group at position 2, a phenyl group at position 6, and a hydroxyl group at position 4.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-6-phenylpyrimidin-4-ol is presented in the table below.

PropertyValueSource
IUPAC Name 2-Methyl-6-phenylpyrimidin-4-ol-
CAS Number 62260-39-3-
Molecular Formula C₁₁H₁₀N₂O-
Molecular Weight 186.21 g/mol -
Appearance White to off-white solid (expected)-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water is anticipated.-
Tautomerism: A Key Consideration

A critical aspect of the chemistry of 4-hydroxypyrimidines is their existence as tautomeric isomers. 2-Methyl-6-phenylpyrimidin-4-ol can exist in equilibrium with its keto tautomer, 2-Methyl-6-phenylpyrimidin-4(3H)-one.[4][5][6] In the solid state, the keto form is often predominant for related structures.[7] This equilibrium is influenced by the solvent, pH, and temperature, which can have significant implications for its reactivity and biological interactions.

Synthesis and Characterization

The synthesis of 2-Methyl-6-phenylpyrimidin-4-ol can be achieved through established methods for pyrimidine ring formation. A common and effective approach involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine.

General Synthetic Protocol

A plausible and widely utilized method for the synthesis of 4-hydroxypyrimidines involves the reaction of a 1,3-dicarbonyl compound with an amidine. In the case of 2-Methyl-6-phenylpyrimidin-4-ol, the synthesis would likely proceed via the condensation of a benzoylacetone derivative with acetamidine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of ethyl benzoylacetate (1 equivalent) in a suitable solvent such as ethanol, add sodium ethoxide (1.1 equivalents) and acetamidine hydrochloride (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid or HCl).

  • Isolation: The resulting precipitate is collected by filtration, washed with cold ethanol or water, and dried under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Techniques

The structural confirmation of the synthesized 2-Methyl-6-phenylpyrimidin-4-ol would be carried out using a combination of standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the methyl protons, the aromatic protons of the phenyl group, and the pyrimidine ring proton. The position of the hydroxyl proton signal may vary depending on the solvent and concentration.

    • ¹³C NMR will display distinct signals for each of the unique carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for O-H stretching (broad), N-H stretching (if the keto tautomer is present), C=O stretching (in the keto tautomer), C=C and C=N stretching of the aromatic rings, and C-H stretching.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound by identifying the molecular ion peak (M+).

Potential Biological Activity and Therapeutic Applications

Inferred Potential Based on Structural Analogs
  • Anti-inflammatory Activity: Many pyrimidine derivatives have been reported to possess anti-inflammatory properties.[3]

  • Antimicrobial and Antifungal Activity: The pyrimidine nucleus is a common feature in many antimicrobial and antifungal agents.[1]

  • Anticancer Potential: Substituted pyrimidines are a well-established class of compounds with anticancer activity, often acting as kinase inhibitors or antimetabolites.[8]

The presence of a phenyl group can contribute to hydrophobic interactions with biological targets, while the methyl group can influence steric fit and metabolic stability. The hydroxyl group can participate in hydrogen bonding, which is often crucial for ligand-receptor interactions.

Future Directions for Research

Given the rich pharmacology of the pyrimidine scaffold, 2-Methyl-6-phenylpyrimidin-4-ol presents itself as a valuable candidate for biological screening. Future research could focus on:

  • Screening for Biological Activity: Evaluating its efficacy in a panel of assays for anti-inflammatory, antimicrobial, and anticancer activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to understand how modifications to the methyl and phenyl groups, as well as the pyrimidine core, affect biological activity.

  • Mechanism of Action Studies: If biological activity is identified, elucidating the underlying molecular mechanism would be a critical next step.

Experimental Workflows and Data Visualization

To facilitate further research and understanding, this section provides a conceptual experimental workflow for the synthesis and characterization of 2-Methyl-6-phenylpyrimidin-4-ol, along with a diagram illustrating the key tautomeric equilibrium.

Synthetic and Characterization Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Reactants: Ethyl Benzoylacetate Acetamidine HCl Sodium Ethoxide reflux Reflux in Ethanol (4-6 hours) start->reflux workup Neutralization and Precipitation reflux->workup filtration Filtration and Washing workup->filtration crude Crude Product filtration->crude recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization pure Pure 2-Methyl-6-phenylpyrimidin-4-ol recrystallization->pure nmr NMR Spectroscopy (¹H and ¹³C) pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms

Caption: Synthetic and characterization workflow for 2-Methyl-6-phenylpyrimidin-4-ol.

Tautomeric Equilibrium

Caption: Tautomeric equilibrium of 2-Methyl-6-phenylpyrimidin-4-ol.

Conclusion

2-Methyl-6-phenylpyrimidin-4-ol is a heterocyclic compound with a structure that is representative of a pharmacologically significant class of molecules. While specific, in-depth experimental data on this particular compound is limited in publicly accessible literature, this guide has provided a comprehensive overview of its chemical nature, plausible synthetic routes, and key characteristics such as tautomerism. The potential for this molecule to serve as a scaffold for the development of new therapeutic agents is significant, warranting further investigation into its biological properties. The information and workflows presented herein are intended to serve as a valuable resource for researchers embarking on the study of this and related pyrimidine derivatives.

References

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An In-Depth Technical Guide to the Synthesis of 2-Methyl-6-phenylpyrimidin-4-ol from Ethyl Benzoylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrimidin-4-ol Scaffolds in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3][4] Its prevalence is rooted in its ability to engage in various biological interactions, serving as a versatile scaffold in the design of novel drugs.[1][4] Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][5] The 2,4,6-trisubstituted pyrimidine framework, in particular, is a privileged structure in drug development. This guide provides a comprehensive, in-depth exploration of the synthesis of a specific, valuable pyrimidine derivative: 2-Methyl-6-phenylpyrimidin-4-ol. This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The synthesis is achieved through the well-established cyclocondensation reaction of ethyl benzoylacetate with acetamidine. This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical aspects of purification and characterization.

The Core Reaction: Mechanistic Insights into the Cyclocondensation of a β-Ketoester and an Amidine

The synthesis of 2-Methyl-6-phenylpyrimidin-4-ol from ethyl benzoylacetate and acetamidine is a classic example of a cyclocondensation reaction, a powerful tool for the formation of heterocyclic systems.[6] The reaction proceeds through a series of nucleophilic addition and elimination steps, culminating in the formation of the stable pyrimidine ring.

The generally accepted mechanism begins with the nucleophilic attack of one of the nitrogen atoms of acetamidine on the electrophilic carbonyl carbon of the ketone in ethyl benzoylacetate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the amidine attacks the ester carbonyl group. The subsequent elimination of an ethanol molecule and a water molecule leads to the formation of the aromatic pyrimidine ring. The choice of a basic catalyst, such as sodium ethoxide, is crucial as it serves to deprotonate the acetamidine, increasing its nucleophilicity and facilitating the initial attack on the β-ketoester.

It is important to note that pyrimidin-4-ols can exist in tautomeric equilibrium with their corresponding pyrimidin-4(3H)-one form.[7][8][9] The predominant tautomer can be influenced by factors such as the solvent and the substitution pattern on the pyrimidine ring. In the solid state, the keto form is often favored.[8][9]

Experimental Protocol: A Step-by-Step Guide to the Synthesis

This section provides a detailed, field-proven methodology for the synthesis, purification, and characterization of 2-Methyl-6-phenylpyrimidin-4-ol.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl Benzoylacetate192.2119.22 g0.10
Acetamidine Hydrochloride94.5410.40 g0.11
Sodium Ethoxide68.057.49 g0.11
Absolute Ethanol46.07150 mL-
Glacial Acetic Acid60.05As needed-
Diethyl Ether74.12As needed-
Synthesis Procedure
  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel is charged with a solution of sodium ethoxide (7.49 g, 0.11 mol) in absolute ethanol (75 mL).

  • Addition of Acetamidine: A solution of acetamidine hydrochloride (10.40 g, 0.11 mol) in absolute ethanol (50 mL) is added dropwise to the stirred sodium ethoxide solution. The formation of a white precipitate of sodium chloride will be observed.

  • Addition of Ethyl Benzoylacetate: After the addition of the acetamidine solution is complete, ethyl benzoylacetate (19.22 g, 0.10 mol) is added dropwise to the reaction mixture over a period of 30 minutes.

  • Reflux: The reaction mixture is then heated to reflux and maintained at this temperature with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and the precipitated sodium chloride is removed by filtration. The ethanol is then removed from the filtrate under reduced pressure.

  • Precipitation: The resulting residue is dissolved in a minimum amount of hot water and the solution is acidified with glacial acetic acid until a pH of 5-6 is reached. The white precipitate of 2-Methyl-6-phenylpyrimidin-4-ol that forms is collected by filtration.

  • Purification: The crude product is purified by recrystallization from ethanol to afford a white crystalline solid.

  • Drying: The purified crystals are washed with a small amount of cold diethyl ether and dried in a vacuum oven at 60-70 °C.

Characterization of 2-Methyl-6-phenylpyrimidin-4-ol

The identity and purity of the synthesized compound should be confirmed by a combination of physical and spectroscopic methods.

Technique Expected Result
Melting Point A sharp melting point should be observed, consistent with literature values.
¹H NMR The spectrum should show characteristic peaks for the methyl protons, the pyrimidine ring proton, and the phenyl group protons.
¹³C NMR The spectrum will display signals corresponding to all the unique carbon atoms in the molecule.
IR Spectroscopy Characteristic absorption bands for O-H, N-H, C=N, and C=C stretching vibrations should be present.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₀N₂O, M.W. = 186.21 g/mol ).

Visualizing the Process: Reaction Mechanism and Workflow

To provide a clearer understanding of the synthetic process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Reaction Mechanism```dot

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl Benzoylacetate Ethyl Benzoylacetate Nucleophilic Attack Nucleophilic Attack Ethyl Benzoylacetate->Nucleophilic Attack + Acetamidine Acetamidine Acetamidine Acetamidine->Nucleophilic Attack Tetrahedral Intermediate 1 Tetrahedral Intermediate 1 Nucleophilic Attack->Tetrahedral Intermediate 1 Intramolecular Cyclization Intramolecular Cyclization Tetrahedral Intermediate 1->Intramolecular Cyclization Tetrahedral Intermediate 2 Tetrahedral Intermediate 2 Intramolecular Cyclization->Tetrahedral Intermediate 2 Elimination Elimination of Ethanol & Water Tetrahedral Intermediate 2->Elimination 2-Methyl-6-phenylpyrimidin-4-ol 2-Methyl-6-phenylpyrimidin-4-ol Elimination->2-Methyl-6-phenylpyrimidin-4-ol

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion: A Versatile Building Block for Future Innovations

This in-depth guide has provided a comprehensive overview of the synthesis of 2-Methyl-6-phenylpyrimidin-4-ol from ethyl benzoylacetate and acetamidine. By understanding the underlying reaction mechanism and adhering to a robust experimental protocol, researchers can reliably produce this valuable chemical intermediate. The pyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and a thorough understanding of its synthesis is paramount for drug development professionals. The methodologies and insights presented here are intended to empower researchers to confidently synthesize and utilize this and other related pyrimidine derivatives in their quest for novel and effective medicines.

References

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-6-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 2-Methyl-6-phenylpyrimidin-4-ol. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles and methodologies that underpin the structural elucidation of pyrimidine derivatives. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, grounded in the context of its synthesis and the established spectroscopic behavior of related compounds. This guide emphasizes the "why" behind the "how," offering insights into experimental design and data interpretation to ensure scientific rigor and trustworthiness in your research and development endeavors.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases essential for life. The targeted molecule, 2-Methyl-6-phenylpyrimidin-4-ol, is a member of this vital class of heterocycles. Its structural features, a substituted pyrimidine ring, suggest potential applications in drug discovery and materials science. Accurate and unambiguous structural confirmation through spectroscopic methods is paramount for any further investigation into its chemical and biological properties. This guide will walk you through the process of its characterization, from synthesis to spectral analysis.

Synthesis of 2-Methyl-6-phenylpyrimidin-4-ol: A Plausible Route

To understand the spectroscopic data, it is beneficial to first consider a likely synthetic pathway, as the starting materials and reaction mechanism can provide clues to the final structure. A common and efficient method for the synthesis of substituted pyrimidin-4-ols involves the condensation of a β-dicarbonyl compound with an amidine.

A plausible synthesis for 2-Methyl-6-phenylpyrimidin-4-ol would involve the reaction of ethyl benzoylacetate with acetamidine hydrochloride in the presence of a base such as sodium ethoxide.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Ethyl benzoylacetate Ethyl benzoylacetate Reaction Ethyl benzoylacetate->Reaction Acetamidine HCl Acetamidine HCl Acetamidine HCl->Reaction Sodium Ethoxide (Base) Sodium Ethoxide (Base) Sodium Ethoxide (Base)->Reaction Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Reflux Reflux Reflux->Reaction 2-Methyl-6-phenylpyrimidin-4-ol 2-Methyl-6-phenylpyrimidin-4-ol Reaction->2-Methyl-6-phenylpyrimidin-4-ol Cyclocondensation

Caption: Plausible synthetic route for 2-Methyl-6-phenylpyrimidin-4-ol.

This one-pot cyclocondensation reaction is a reliable method for constructing the pyrimidine ring. The choice of a strong base like sodium ethoxide is crucial for deprotonating the active methylene group of the ethyl benzoylacetate and the amidine, facilitating the nucleophilic attack and subsequent cyclization.

Spectroscopic Analysis: A Multi-faceted Approach

The structural elucidation of an organic molecule is a puzzle solved by assembling evidence from various spectroscopic techniques. Each method provides a unique piece of information, and together they offer a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1H-OHThe acidic proton of the hydroxyl group is expected to be a broad singlet at a downfield chemical shift, characteristic of enolic protons.
~7.9-8.1m2HPhenyl H (ortho)The ortho protons of the phenyl ring are deshielded by the proximity to the pyrimidine ring and will appear as a multiplet.
~7.4-7.6m3HPhenyl H (meta, para)The meta and para protons of the phenyl ring will resonate as a complex multiplet further upfield.
~6.5s1HPyrimidine H-5The lone proton on the pyrimidine ring is expected to be a singlet in a region typical for vinylic protons.
~2.4s3H-CH₃The methyl protons at the 2-position of the pyrimidine ring will appear as a sharp singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like the -OH group.

  • Instrument Setup:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

    • Solvent: DMSO-d₆.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Acquisition Parameters: Standard proton acquisition parameters are generally sufficient. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environment.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~165C-4The carbon bearing the hydroxyl group is expected to be significantly deshielded.
~162C-6The phenyl-substituted carbon of the pyrimidine ring will also be downfield.
~160C-2The carbon attached to two nitrogen atoms will be deshielded.
~135Phenyl C (ipso)The carbon of the phenyl ring attached to the pyrimidine ring.
~130Phenyl C (para)The para carbon of the phenyl ring.
~129Phenyl C (ortho/meta)The ortho and meta carbons of the phenyl ring are expected to have similar chemical shifts.
~105C-5The carbon atom at position 5 of the pyrimidine ring.
~22-CH₃The methyl carbon is expected to be in the aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Spectrometer: A 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.

    • Solvent: DMSO-d₆.

    • Reference: The central peak of the DMSO-d₆ septet at 39.52 ppm.

    • Acquisition Parameters: A standard proton-decoupled ¹³C NMR experiment should be performed. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

G cluster_workflow NMR Workflow Sample Prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) 1H_NMR ¹H NMR Acquisition (400 MHz) Sample Prep->1H_NMR 13C_NMR ¹³C NMR Acquisition (100 MHz) Sample Prep->13C_NMR Data_Processing Data Processing (FT, Phasing, Baseline Correction) 1H_NMR->Data_Processing 13C_NMR->Data_Processing Structure_Elucidation Structural Elucidation Data_Processing->Structure_Elucidation

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.

Predicted IR Data (KBr pellet):

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200-2800Broad, StrongO-H stretchThe broadness is due to hydrogen bonding of the hydroxyl group.
~3050MediumAromatic C-H stretchCharacteristic of C-H stretching in the phenyl ring.
~2950MediumAliphatic C-H stretchFrom the methyl group.
~1650StrongC=O stretchDue to the tautomeric keto form in the solid state. Pyrimidin-4-ols often exist in equilibrium with their keto tautomers (pyrimidin-4-ones).
~1600, 1580, 1500Medium-StrongC=C and C=N stretchesAromatic and pyrimidine ring stretching vibrations.
~770, 690StrongC-H out-of-plane bendCharacteristic of a monosubstituted benzene ring.

Experimental Protocol for IR Spectroscopy (KBr Pellet):

  • Sample Preparation: Grind a small amount of the dry, purified compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer valuable structural clues.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignmentRationale
186High[M]⁺The molecular ion peak, corresponding to the molecular weight of C₁₁H₁₀N₂O.
185Moderate[M-H]⁺Loss of a hydrogen atom.
157Moderate[M-CHO]⁺Loss of a formyl radical, a common fragmentation for phenolic compounds.
105Strong[C₆H₅CO]⁺Benzoyl cation, a very stable fragment.
77Moderate[C₆H₅]⁺Phenyl cation.

Experimental Protocol for Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

G cluster_workflow Spectroscopic Characterization Workflow Synthesis Synthesis and Purification IR IR Spectroscopy (Functional Groups) Synthesis->IR MS Mass Spectrometry (Molecular Weight) Synthesis->MS NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Structure_Confirmation Structure Confirmation IR->Structure_Confirmation MS->Structure_Confirmation NMR->Structure_Confirmation

Navigating the Chemistry and Therapeutic Potential of 2-Methyl-6-phenylpyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Methyl-6-phenylpyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. Due to prototropic tautomerism, this pyrimidine derivative exists in equilibrium with its more stable keto form, 6-Methyl-2-phenyl-4(1H)-pyrimidinone. This document will address both forms, focusing on the characterization, synthesis, and biological relevance of this chemical entity, providing a crucial resource for its application in research and drug development.

Chemical Identity and Tautomerism

The accurate identification of pyrimidine derivatives is paramount, as their biological and chemical properties are intrinsically linked to their structure. The compound is subject to keto-enol tautomerism, a fundamental concept in organic chemistry where a proton migrates, leading to the interconversion of two constitutional isomers.[1]

  • Enol Form: 2-Methyl-6-phenylpyrimidin-4-ol

  • Keto Form: 6-Methyl-2-phenyl-4(1H)-pyrimidinone

While both forms may coexist in solution, the keto form is generally more stable and is the structure predominantly found in the solid state.[2] Consequently, the majority of literature and database entries refer to the keto tautomer.

Table 1: Chemical Identifiers for 6-Methyl-2-phenyl-4(1H)-pyrimidinone

IdentifierValueSource
CAS Number 13514-79-9[3]
IUPAC Name 6-Methyl-2-phenylpyrimidin-4(1H)-one[3]
Molecular Formula C₁₁H₁₀N₂O[3]
Molecular Weight 186.21 g/mol [3]
Canonical SMILES CC1=CC(=O)N=C(N1)C2=CC=CC=C2[3]
InChI Key BQXCSFIZYMLIAU-UHFFFAOYSA-N[3]

The interconversion between these two forms is a dynamic equilibrium, the position of which can be influenced by factors such as solvent, pH, and temperature. For drug development professionals, understanding this equilibrium is critical as the different tautomers may exhibit distinct binding affinities to biological targets.

Caption: Tautomeric equilibrium between the enol and keto forms.

Synthesis and Mechanistic Insights

The synthesis of 6-methyl-2-phenyl-4(1H)-pyrimidinone is typically achieved through a well-established condensation reaction. This method provides a reliable and scalable route to this important heterocyclic scaffold.

Principle of Synthesis

The most common synthetic route involves the cyclocondensation of a β-ketoester, such as ethyl acetoacetate, with benzamidine. This reaction is a classic example of pyrimidine ring formation and proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically carried out in the presence of a base, which facilitates the deprotonation of the amidine and promotes the cyclization process.

synthesis_workflow Synthesis Workflow reagents Reactants: - Ethyl Acetoacetate - Benzamidine Hydrochloride - Sodium Ethoxide (Base) - Ethanol (Solvent) reaction_conditions Reaction Conditions: - Reflux in Ethanol reagents->reaction_conditions workup Work-up: - Cooling - Neutralization - Filtration reaction_conditions->workup purification Purification: - Recrystallization workup->purification product Final Product: 6-Methyl-2-phenyl-4(1H)-pyrimidinone purification->product

Caption: General workflow for the synthesis of 6-Methyl-2-phenyl-4(1H)-pyrimidinone.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 6-Methyl-2-phenyl-4(1H)-pyrimidinone.

Materials:

  • Ethyl acetoacetate

  • Benzamidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Glacial acetic acid

  • Distilled water

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. To this solution, add benzamidine hydrochloride and stir until a clear solution is obtained.

  • Addition of β-Ketoester: Slowly add ethyl acetoacetate to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form upon cooling.

  • Neutralization and Isolation: Carefully neutralize the mixture with glacial acetic acid. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its development as a therapeutic agent.

Table 2: Physicochemical Properties of 6-Methyl-2-phenyl-4(1H)-pyrimidinone

PropertyValueNotes
Melting Point ~294-296 °CDecomposition may be observed at higher temperatures.
Appearance White to off-white crystalline solid
Solubility Sparingly soluble in water; soluble in hot ethanol and other polar organic solvents.
pKa Not extensively reported, but expected to be weakly acidic due to the N-H proton.

Biological Activity and Therapeutic Potential

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[4] Derivatives of 2-methyl-6-phenylpyrimidin-4-ol are of interest due to their potential to interact with various biological targets.

The introduction of a methyl group can significantly impact the pharmacological profile of a molecule, a phenomenon often referred to as the "magic methyl" effect.[5] This can be attributed to improved binding affinity, enhanced metabolic stability, or altered physicochemical properties.

While specific biological data for 2-methyl-6-phenylpyrimidin-4-ol is not extensively documented in publicly available literature, the broader class of pyrimidine derivatives has demonstrated a wide range of biological activities, including:

  • Anticancer Activity: Many pyrimidine derivatives have been investigated as inhibitors of various kinases and other proteins involved in cell cycle regulation.[6]

  • Antimicrobial Activity: The pyrimidine nucleus is a key component of several antibacterial and antifungal agents.

  • Anti-inflammatory Effects: Certain pyrimidine-based compounds have shown potential in modulating inflammatory pathways.

  • Central Nervous System (CNS) Activity: The structural features of pyrimidines make them suitable candidates for targeting receptors and enzymes in the CNS.

Researchers working with 2-methyl-6-phenylpyrimidin-4-ol and its analogs should consider screening these compounds in assays relevant to these therapeutic areas. The specific substitution pattern of a methyl group at the 2-position and a phenyl group at the 6-position provides a unique chemical space for exploring novel biological activities.

Conclusion and Future Directions

2-Methyl-6-phenylpyrimidin-4-ol, primarily existing as its tautomer 6-Methyl-2-phenyl-4(1H)-pyrimidinone, represents a valuable scaffold for drug discovery. Its straightforward synthesis and the known biological importance of the pyrimidine core make it an attractive starting point for the development of novel therapeutic agents.

Future research should focus on:

  • Elucidation of Specific Biological Targets: High-throughput screening and target-based assays are needed to identify the specific proteins with which this compound interacts.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogs will provide insights into the key structural features required for optimal activity.

  • Pharmacokinetic Profiling: In vitro and in vivo studies are necessary to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

By leveraging the information presented in this guide, researchers and drug development professionals can effectively advance the study of 2-methyl-6-phenylpyrimidin-4-ol and unlock its full therapeutic potential.

References

  • ChemBK. (n.d.). 6-methyl-2-thioxo-1H-pyrimidin-4-one. Retrieved January 27, 2026, from [Link]

  • Wang, P., et al. (2026, January 10). Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI.
  • U.S. Environmental Protection Agency. (n.d.). 2,4(1H,3H)-Pyrimidinedithione, 6-methyl-. Substance Details - SRS. Retrieved January 27, 2026, from [Link]

  • PubChem. (2026, January 18). 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one. Retrieved January 27, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. Retrieved January 27, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4,6-Dimethyl-2-pyrimidone (CAS 108-79-2). Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 6-Methyl-4-phenyl-3,4-dihydro-2(1H)-pyrimidinon. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2023, July 5).
  • ResearchGate. (2025, August 6). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one.
  • National Center for Biotechnology Information. (n.d.). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. PubMed Central. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PubMed Central. Retrieved January 27, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of N-(1-(6-acetamido-5-phenylpyrimidin-4-yl) piperidin-3-yl) amide derivatives as potential inhibitors for mitotic kinesin spindle protein. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. PubMed Central. Retrieved January 27, 2026, from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS AND SYNTHESIS AND EVALUATION FOR EVALUATION FOR EVALUATION FOR ANTIMICROBIAL ANTIMICROBIAL ACTIVITY OF 2 ACTIVITY OF 2. Retrieved January 27, 2026, from [Link]

  • PubMed. (n.d.). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 2(6-isocyanatohexylaminocarbonylamino)-6-methyl-4[1H]pyrimidinone. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil)
  • Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025, October 26). Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid.
  • Journal of Emerging Technologies and Innovative Research. (2023, April). SYNTHESIS OF NOVEL PYRAZOLO PYRANOPYRIMIDINE DERIVATIVES USING (TEDA-SIO2) IN AQUOUS MEDIA. Retrieved January 27, 2026, from [Link]

  • PubMed. (n.d.). Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization. Retrieved January 27, 2026, from [Link]

  • PubMed. (2007, July 1). Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. Retrieved January 27, 2026, from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Researcher

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a cornerstone of modern organic chemistry and drug discovery. In the realm of heterocyclic chemistry, pyrimidinone scaffolds are of paramount importance, forming the core of numerous biologically active molecules, including nucleobases. The precise tautomeric form of a pyrimidinone derivative can profoundly influence its physicochemical properties, such as its hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets. This guide provides a comprehensive exploration of the tautomeric landscape of 2-methyl-6-phenylpyrimidin-4-ol and related pyrimidinones, offering a blend of theoretical principles and practical experimental insights for researchers in medicinal chemistry and materials science.

The Tautomeric Landscape of Pyrimidin-4-ones: A Fundamental Overview

Pyrimidin-4-one systems can exhibit several forms of prototropic tautomerism, primarily the keto-enol and amine-imine types. For 2-methyl-6-phenylpyrimidin-4-ol, the principal equilibrium of interest is between the hydroxy (enol) and the oxo (keto) forms. Furthermore, the presence of two ring nitrogen atoms allows for the existence of two distinct keto tautomers: the 1H- and 3H-pyrimidinones.

The position of this equilibrium is dictated by a delicate interplay of several factors, including the intrinsic stability of the tautomers, the electronic and steric effects of substituents, the nature of the solvent, and the physical state (solid, liquid, or gas).

The Predominance of the Keto Form

A wealth of experimental and computational evidence suggests that for most pyrimidin-4-one derivatives, the keto form is significantly more stable than the enol form. This preference is largely attributed to the greater thermodynamic stability of the amide-like functionality within the pyrimidinone ring compared to the enol's vinyl alcohol moiety. X-ray crystallographic studies on analogous compounds, such as 2-amino-5,6-dimethylpyrimidin-4-one, have consistently revealed the predominance of the keto tautomer in the solid state.[1]

Tautomerism of 2-Methyl-6-phenylpyrimidin-4-ol: A Detailed Analysis

While direct experimental data for 2-methyl-6-phenylpyrimidin-4-ol is not extensively reported in the literature, a robust understanding of its tautomeric behavior can be extrapolated from studies on closely related analogs and the fundamental principles of substituent effects.

The Principal Tautomeric Forms

The three primary tautomers of 2-methyl-6-phenylpyrimidin-4-ol are:

  • 2-Methyl-6-phenylpyrimidin-4-ol (Hydroxy/Enol form)

  • 2-Methyl-6-phenyl-3H-pyrimidin-4-one (3H-Keto form)

  • 2-Methyl-6-phenyl-1H-pyrimidin-4-one (1H-Keto form)

Tautomers enol 2-Methyl-6-phenylpyrimidin-4-ol (Hydroxy/Enol form) keto_3H 2-Methyl-6-phenyl-3H-pyrimidin-4-one (3H-Keto form) enol->keto_3H [H+ shift] keto_1H 2-Methyl-6-phenyl-1H-pyrimidin-4-one (1H-Keto form) enol->keto_1H [H+ shift] keto_3H->keto_1H Interconversion Synthesis reactants Ethyl Benzoylacetate + Acetamidine intermediate Cyclocondensation Intermediate reactants->intermediate Base product 2-Methyl-6-phenylpyrimidin-4-ol intermediate->product Tautomerization

Caption: General synthetic scheme for 2-methyl-6-phenylpyrimidin-4-ol.

Spectroscopic Methods

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.

  • ¹H NMR: The different tautomers will exhibit distinct ¹H NMR spectra. Key diagnostic signals include the chemical shifts of the N-H protons (for the keto forms) and the O-H proton (for the enol form). The chemical shift of the pyrimidine ring proton will also be sensitive to the tautomeric form. By carefully integrating the signals corresponding to each tautomer, their relative populations in a given solvent can be determined.

  • ¹³C NMR: The chemical shift of the C4 carbon is highly indicative of the tautomeric state. In the keto forms, this carbon will resonate at a significantly downfield chemical shift (typical of a carbonyl carbon) compared to the enol form (where it is an oxygen-bearing sp² carbon).

  • ¹⁵N NMR: If isotopically labeled material is available, ¹⁵N NMR can provide unambiguous evidence for the location of the proton on the nitrogen atoms in the keto tautomers.

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve a precisely weighed sample of 2-methyl-6-phenylpyrimidin-4-ol in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra at a controlled temperature (e.g., 298 K).

  • Spectral Analysis:

    • Identify the distinct sets of signals corresponding to each tautomer.

    • For ¹H NMR, carefully integrate the well-resolved signals of each tautomer.

    • Calculate the mole fraction of each tautomer from the integral ratios.

  • Variable Temperature Studies: To probe the thermodynamics of the tautomeric equilibrium, acquire ¹H NMR spectra at a range of temperatures. A van't Hoff plot (ln(K_eq) vs. 1/T) can then be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.

The different electronic structures of the tautomers will result in distinct UV-Vis absorption spectra. The keto forms, with their extended conjugation involving the carbonyl group, are expected to have different λ_max values and molar absorptivities compared to the enol form. By acquiring spectra in a range of solvents with varying polarities, the solvent-induced shifts in the absorption maxima can provide further evidence for the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the predominant tautomeric form in the solid state. The resulting crystal structure will unambiguously show the location of all atoms, including the hydrogen atoms, thus confirming the keto or enol structure. Based on studies of similar pyrimidinones, it is anticipated that 2-methyl-6-phenylpyrimidin-4-ol will crystallize in one of its keto forms. [1]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers.

Computational Protocol: DFT Analysis of Tautomer Stability

  • Structure Optimization: Build the 3D structures of all three tautomers (enol, 1H-keto, and 3H-keto). Perform geometry optimization for each tautomer in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Energy Calculations: Calculate the electronic energies and Gibbs free energies of each tautomer. The relative energies will indicate the most stable tautomer under the given conditions.

  • Solvation Modeling: To simulate the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

Summary of Expected Tautomeric Behavior and Data

Based on the analysis of related compounds and theoretical principles, the following table summarizes the expected tautomeric behavior of 2-methyl-6-phenylpyrimidin-4-ol.

Property Expected Outcome Rationale
Predominant Tautomer Keto forms (3H- and 1H-pyrimidinone)Greater thermodynamic stability of the amide-like moiety.
Solid-State Structure Likely one of the keto tautomersConsistent with X-ray data of analogous pyrimidinones.
Solvent Effects Polar solvents will favor the more polar keto tautomers. The ratio of 3H- to 1H-keto forms will be solvent-dependent.Differential solvation of the tautomers.
¹³C NMR C4 Shift Downfield shift in the keto forms (approx. 160-170 ppm) vs. the enol form.Carbonyl character in the keto forms.
DFT Energy Calculations Keto tautomers will have lower calculated Gibbs free energies than the enol tautomer.Reflects the intrinsic stability of the tautomers.

Conclusion and Future Perspectives

The tautomerism of 2-methyl-6-phenylpyrimidin-4-ol is a fascinating example of how subtle structural features and environmental factors can govern molecular structure and properties. While the keto forms are predicted to be the dominant species, a comprehensive experimental and computational investigation is warranted to fully elucidate the tautomeric landscape of this important heterocyclic scaffold. Such studies will not only provide fundamental insights into the chemistry of pyrimidinones but also aid in the rational design of novel drug candidates and functional materials based on this versatile molecular framework.

References

  • Hall, V. M., Bertke, J. A., & Swift, J. A. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 6), 460–464. [Link]

  • Devadas, B., Selness, S. R., Xing, L., Madsen, H. M., Marrufo, L. D., Shieh, H., Messing, D. M., Yang, J. Z., Morgan, H. M., Anderson, G. D., Webb, E. G., Zhang, J., Devraj, R. V., & Monahan, J. B. (2011). Substituted N-aryl-6-pyrimidinones: a new class of potent, selective, and orally active p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(13), 3856–3860. [Link]

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The Ascendancy of Pyrimidin-4-ol: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidin-4-ol core, and its tautomeric pyrimidin-4-one form, represents a cornerstone of contemporary medicinal chemistry. This guide provides a comprehensive exploration of the discovery, historical evolution, and therapeutic applications of this privileged scaffold. From its early roots in the synthesis of barbiturates to its current prominence in targeted therapies, the pyrimidin-4-ol moiety has demonstrated remarkable versatility. We will delve into the fundamental physicochemical properties that underpin its utility, including its tautomeric nature and its role as a bioisostere of carboxylic acids. Key synthetic strategies that have enabled the exploration of its vast chemical space will be detailed, alongside in-depth case studies of landmark drugs that feature this core. This guide aims to provide a deep, technical understanding of the pyrimidin-4-ol scaffold, empowering researchers to leverage its full potential in the design of next-generation therapeutics.

A Historical Odyssey: From Sedatives to Targeted Therapies

The story of pyrimidin-4-ol derivatives in medicine is one of serendipity, systematic investigation, and evolving chemical understanding. While the parent pyrimidine ring was first synthesized in the late 19th century, its journey into the realm of medicine began with a class of compounds that, while structurally related, cast a long shadow: the barbiturates.

The Barbiturate Era: An Early Glimpse of the Pyrimidine Core's Potential

The first pyrimidine derivative to be isolated was alloxan in 1818, a product of uric acid oxidation.[1] However, it was the synthesis of barbituric acid in 1864 by Adolf von Baeyer that marked a pivotal moment. This was achieved through the condensation of urea and malonic acid.[1] While barbituric acid itself was not pharmacologically active, the discovery by Emil Fischer and Joseph von Mering in 1903 that diethylbarbituric acid (barbital) induced sleep in dogs opened the floodgates to a new class of sedative-hypnotics.[2] This discovery highlighted the potential of the pyrimidine core to interact with biological systems and elicit profound physiological effects.

Beyond Sedation: The Emergence of Non-Barbiturate Pyrimidinones

For much of the early 20th century, the therapeutic landscape of pyrimidines was dominated by barbiturates. However, growing concerns over their addictive potential and narrow therapeutic index spurred the search for safer alternatives. This led to a broader exploration of the pyrimidine scaffold, including derivatives featuring the pyrimidin-4-ol/one moiety.

A significant milestone in this journey was the development of Minoxidil . Initially synthesized in the late 1950s by the Upjohn Company as a potential treatment for ulcers, it was found to be a potent vasodilator.[3] This led to its approval as an oral medication for severe high blood pressure. The unexpected side effect of hypertrichosis (excessive hair growth) during clinical trials led to its reinvention as a topical treatment for androgenetic alopecia, a testament to the serendipitous nature of drug discovery.[3]

The latter half of the 20th century and the early 21st century have witnessed an explosion in the discovery of pyrimidin-4-ol derivatives with a wide array of therapeutic applications. This has been driven by a deeper understanding of disease biology and the advent of structure-based drug design.

Historical_Timeline 1864: Baeyer synthesizes Barbituric Acid 1864: Baeyer synthesizes Barbituric Acid 1903: Fischer & von Mering discover Barbital's sedative effects 1903: Fischer & von Mering discover Barbital's sedative effects 1864: Baeyer synthesizes Barbituric Acid->1903: Fischer & von Mering discover Barbital's sedative effects Late 1950s: Synthesis of Minoxidil Late 1950s: Synthesis of Minoxidil 1903: Fischer & von Mering discover Barbital's sedative effects->Late 1950s: Synthesis of Minoxidil Shift to non-barbiturates 1980s-Present: Rise of Pyrimidin-4-ol in Targeted Therapies 1980s-Present: Rise of Pyrimidin-4-ol in Targeted Therapies Late 1950s: Synthesis of Minoxidil->1980s-Present: Rise of Pyrimidin-4-ol in Targeted Therapies Modern Drug Discovery

A brief timeline of key milestones in the history of pyrimidine-based drugs.

The Chemical Core: Physicochemical Properties and Tautomerism

The therapeutic versatility of the pyrimidin-4-ol scaffold is deeply rooted in its unique physicochemical properties. A central aspect of its chemistry is the phenomenon of keto-enol tautomerism.

A Tale of Two Tautomers: Pyrimidin-4-ol and Pyrimidin-4-one

Pyrimidin-4-ol exists in a tautomeric equilibrium with its keto form, pyrimidin-4(3H)-one. In most physiological and solid-state environments, the equilibrium lies heavily in favor of the pyrimidin-4-one tautomer due to the greater stability of the amide-like functionality. This seemingly subtle chemical feature has profound implications for its biological activity. The pyrimidin-4-one form presents a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form specific and directional interactions with biological targets such as enzymes and receptors.

Tautomerism Pyrimidin4ol Pyrimidin-4-ol Pyrimidin4one Pyrimidin-4-one Pyrimidin4ol->Pyrimidin4one Tautomerization

Tautomeric equilibrium between pyrimidin-4-ol and pyrimidin-4-one.
Acidity and Ionization: The pKa of Pyrimidin-4-one

The pKa of the pyrimidin-4-one ring system is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. The N-H proton is weakly acidic, with a pKa value that can be modulated by substituents on the ring. This tunable acidity allows for fine-tuning of the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with target proteins. The pKa of the parent pyrimidine is approximately 1.10 (for the protonated form).[2]

A Bioisosteric Chameleon: The Pyrimidin-4-one Scaffold as a Carboxylic Acid Mimic

One of the most powerful applications of the pyrimidin-4-one scaffold in modern drug design is its role as a bioisostere for the carboxylic acid functional group. Carboxylic acids are common pharmacophoric elements, often crucial for binding to biological targets. However, they can also impart undesirable properties, such as poor oral bioavailability, rapid metabolism, and potential for off-target effects.

The pyrimidin-4-one moiety can effectively mimic the key hydrogen bonding interactions of a carboxylic acid while offering several advantages:

  • Improved Metabolic Stability: The pyrimidin-4-one ring is generally more resistant to metabolic degradation compared to a carboxylic acid.

  • Enhanced Cell Permeability: By replacing a highly ionizable carboxylic acid with the less acidic pyrimidin-4-one, the overall lipophilicity of a molecule can be increased, leading to improved cell membrane permeability.

  • Modulated Acidity: The pKa of the pyrimidin-4-one can be fine-tuned through substitution, allowing for precise control over the ionization state and interaction profile.

This bioisosteric replacement has been successfully employed in the design of numerous inhibitors of enzymes that recognize carboxylate-containing substrates.

Bioisosterism cluster_0 Carboxylic Acid cluster_1 Pyrimidin-4-one Bioisostere Carboxylic_Acid R-COOH Pyrimidinone R-Pyrimidin-4-one Carboxylic_Acid->Pyrimidinone Bioisosteric Replacement

The pyrimidin-4-one scaffold as a bioisostere for a carboxylic acid.

The Art of Creation: Synthetic Strategies for Pyrimidin-4-ol Derivatives

The widespread application of pyrimidin-4-ol derivatives has been made possible by the development of a diverse array of synthetic methodologies. These range from classical condensation reactions to modern cross-coupling strategies.

The Foundational Biginelli Reaction

First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) provides a straightforward entry to dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidinones.[3] The simplicity and versatility of the Biginelli reaction have made it a cornerstone in the synthesis of pyrimidine-based compound libraries.

From β-Ketoesters and Amidines

A common and versatile method for the synthesis of 4-hydroxypyrimidines involves the condensation of a β-ketoester with an amidine.[4] While effective, the cost and availability of certain amidines can be a limitation for large-scale synthesis.[4]

Modern Synthetic Approaches

The advent of modern organic synthesis has brought a wealth of new tools for the construction and functionalization of the pyrimidin-4-one core. These include:

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have become indispensable for the late-stage functionalization of pre-formed pyrimidinone scaffolds, allowing for the rapid generation of diverse analogues.

  • Multi-component Reactions: Beyond the Biginelli reaction, a variety of other multi-component reactions have been developed for the efficient and atom-economical synthesis of highly substituted pyrimidinones.

Experimental Protocol: Synthesis of a Representative 2-Amino-pyrimidin-4-ol Derivative

The following protocol outlines the synthesis of 2,4-diamino-6-hydroxypyrimidine, a key intermediate in the synthesis of various medicinal agents.

Materials:

  • Ethyl cyanoacetate

  • Guanidine hydrochloride

  • Sodium ethoxide solution in ethanol

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate and allow the mixture to stand.

  • In a separate flask, prepare a solution of guanidine in ethanol from guanidine hydrochloride and sodium ethoxide, and filter to remove the precipitated sodium chloride.

  • Add the clear guanidine solution to the ethyl sodiocyanoacetate solution.

  • Heat the reaction mixture under reflux for 2 hours.

  • Evaporate the solvent to dryness.

  • Dissolve the solid residue in boiling water and acidify with hydrochloric acid.

  • Cool the solution to induce crystallization of the product.

  • Collect the crystals by filtration, wash with cold water, and dry to yield 2,4-diamino-6-hydroxypyrimidine.[5]

Therapeutic Triumphs: Case Studies of Pyrimidin-4-ol Derivatives in Medicine

The pyrimidin-4-ol scaffold is at the heart of numerous approved drugs and clinical candidates across a wide range of therapeutic areas.

Case Study: Favipiravir - A Broad-Spectrum Antiviral

Discovery and Development: Favipiravir (T-705) was discovered by Toyama Chemical Co., Ltd. through the screening of their chemical library for activity against the influenza virus.[6] It was approved in Japan in 2014 for the treatment of novel or re-emerging influenza virus infections.

Mechanism of Action: Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[6] Favipiravir-RTP acts as a nucleoside analogue, mimicking both guanosine and adenosine, and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[6][7] This inhibition can occur through two primary mechanisms: premature termination of viral RNA synthesis or by inducing lethal mutagenesis, leading to the production of non-viable viral particles.[8]

Structure-Activity Relationship (SAR): The 6-fluoro substituent is crucial for its potent antiviral activity. The 3-hydroxy (the tautomeric form of the 3-one) and the 2-carboxamide groups are essential for its recognition and processing by cellular enzymes to the active triphosphate form and for its interaction with the viral RdRp.

Favipiravir_MoA cluster_0 Host Cell cluster_1 RNA Virus Favipiravir Favipiravir Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir->Favipiravir_RTP Intracellular Phosphoribosylation RdRp RNA-dependent RNA Polymerase Favipiravir_RTP->RdRp Inhibits Viral_Replication Viral RNA Replication RdRp->Viral_Replication

Mechanism of action of the antiviral drug Favipiravir.
Case Study: Rosuvastatin - A Blockbuster Statin

While not a direct pyrimidin-4-ol, the pyrimidine core of rosuvastatin is a critical component of its structure and activity.

Discovery and Development: Rosuvastatin was developed by Shionogi & Co. as a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Mechanism of Action: Rosuvastatin competitively inhibits HMG-CoA reductase, leading to a decrease in cholesterol production in the liver. This results in an upregulation of LDL receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.

The Role of the Pyrimidine Core: The pyrimidine ring in rosuvastatin is a key part of the "superstatin" pharmacophore. It forms crucial interactions within the active site of HMG-CoA reductase, contributing to the drug's high potency. The N-methylmethanesulfonamide group on the pyrimidine ring enhances its binding affinity and contributes to its favorable pharmacokinetic profile.

Synthesis of the Pyrimidine Core: The synthesis of the pyrimidine core of rosuvastatin is a multi-step process that often involves the construction of a substituted pyrimidine ring followed by functional group manipulations to introduce the necessary side chains.[9]

Pyrimidin-4-ones as Kinase Inhibitors

The pyrimidin-4-one scaffold is a prominent feature in many kinase inhibitors developed for the treatment of cancer. The ability of the pyrimidin-4-one to act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, is a major reason for its prevalence in this class of drugs. A notable example is the development of pyrazolo[3,4-d]pyrimidine kinase inhibitors.[10]

Structure-Activity Relationship (SAR): The SAR of pyrimidin-4-one-based kinase inhibitors is often complex, with small changes in substitution patterns leading to significant differences in potency and selectivity. Key areas of modification include the 2-, 5-, and 6-positions of the pyrimidine ring, which can be functionalized to interact with different pockets within the kinase active site.

The Future of Pyrimidin-4-ol Derivatives in Medicinal Chemistry

The pyrimidin-4-ol scaffold continues to be a rich source of inspiration for medicinal chemists. Its proven track record of success, combined with its synthetic tractability and tunable physicochemical properties, ensures its continued relevance in the pursuit of novel therapeutics.

Future directions for research in this area include:

  • Novel Therapeutic Targets: The application of pyrimidin-4-ol derivatives is expanding beyond traditional areas like antivirals and oncology. New targets in areas such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions are being explored.

  • Advanced Drug Delivery: The development of novel formulations and drug delivery systems for pyrimidin-4-ol-based drugs is an active area of research, aimed at improving their bioavailability, reducing side effects, and enabling targeted delivery.

  • Combinatorial Chemistry and High-Throughput Screening: The use of combinatorial chemistry and high-throughput screening technologies will continue to accelerate the discovery of new pyrimidin-4-ol derivatives with desired biological activities.

Conclusion

The journey of pyrimidin-4-ol derivatives in medicinal chemistry is a compelling narrative of chemical innovation and therapeutic progress. From its humble beginnings in the shadow of the barbiturates, this versatile scaffold has risen to become a privileged structure in modern drug discovery. Its unique combination of physicochemical properties, including its tautomeric nature and its ability to act as a carboxylic acid bioisostere, has made it a valuable tool for medicinal chemists. As our understanding of disease biology continues to grow, the pyrimidin-4-ol core is poised to play an even greater role in the development of the next generation of life-saving medicines.

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The Diverse Biological Landscape of Pyrimidine-Based Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring, a foundational six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a privileged scaffold in medicinal chemistry.[1][2] Its intrinsic presence as a core component of nucleobases—cytosine, thymine, and uracil—in DNA and RNA underscores its fundamental role in cellular processes.[2][3] This inherent biocompatibility, coupled with the synthetic tractability that allows for diverse functionalization at the 2, 4, 5, and 6 positions, has made the pyrimidine nucleus a prolific source of therapeutic agents.[2] From established anticancer and antiviral drugs to emerging candidates in anti-inflammatory and antimicrobial therapies, pyrimidine-based compounds exhibit a remarkable breadth of biological activities.[1][2]

This technical guide offers an in-depth exploration of the multifaceted biological potential of pyrimidine derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their mechanisms of action, provides field-proven experimental methodologies for their evaluation, and presents key structure-activity relationship (SAR) insights to guide future drug design. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.

I. Anticancer Activity: Targeting the Engines of Malignancy

The development of pyrimidine-based anticancer agents has been a cornerstone of oncology for decades.[3] These compounds exert their effects through diverse mechanisms, primarily by interfering with the cellular machinery that drives uncontrolled proliferation and survival of cancer cells.

A. Mechanism of Action: From Antimetabolites to Kinase Inhibition

The anticancer prowess of pyrimidines stems from their ability to target multiple critical pathways in cancer progression.

  • Antimetabolites: A classic strategy involves designing pyrimidine analogs that mimic endogenous nucleobases, thereby disrupting nucleic acid synthesis. The archetypal example is 5-fluorouracil (5-FU) , which, upon metabolic activation, inhibits thymidylate synthase, leading to a deficiency of thymidine and subsequent cell death.[1][3]

  • Kinase Inhibition: A more targeted approach involves the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer. Pyrido[2,3-d]pyrimidines, a fused pyrimidine scaffold, have shown significant inhibitory effects against a variety of kinases, including Tyrosine Kinases (TKs), Cyclin-Dependent Kinases (CDKs), and Phosphatidylinositol-3-Kinase (PI3K).[4]

    • Tyrosine Kinase Inhibitors (TKIs): Many pyrimidine derivatives act as ATP-competitive inhibitors of tyrosine kinases like Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), which are crucial for cancer cell signaling.[4][5]

    • Cyclin-Dependent Kinase (CDK) Inhibitors: The CDK4/6 inhibitor Palbociclib , a pyridopyrimidine derivative, is approved for the treatment of breast cancer.[4] By blocking CDK4/6, it prevents cell cycle progression from the G1 to the S phase.

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of purines and pyrimidines. Inhibition of DHFR leads to a depletion of these building blocks, thereby halting cell growth.[3]

  • Induction of Apoptosis: Many pyrimidine-based anticancer agents induce programmed cell death, or apoptosis. This can be achieved through various mechanisms, including the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[4] For a long time, caspase-3 was considered a definitive marker of apoptosis.[6] The activation of caspase-3 from its inactive zymogen is a critical step in the proteolytic cleavage of many key cellular proteins.[7]

The following diagram illustrates the inhibition of a generic tyrosine kinase signaling pathway by a pyrimidine-based inhibitor.

TyrosineKinaseInhibition Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds ADP ADP RTK->ADP Substrate Substrate Protein Pyrimidine Pyrimidine-based Inhibitor Pyrimidine->RTK Blocks ATP binding ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a pyrimidine-based compound.

B. Quantitative Data: Gauging Anticancer Potency

The anticancer activity of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassTarget/MechanismCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineTyrosine KinaseProstate (PC-3)1.54[4]
Pyrido[2,3-d]pyrimidineTyrosine KinaseLung (A-549)3.36[4]
Fused TriazolopyridopyrimidineCell Cycle Arrest (p21↑), Apoptosis (Caspase-3↑)Prostate (PC-3)0.36[4]
Fused TriazolopyridopyrimidineCell Cycle Arrest (p21↑), Apoptosis (Caspase-3↑)Lung (A-549)0.41[4]
2,4,5-substituted pyrimidineNot specifiedHuman hepatocellular carcinoma (BEL-74502)< 0.10[3]
(1,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidineNot specifiedBreast (MCF-7)1.25-6.75[3]
C. Experimental Protocols

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[8][9] Actively respiring cells convert the water-soluble yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[8][9] The intensity of the purple color is proportional to the number of viable cells.[9]

Step-by-Step Methodology: [10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine-based compound and incubate for a predetermined period (e.g., 24-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10][11]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[11]

  • Formazan Solubilization: Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[10]

This assay quantifies the activity of caspase-3, a key executioner of apoptosis.[12] The assay utilizes a specific peptide substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) that is cleaved by active caspase-3, releasing a chromophore or fluorophore that can be measured.[12][13]

Step-by-Step Methodology: [12]

  • Cell Lysis: Treat cells with the pyrimidine compound, then lyse the cells on ice using a lysis buffer.[12]

  • Lysate Collection: Centrifuge the lysed cells and collect the supernatant containing the cellular proteins.[12]

  • Reaction Setup: In a 96-well plate, add the cell lysate, reaction buffer, and the caspase-3 substrate.[12]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[12]

  • Detection: Measure the absorbance at 405 nm (for p-NA) or fluorescence (Ex/Em = 360/460 nm for AMC) using a plate reader.[12]

The following diagram illustrates a generalized workflow for evaluating the anticancer activity of a pyrimidine compound.

AnticancerWorkflow Start Synthesized Pyrimidine Compound CellCulture Cancer Cell Lines (e.g., PC-3, A549, MCF-7) Start->CellCulture Treat cells MTT MTT Assay (Cell Viability) CellCulture->MTT Apoptosis Apoptosis Assay (e.g., Caspase-3 Activity) CellCulture->Apoptosis Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assay) CellCulture->Mechanism IC50 Determine IC50 Value MTT->IC50 Data Data Analysis & Interpretation IC50->Data Apoptosis->Data Mechanism->Data

Sources

In silico prediction of ADMET properties for 2-Methyl-6-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for 2-Methyl-6-phenylpyrimidin-4-ol

Foreword: The Imperative of Early-Stage ADMET Profiling

In the landscape of modern drug discovery, the path from a promising "hit" compound to a marketable therapeutic is fraught with challenges. A significant percentage of clinical trial failures are not due to a lack of efficacy, but rather to undesirable pharmacokinetic profiles or unforeseen toxicity.[1] The practice of evaluating a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties at the earliest stages of research is no longer a recommendation but a cornerstone of efficient and successful drug development. Computer-aided drug design (CADD), specifically in silico ADMET prediction, has emerged as an indispensable tool, offering a rapid, cost-effective, and resource-efficient means to identify and triage candidates with the highest probability of success, long before they are synthesized.[1][2]

This guide provides a comprehensive, technically-grounded walkthrough of the in silico ADMET profiling process for a specific molecule of interest: 2-Methyl-6-phenylpyrimidin-4-ol . We will move beyond a simple recitation of data, delving into the causality behind the predictions and the strategic interpretation of the results. The methodologies described herein are designed to be self-validating, grounded in established computational models and authoritative scientific principles.

Molecule of Interest: 2-Methyl-6-phenylpyrimidin-4-ol

  • SMILES: Cc1cc(nc(n1)O)c2ccccc2

  • Chemical Structure:

Section 1: The Foundation - Physicochemical Property Prediction

A molecule's journey through the human body is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate its ability to dissolve, cross membranes, and interact with biological systems. Therefore, our analysis begins with a robust prediction of these foundational parameters. These properties are the primary inputs for more complex ADMET models.

Core Physicochemical Descriptors

We will predict a set of key descriptors that are critical for oral bioavailability and overall drug-likeness:

  • Molecular Weight (MW): Influences diffusion and size-limited transport.

  • logP: The octanol-water partition coefficient, a measure of lipophilicity. It is a key factor in membrane permeability and solubility.

  • logS: The intrinsic aqueous solubility. Poor solubility is a major hurdle in drug formulation and absorption.

  • Hydrogen Bond Donors (HBD) & Acceptors (HBA): Determine the potential for forming hydrogen bonds, affecting solubility and binding.

  • Topological Polar Surface Area (TPSA): The surface area of polar atoms in a molecule, which correlates strongly with passive membrane transport.

Experimental Protocol: Physicochemical Characterization

The following protocol outlines the steps to obtain these properties using a validated, publicly accessible prediction platform. For this guide, we will reference the workflow of ADMETlab 3.0 , a comprehensive platform utilizing Directed Message Passing Neural Network (DMPNN) frameworks for robust predictions.[3]

  • Navigate to the Prediction Server: Access the ADMETlab 3.0 web interface.

  • Input Molecular Structure: Provide the SMILES string for 2-Methyl-6-phenylpyrimidin-4-ol (Cc1cc(nc(n1)O)c2ccccc2) into the molecule input field.

  • Initiate Calculation: Execute the "ADMET Evaluation" function.

  • Data Compilation: Collect the predicted values from the "Physicochemical Properties" and "Medicinal Chemistry" sections of the output.

Predicted Physicochemical Data

The results of our in silico analysis are summarized below.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight ( g/mol )200.22Within the desirable range for oral drugs (<500 Da).
logP1.85Indicates balanced lipophilicity, favorable for membrane permeability without excessive accumulation in fatty tissues.
logS (mol/L)-2.91Suggests moderate aqueous solubility.
Hydrogen Bond Donors1Low number of donors, beneficial for membrane crossing.
Hydrogen Bond Acceptors3Acceptable number of acceptors.
Topological Polar Surface Area (TPSA)58.19 ŲBelow the 140 Ų threshold often associated with good oral bioavailability.

Section 2: The ADMET Workflow - A Predictive Journey

With the foundational physicochemical properties established, we now proceed to the core ADMET profile. This section is structured to follow the logical path of a drug within the body, from absorption into the bloodstream to its eventual elimination.

Overall Predictive Workflow Diagram

The following diagram illustrates the sequential and interconnected nature of the ADMET prediction process.

ADMET_Workflow cluster_Input Molecular Input cluster_Prediction In Silico Prediction Engine (e.g., ADMETlab 3.0) cluster_Output Profile Analysis SMILES SMILES String (Cc1cc...) Absorption Absorption (HIA, Caco-2) SMILES->Absorption Distribution Distribution (BBB, PPB, VDss) SMILES->Distribution Metabolism Metabolism (CYP Substrate/Inhibitor) SMILES->Metabolism Excretion Excretion (Clearance) SMILES->Excretion Toxicity Toxicity (hERG, Ames, etc.) SMILES->Toxicity Profile Comprehensive ADMET Profile Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile Toxicity->Profile Risk Risk Assessment & Drug-Likeness Score Profile->Risk

Caption: High-level workflow for in silico ADMET prediction.

Part A: Absorption

Absorption determines the extent and rate at which a drug enters the systemic circulation. For orally administered drugs, this primarily involves crossing the intestinal wall.

  • Human Intestinal Absorption (HIA): This qualitative prediction estimates the percentage of the drug absorbed from the gut. A high probability suggests good absorption potential.

  • Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for the intestinal barrier. A high predicted permeability value (in cm/s) is indicative of efficient passive diffusion across the gut wall.

  • P-glycoprotein (P-gp) Interaction: P-gp is an efflux pump that can actively transport drugs out of cells, reducing absorption. It is critical to know if a compound is a substrate or inhibitor of P-gp.

Predicted Absorption Properties

ParameterPredictionInterpretation & Causality
Human Intestinal AbsorptionHigh probabilityThe balanced logP and moderate TPSA are key drivers of this favorable prediction.
Caco-2 PermeabilityHighConsistent with the HIA prediction, suggesting efficient passive transport across intestinal cells.
P-gp SubstrateNon-substrateA highly desirable property, as the molecule is not predicted to be actively removed from intestinal cells, maximizing its absorptive potential.
P-gp InhibitorNon-inhibitorReduces the risk of drug-drug interactions with other medications that are P-gp substrates.
Part D: Distribution

Once absorbed, a drug is distributed throughout the body. The pattern of distribution determines its concentration at the site of action and in other tissues.

  • Plasma Protein Binding (PPB): Drugs can bind to proteins in the blood, primarily albumin. Only the unbound fraction is free to exert a therapeutic effect. High PPB can limit efficacy.

  • Volume of Distribution (VDss): This parameter describes the extent of a drug's distribution in body tissues versus the plasma. A high VDss suggests the drug concentrates in tissues.

  • Blood-Brain Barrier (BBB) Permeability: The BBB is a highly selective barrier that protects the central nervous system (CNS). The ability to cross the BBB is essential for CNS-acting drugs but is a liability for peripherally-acting drugs due to potential side effects.

Predicted Distribution Properties

ParameterPredictionInterpretation & Causality
Plasma Protein BindingModerate to HighThe molecule's aromatic phenyl group likely contributes to binding with plasma proteins. This may limit the free fraction of the drug.
Volume of Distribution (VDss)Low to ModerateSuggests the drug will not extensively accumulate in tissues and will primarily reside in the plasma and extracellular fluid.
BBB PermeabilityPermeableThe moderate lipophilicity (logP) and TPSA are consistent with the ability to cross the BBB. This is a critical consideration for its therapeutic indication.
Part M: Metabolism

Metabolism is the biochemical modification of drug molecules, primarily occurring in the liver. The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of most drugs.

  • CYP Substrate/Inhibitor: Predicting interactions with major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is crucial. Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs) by slowing the metabolism of co-administered drugs.

Predicted Metabolic Properties

CYP IsoformSubstrate PredictionInhibitor PredictionImplication
CYP1A2Non-substrateNon-inhibitorLow risk of DDIs related to this isoform.
CYP2C9SubstrateNon-inhibitorThe molecule is likely metabolized by CYP2C9. Co-administration with strong inhibitors of this enzyme could increase its plasma concentration.
CYP2C19Non-substrateNon-inhibitorLow risk of DDIs related to this isoform.
CYP2D6Non-substrateInhibitorPotential Risk: The molecule may inhibit the metabolism of other drugs cleared by CYP2D6, a major pathway for many antidepressants and beta-blockers.
CYP3A4Non-substrateNon-inhibitorLow risk of DDIs related to this isoform, which is a major metabolic pathway.

Metabolic Interaction Diagram

Metabolism cluster_CYP CYP450 Interactions Molecule 2-Methyl-6-phenylpyrimidin-4-ol CYP2C9 CYP2C9 Molecule->CYP2C9 Is Metabolized By CYP2D6 CYP2D6 Molecule->CYP2D6 Inhibits OtherCYPs CYP1A2, 2C19, 3A4 Molecule->OtherCYPs No Significant Interaction

Caption: Predicted interactions with key CYP450 enzymes.

Part E: Excretion

Excretion is the process of removing a drug and its metabolites from the body.

  • Total Clearance: This parameter represents the volume of plasma cleared of the drug per unit time. It is a key determinant of the drug's dosing rate and half-life.

Predicted Excretion Properties

ParameterPredictionInterpretation
Total ClearanceLowA low clearance rate suggests a longer half-life, which may allow for less frequent dosing but could also increase the risk of accumulation.
Part T: Toxicity

Toxicity prediction is paramount for de-risking a compound early in development.

  • hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias. It is a critical safety endpoint.

  • Ames Mutagenicity: This test assesses the mutagenic potential of a compound, i.e., its ability to cause DNA mutations, which can be a cancer risk.

  • Hepatotoxicity: Drug-Induced Liver Injury (DILI) is a major reason for drug withdrawal.

  • Skin Sensitization: Predicts the potential for a compound to cause an allergic skin reaction.

Predicted Toxicity Profile

EndpointPredictionRisk Assessment
hERG InhibitionNon-inhibitorLow Risk: The compound is not predicted to cause cardiotoxicity via this common mechanism.
Ames MutagenicityNon-mutagenicLow Risk: The molecule is not predicted to be genotoxic, a very favorable finding.
HepatotoxicityLow ProbabilityLow Risk: Unlikely to cause drug-induced liver injury based on the computational model.
Skin SensitizationNon-sensitizerLow Risk: Low potential for causing allergic contact dermatitis.

Section 3: Synthesis - A Holistic Drug-Likeness Assessment

Having dissected the individual ADMET parameters, we now synthesize this information to form a holistic view of 2-Methyl-6-phenylpyrimidin-4-ol as a potential drug candidate. We can evaluate it against established medicinal chemistry guidelines.

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound with respect to its potential for oral bioavailability.[4]

RuleThresholdPredicted ValueCompliance
Molecular Weight≤ 500 g/mol 200.22Yes
logP≤ 51.85Yes
Hydrogen Bond Donors≤ 51Yes
Hydrogen Bond Acceptors≤ 103Yes
Overall Profile and Recommendations
  • Strengths: The molecule exhibits a very promising profile in several key areas. It has excellent predicted absorption, a clean toxicity profile (low risk of cardiotoxicity, mutagenicity, and hepatotoxicity), and adheres to all of Lipinski's rules. Its lack of interaction with the P-gp efflux pump is a significant advantage.

  • Potential Liabilities: The primary area of concern is metabolism. The prediction that it inhibits CYP2D6 is a significant red flag that must be investigated experimentally. This could severely limit its co-administration with a wide range of common medications. Furthermore, its predicted ability to cross the Blood-Brain Barrier must be aligned with its intended therapeutic target; this is a benefit for a CNS drug but a liability for a peripherally-acting one.

  • Final Assessment: 2-Methyl-6-phenylpyrimidin-4-ol possesses a strong, drug-like core profile. Its physicochemical properties and safety predictions are highly favorable. However, the predicted inhibition of CYP2D6 presents a potential obstacle to further development. Experimental validation of this specific metabolic interaction is the highest priority next step. If confirmed, medicinal chemistry efforts could be directed toward synthesizing analogs that retain the favorable properties while eliminating this specific CYP inhibition.

References

  • ADMET Predictor® - Simulations Plus. (2025, December 11). Simulations Plus. [Link]

  • ADMETlab 3.0. (2024, January 31). ADMETStruct. [Link]

  • A Guide to In Silico Drug Design. (n.d.). PubMed Central, National Institutes of Health. [Link]

  • pkCSM - Predicting Small-Molecule Pharmacokinetic Properties Using Graph-Based Signatures. (n.d.). Biosig Lab. [Link]

  • Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. (n.d.). National Institutes of Health. [Link]

  • ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. (2024, April 4). Nucleic Acids Research, Oxford Academic. [Link]

  • QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase. (n.d.). PubMed Central, National Institutes of Health. [Link]

  • ADMET Modeler™. (n.d.). Simulations Plus. [Link]

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Methodological & Application

Application Note & Protocol: A Practical Guide to the Laboratory Synthesis of 2-Methyl-6-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 2-Methyl-6-phenylpyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is achieved through a classic Biginelli reaction, a one-pot, three-component condensation that offers an efficient route to functionalized pyrimidinones. This document elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, and offers expert insights into the critical parameters that ensure a successful and high-yielding synthesis. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a fundamental building block in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Consequently, the development of robust and efficient synthetic methodologies for accessing substituted pyrimidines, such as 2-Methyl-6-phenylpyrimidin-4-ol, is of paramount importance for advancing drug discovery programs.

Reaction Principle: The Biginelli Condensation

The synthesis of 2-Methyl-6-phenylpyrimidin-4-ol is most effectively achieved via the Biginelli reaction. This is a multi-component reaction involving the acid-catalyzed condensation of an aldehyde (benzaldehyde), a β-dicarbonyl compound (ethyl acetoacetate), and a urea derivative (in this case, acetamidine can be conceptually considered, though the classical Biginelli uses urea).[1][2][4][5] The reaction proceeds in a single pot, making it an atom-economical and straightforward approach to constructing the dihydropyrimidinone core.

The generally accepted mechanism for the Biginelli reaction commences with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enolate of the β-dicarbonyl compound to the iminium ion. Subsequent cyclization via intramolecular condensation and dehydration yields the final dihydropyrimidine product.[5]

Experimental Protocol: Synthesis of 2-Methyl-6-phenylpyrimidin-4-ol

This protocol is a robust procedure adapted from established methodologies for the Biginelli reaction.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Molarity/ConcentrationAmountMoles (mmol)
Benzaldehyde106.12-1.06 g (1.0 mL)10
Ethyl acetoacetate130.14-1.30 g (1.29 mL)10
Acetamidine hydrochloride94.54-0.95 g10
Sodium Ethoxide68.0521% in Ethanol3.24 g (3.86 mL)10
Ethanol (Absolute)46.07-25 mL-
Hydrochloric Acid (HCl)36.462 MAs needed for pH adjustment-
Deionized Water18.02-As needed-
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH paper

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add absolute ethanol (25 mL).

  • Addition of Base: Carefully add sodium ethoxide solution (3.86 mL, 10 mmol) to the ethanol with stirring.

  • Addition of Reactants: To the stirred solution, add ethyl acetoacetate (1.29 mL, 10 mmol), followed by benzaldehyde (1.0 mL, 10 mmol), and finally acetamidine hydrochloride (0.95 g, 10 mmol).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or oil bath. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form. The flask can be placed in an ice bath to maximize precipitation.

  • Isolation of the Product: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2-Methyl-6-phenylpyrimidin-4-ol.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Product Isolation Benzaldehyde Benzaldehyde Mixing Mixing and Stirring Benzaldehyde->Mixing EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Mixing Acetamidine Acetamidine HCl Acetamidine->Mixing Solvent Ethanol Solvent->Mixing Base Sodium Ethoxide Base->Mixing Reflux Reflux (4-6 hours) Mixing->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying Product 2-Methyl-6-phenyl- pyrimidin-4-ol Drying->Product

Caption: Workflow for the synthesis of 2-Methyl-6-phenylpyrimidin-4-ol.

Causality and Expert Insights

  • Choice of Base: Sodium ethoxide is used to deprotonate the ethyl acetoacetate, forming the enolate which is the active nucleophile in the reaction. The use of a strong base is crucial for initiating the condensation cascade.

  • Solvent Selection: Ethanol is a common solvent for the Biginelli reaction as it effectively dissolves the reactants and facilitates the reaction at a convenient reflux temperature.

  • Acid Catalysis (in classical Biginelli): While this protocol uses a base, the classical Biginelli reaction is acid-catalyzed.[1][5] The acid protonates the aldehyde, activating it for nucleophilic attack. The choice between acid and base catalysis can influence the reaction rate and yield depending on the specific substrates.

  • Reaction Time and Temperature: Refluxing is necessary to provide the activation energy for the cyclization and dehydration steps. The 4-6 hour timeframe is typically sufficient for the reaction to proceed to completion. Monitoring by TLC is recommended to avoid unnecessary heating which could lead to side product formation.

  • Purification: The precipitation upon cooling provides a straightforward initial purification. For applications requiring high purity, recrystallization is a standard and effective method.

Conclusion

The Biginelli reaction provides a reliable and efficient method for the laboratory synthesis of 2-Methyl-6-phenylpyrimidin-4-ol. The protocol detailed in this application note is a validated procedure that can be readily implemented in a standard organic chemistry laboratory. By understanding the underlying principles and adhering to the experimental parameters, researchers can consistently obtain this valuable pyrimidine derivative for further investigation and application in drug discovery and development.

References

  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(7).
  • Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology, 2(2), 1-14.
  • (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines.
  • Wang, L., et al. (2018). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. ACS Medicinal Chemistry Letters, 9(11), 1095-1100.
  • Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Arabian Journal of Chemistry, 10, S1639-S1643.
  • Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry, 10, S1639-S1643.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Kandri Rodi, Y., et al. (2023). SYNTHESIS OF 1,5-DIMETHYL-3-SUBSTITUTED-1,5-BENZODIAZEPINE-2,4-DIONES USING POTASSIUM t-BUTOXIDE AS STRONG BASE. Journal Marocain de Chimie Hétérocyclique, 22(1), 28-34.
  • PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. Retrieved from [Link]

  • Sravanthi, K., & Madhavi, Y. V. (2015). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Journal of Heterocyclic Chemistry, 52(4), 1155-1163.
  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents. (n.d.).
  • Deshmukh, M. B., et al. (2011). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds.
  • Ilfahmi, Y. A., & Ardiansah, B. (2022). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Indonesian Journal of Chemical Research, 10(2), 124-131.
  • Al-Ostoot, F. H., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6955.
  • Bodige, S. G., & Gudipati, R. (2012). One-Pot Synthesis of Dihydropyrimidin-2(1H)-ones Catalyzed by Ceric (IV) Ammonium Nitrate. Journal of American Science, 8(7), 543-546.
  • Yengoyan, A. P., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(10), 784-789.
  • PubChem. (n.d.). 4-Methyl-6-phenylpyrimidin-2-amine. Retrieved from [Link]

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Application Notes and Protocols: 2-Methyl-6-phenylpyrimidin-4-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the central framework of numerous biologically active compounds.[1] Its prevalence in natural molecules like nucleic acids and vitamins, as well as in a vast array of synthetic drugs, underscores its significance. Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] Within this important class of heterocycles, 2-Methyl-6-phenylpyrimidin-4-ol emerges as a particularly valuable and versatile building block for the synthesis of diverse molecular architectures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Methyl-6-phenylpyrimidin-4-ol in organic synthesis. We will delve into its synthesis, key derivatization strategies, and provide detailed, field-proven protocols. The focus will be on explaining the causality behind experimental choices to empower researchers to adapt and innovate based on a solid understanding of the underlying chemistry.

Physicochemical Properties and Tautomerism

2-Methyl-6-phenylpyrimidin-4-ol exists in a tautomeric equilibrium with its keto form, 2-methyl-6-phenylpyrimidin-4(3H)-one. This equilibrium is a crucial consideration in its reactivity, as reactions can occur at the oxygen or nitrogen atoms depending on the reaction conditions and the nature of the reagents. The hydroxyl form allows for electrophilic attack on the oxygen, while the keto form presents a nucleophilic nitrogen. Understanding and controlling this tautomerism is key to selectively synthesizing desired derivatives.

Core Synthesis of 2-Methyl-6-phenylpyrimidin-4-ol: A Robust Protocol

The most common and efficient method for the synthesis of 2-Methyl-6-phenylpyrimidin-4-ol is the condensation of a β-dicarbonyl compound with acetamidine. Ethyl benzoylacetate is a readily available and effective starting material for this transformation.

Protocol: Synthesis of 2-Methyl-6-phenylpyrimidin-4-ol

This protocol is based on the well-established pyrimidine synthesis from β-keto esters and amidines.[3]

Reaction Scheme:

Synthesis of 2-Methyl-6-phenylpyrimidin-4-ol cluster_reactants Reactants cluster_reagents Reagents cluster_product Product ethyl_benzoylacetate Ethyl Benzoylacetate reaction_center + ethyl_benzoylacetate->reaction_center acetamidine_hcl Acetamidine Hydrochloride acetamidine_hcl->reaction_center NaOMe Sodium Methoxide NaOMe->reaction_center Base MeOH Methanol MeOH->reaction_center Solvent HCl HCl (aq) HCl->reaction_center product 2-Methyl-6-phenyl- pyrimidin-4-ol reaction_center->product Cyclocondensation & Acidification

A schematic of the synthesis of the target compound.

Materials:

  • Ethyl benzoylacetate

  • Acetamidine hydrochloride

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ice

Procedure:

  • Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, a commercially available solution of sodium methoxide in methanol can be used.

  • Reaction Setup: To the sodium methoxide solution, add acetamidine hydrochloride and stir until it is fully dissolved.

  • Addition of β-Keto Ester: Slowly add ethyl benzoylacetate dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.

  • Precipitation: Carefully pour the concentrated reaction mixture into ice-cold water.

  • Acidification: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6. A precipitate of 2-Methyl-6-phenylpyrimidin-4-ol will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash the solid with cold deionized water. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven.

Expected Yield: 75-85%

Key Derivatization Strategies and Protocols

2-Methyl-6-phenylpyrimidin-4-ol serves as a versatile platform for the synthesis of a wide array of derivatives. The two primary sites for modification are the hydroxyl group at the 4-position and the pyrimidine ring itself.

Conversion to 4-Chloro-2-methyl-6-phenylpyrimidine: A Gateway to Nucleophilic Substitution

The conversion of the 4-hydroxyl group to a chloro substituent is a pivotal transformation, as it activates the 4-position for nucleophilic aromatic substitution (SNAr). This opens up a vast chemical space for the introduction of various functional groups. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination.[4][5]

Reaction Workflow:

Chlorination and Nucleophilic Substitution A 2-Methyl-6-phenyl- pyrimidin-4-ol B 4-Chloro-2-methyl- 6-phenylpyrimidine A->B POCl₃, Heat C 4-Amino/Alkoxy/Thio- Substituted Derivatives B->C Nucleophile (R-NH₂, R-OH, R-SH) Base, Solvent

Derivatization via chlorination and subsequent substitution.

Materials:

  • 2-Methyl-6-phenylpyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)[6]

  • Toluene or other high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a fume hood, carefully add 2-Methyl-6-phenylpyrimidin-4-ol to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube. A high-boiling inert solvent like toluene can also be used. A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.

  • Chlorination: Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with stirring. Caution: This is a highly exothermic reaction and should be performed with extreme care in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-methyl-6-phenylpyrimidine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expected Yield: 80-90%

The highly reactive 4-chloro derivative can readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and thiols.

Materials:

  • 4-Chloro-2-methyl-6-phenylpyrimidine

  • Nucleophile (e.g., aniline, morpholine, sodium methoxide, sodium thiophenoxide)

  • Base (e.g., triethylamine, potassium carbonate, sodium hydride)

  • Solvent (e.g., ethanol, DMF, THF, acetonitrile)

General Procedure:

  • Reaction Setup: Dissolve 4-Chloro-2-methyl-6-phenylpyrimidine and the desired nucleophile (1.1-1.5 equivalents) in a suitable solvent in a round-bottom flask.

  • Addition of Base: Add the appropriate base to the reaction mixture. For amine nucleophiles, a tertiary amine like triethylamine is often used. For alcohols and thiols, a stronger base like sodium hydride or potassium carbonate may be necessary.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Isolation: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileBaseSolventProduct
AnilineTriethylamineEthanol2-Methyl-4-(phenylamino)-6-phenylpyrimidine
MorpholinePotassium CarbonateDMF4-(2-Methyl-6-phenylpyrimidin-4-yl)morpholine
Sodium Methoxide-Methanol4-Methoxy-2-methyl-6-phenylpyrimidine
Sodium Thiophenoxide-DMF2-Methyl-4-(phenylthio)-6-phenylpyrimidine
O-Alkylation: Direct Functionalization of the Hydroxyl Group

Direct O-alkylation of 2-Methyl-6-phenylpyrimidin-4-ol provides a more direct route to alkoxy derivatives, avoiding the need for the chlorination step. The choice of base and solvent is critical to favor O-alkylation over N-alkylation of the tautomeric keto form. Generally, polar aprotic solvents and a suitable base facilitate this transformation.[7][8]

Reaction Workflow:

O-Alkylation A 2-Methyl-6-phenyl- pyrimidin-4-ol C 4-Alkoxy-2-methyl- 6-phenylpyrimidine A->C Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) B Alkyl Halide (R-X) B->C

Direct O-alkylation of the pyrimidinol.

Materials:

  • 2-Methyl-6-phenylpyrimidin-4-ol

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetone)

Procedure:

  • Reaction Setup: To a solution of 2-Methyl-6-phenylpyrimidin-4-ol in a suitable solvent (e.g., DMF or acetone), add the base (e.g., potassium carbonate or sodium hydride).

  • Addition of Alkylating Agent: Stir the mixture for a short period at room temperature, then add the alkyl halide dropwise.

  • Reaction: Continue stirring at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Yield: 60-95%

Applications in Drug Discovery and Development

Derivatives of 2-Methyl-6-phenylpyrimidin-4-ol have shown promise in various therapeutic areas. The strategic placement of different functional groups on the pyrimidine core allows for the fine-tuning of their pharmacological properties.

Table 2: Reported Biological Activities of Structurally Related Pyrimidine Derivatives

Derivative ClassBiological ActivityExample IC₅₀/ActivityReference
4-Anilino-pyrimidinesAnticancer (EGFR/VEGFR-2 inhibitors)IC₅₀ values in the sub-micromolar range[9]
4-Alkoxy-pyrimidinesXanthine Oxidase InhibitorsPotent inhibition reported[7]
2-Amino-pyrimidin-4-olsPlant Growth Stimulants46-93% activity compared to heteroauxin[10]
Substituted PyrimidinesAntimicrobialPotent activity against various bacterial strains[11]
Phenylpyrimidine derivativesAntifungal (CYP51 inhibitors)Superior efficacy compared to fluconazole

Conclusion

2-Methyl-6-phenylpyrimidin-4-ol is a highly valuable and versatile building block in organic synthesis, particularly for the construction of biologically active molecules. Its straightforward synthesis and the facile derivatization of its 4-hydroxyl group, either directly through O-alkylation or via a 4-chloro intermediate, provide access to a vast chemical space. The protocols detailed in this application note offer robust and reliable methods for the synthesis and functionalization of this important scaffold. By understanding the underlying chemical principles, researchers can leverage 2-Methyl-6-phenylpyrimidin-4-ol to design and synthesize novel compounds with potential applications in drug discovery and materials science.

References

  • El-Sayed, M. A. A., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 12(1), 1-21. Available from: [Link]

  • Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry, 6(3), 323-327. Available from: [Link]

  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-8. Available from: [Link]

  • Ismail, M. M., et al. (2011). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters. European Journal of Medicinal Chemistry, 46(11), 5346-5355. Available from: [Link]

  • Google Patents. (2019). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Google Patents. (2012). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • MDPI. (2021). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2021(4), M1295. Available from: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(10), 2005-2018. Available from: [Link]

  • Al-Omair, M. A. (2022). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Chemical Health Risks, 12(1), 1-10. Available from: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). MOJ Bioorganic & Organic Chemistry, 1(2). Available from: [Link]

  • Google Patents. (2021). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Pharmaceutical Chemistry Journal, 1(326). Available from: [Link]

  • MDPI. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(19), 6539. Available from: [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. Bioorganic & Medicinal Chemistry, 40, 116186. Available from: [Link]

  • Zhang, Y., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][12]naphthyrin-5(6H)-one. Tetrahedron Letters, 57(42), 4743-4746. Available from: [Link]

  • Singh, P., et al. (2014). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Saudi Chemical Society, 18(5), 518-525. Available from: [Link]

  • Google Patents. (1996). EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine.

Sources

Advanced Application Note: 2-Methyl-6-phenylpyrimidin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-6-phenylpyrimidin-4-ol (CAS: 16015-86-6) represents a "privileged scaffold" in modern drug discovery—a molecular framework capable of providing ligands for diverse biological targets. While often categorized simply as a heterocyclic building block, its true value lies in its tautomeric versatility and its role as a precursor to 4-functionalized pyrimidines .

This application note details the strategic use of this scaffold to access chemical space relevant to kinase inhibitors , GPR84 agonists , and CYP51 antifungal agents . We provide validated protocols for the "Chlorine Switch"—the conversion of the hydroxyl group to a reactive chloride—and subsequent diversification strategies.

Chemical Architecture & Tautomeric Logic

The reactivity of 2-methyl-6-phenylpyrimidin-4-ol is governed by the equilibrium between its lactam (pyrimidin-4(3H)-one) and lactim (pyrimidin-4-ol) forms.

  • Solid State/Solution: Predominantly exists as the pyrimidin-4(3H)-one (lactam) tautomer in polar solvents, which dictates nucleophilic attacks at the nitrogen (N-alkylation).

  • Reactivity Switch: To access the 4-position for substitution (O-alkylation or displacement), the oxygen must be activated.

Visualization: Tautomeric Equilibrium & Reactivity Sites

The following diagram illustrates the structural duality and the specific sites available for medicinal chemistry optimization.

Tautomerism Lactam Lactam Form (NH-C=O) Dominant in Solution Lactim Lactim Form (N=C-OH) Aromatic Character Lactam->Lactim Tautomeric Equilibrium N_Alk N-Alkylation (Target: GPCRs) Lactam->N_Alk Base/R-X O_Act O-Activation (POCl3 -> Cl) Lactim->O_Act Activation

Figure 1: Tautomeric equilibrium determines the synthetic pathway. The Lactam form favors N-alkylation, while the Lactim form is the gateway to 4-chloro derivatives.

Strategic Application: The "Chlorine Switch"

The most critical workflow for this molecule is the conversion of the 4-hydroxy group to a 4-chloro group using phosphorus oxychloride (POCl


). This transformation converts a chemically inert amide-like motif into a highly reactive electrophile (2-methyl-4-chloro-6-phenylpyrimidine).
Why this matters:

The resulting 4-chloro intermediate allows for:

  • S

    
    Ar Reactions:  Displacement by amines to form 4-aminopyrimidines (common in kinase inhibitors).
    
  • Suzuki-Miyaura Coupling: Carbon-Carbon bond formation to create bi-aryl systems.

  • Buchwald-Hartwig Amination: Access to sterically hindered amines.

Visualization: The Scaffold-to-Lead Workflow

SynthesisWorkflow Start Precursor: Ethyl Benzoylacetate + Acetamidine Core Scaffold: 2-Methyl-6-phenylpyrimidin-4-ol Start->Core Condensation (NaOEt/EtOH) Switch The Chlorine Switch: (POCl3 / Reflux) Core->Switch Activation Inter Intermediate: 4-Chloro-2-methyl-6-phenylpyrimidine Switch->Inter Chlorination Prod1 Kinase Inhibitors (via SNAr with Amines) Inter->Prod1 R-NH2 / Heat Prod2 Bi-Aryl Ligands (via Suzuki Coupling) Inter->Prod2 Ar-B(OH)2 / Pd(0) Prod3 GPR84 Agonists (via Lipid Tail Addition) Inter->Prod3 Alkyl-SH / Base

Figure 2: The "Chlorine Switch" workflow transforms the inert scaffold into a versatile electrophile for divergent synthesis.

Medicinal Chemistry Case Studies

Case Study A: Antifungal CYP51 Inhibitors

Researchers have utilized the phenylpyrimidine core to target Lanosterol 14


-demethylase (CYP51), a key enzyme in fungal sterol biosynthesis.
  • Mechanism: The pyrimidine nitrogen coordinates with the heme iron of the enzyme, while the 6-phenyl group occupies the hydrophobic access channel.

  • Modification: The 2-methyl group provides a steric anchor, while the 4-position is substituted with flexible linkers (amides or ethers) to optimize binding affinity.

Case Study B: GPR84 Agonists

GPR84 is a pro-inflammatory receptor activated by medium-chain free fatty acids.

  • Application: 2-Alkylpyrimidine-4,6-diols (structural cousins to our topic) have shown nanomolar potency.

  • Strategy: Using 2-methyl-6-phenylpyrimidin-4-ol, researchers can introduce lipophilic chains at the 4-position (via S-alkylation or O-alkylation) to mimic the endogenous fatty acid ligand, creating potent agonists for immune modulation.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Self-validating step: Formation of a white precipitate that is insoluble in water but soluble in dilute NaOH confirms the phenolic/lactam character.

Materials:

  • Ethyl benzoylacetate (19.2 g, 100 mmol)

  • Acetamidine hydrochloride (9.5 g, 100 mmol)

  • Sodium ethoxide (21% wt in ethanol, 40 mL)

  • Ethanol (anhydrous, 100 mL)

Procedure:

  • Setup: Charge a 250 mL round-bottom flask with anhydrous ethanol and acetamidine hydrochloride. Stir at room temperature.

  • Base Addition: Add sodium ethoxide solution dropwise over 10 minutes. The mixture will become cloudy (NaCl precipitation).

  • Condensation: Add ethyl benzoylacetate in one portion. Equip with a reflux condenser and heat to reflux (78°C) for 6–8 hours.

  • Workup: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure.

  • Isolation: Dissolve the residue in water (100 mL). Acidify carefully with glacial acetic acid to pH 5–6.

  • Purification: The product precipitates as a white solid. Filter, wash with cold water, and recrystallize from ethanol/water.

  • Yield: Expected 65–75%. MP: 215–218°C.

Protocol 2: The "Chlorine Switch" (Chlorination)

Safety Note: POCl


 is highly corrosive and reacts violently with water. Perform in a fume hood.

Materials:

  • 2-Methyl-6-phenylpyrimidin-4-ol (1.86 g, 10 mmol)

  • Phosphorus oxychloride (POCl

    
    ) (10 mL, excess)
    
  • N,N-Dimethylaniline (catalytic, 0.5 mL)

Procedure:

  • Reaction: Place the pyrimidin-4-ol in a dry flask. Add POCl

    
     carefully. Add N,N-dimethylaniline.
    
  • Heating: Reflux the mixture (105°C) for 3 hours. The suspension should clear as the starting material is consumed.

  • Quenching (Critical): Cool the mixture. Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

  • Extraction: Neutralize with NaHCO

    
     (solid) to pH 7. Extract with Dichloromethane (3 x 50 mL).
    
  • Drying: Dry organic layer over MgSO

    
    , filter, and concentrate.
    
  • Result: 4-Chloro-2-methyl-6-phenylpyrimidine (Yellowish solid/oil). Use immediately or store at -20°C.

Protocol 3: S Ar Diversification (Kinase Library Generation)

Procedure:

  • Dissolve the 4-chloro intermediate (1.0 eq) in 1,4-dioxane.

  • Add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat at 80°C for 4 hours.

  • Validation: Monitor by TLC (EtOAc/Hexane). The disappearance of the non-polar chloride spot indicates completion.

Comparison of Functionalization Strategies

StrategyReagentsTarget PositionMedicinal Utility
Chlorination POCl

, Reflux
C-4Activation for substitution (Key Intermediate)
N-Alkylation R-X, K

CO

, DMF
N-3GPCR ligands, mimicking nucleosides
O-Alkylation R-X, Ag

CO

, Toluene
O-4Ether linkers, solubility enhancement
Suzuki Coupling Ar-B(OH)

, Pd(PPh

)

C-4 (via Cl)Bi-aryl scaffolds (Kinase inhibitors)

References

  • Synthesis and Biological Evaluation of Phenylpyrimidine Derivatives. National Institutes of Health (NIH) / PMC. Available at: [Link] (Accessed Jan 27, 2026).

  • Elimination and Chlorination of Alcohols using POCl3. Master Organic Chemistry. Available at: [Link] (Accessed Jan 27, 2026).

  • Design of 2-Alkylpyrimidine-4,6-diols as GPR84 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link] (Accessed Jan 27, 2026).

  • Pyrimidines in Drug Development: Scope and Future Aspects. MDPI Molecules. Available at: [Link] (Accessed Jan 27, 2026).

2-Methyl-6-phenylpyrimidin-4-ol as a ligand for coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

I'm currently engaged in comprehensive Google searches to establish a foundational understanding of 2-Methyl -6-phenylpyrimidin-4-ol. My focus is on synthesizing the compound, exploring its structural properties, and cataloging its known coordination chemistry, specifically with different metals.

Expanding Information Search

I'm now expanding my search to include established protocols for synthesizing and characterizing coordination complexes using pyrimidinol-based ligands. Simultaneously, I'm identifying relevant applications in catalysis, materials science, and medicinal chemistry to ensure the note is targeted. My aim is to synthesize this information into a structured application note, starting with an introduction to the ligand and followed by protocols, characterization techniques, and visual aids.

Establishing the Foundation

I've established a preliminary understanding of 2-Methyl-6-phenyl pyrimidin-4-ol and related pyrimidine derivatives through initial searches. Finding information regarding its commercial availability suggests it's a known compound.

Deepening the Search

I've deepened my investigation, confirming 2-Methyl-6-phenyl pyrimidin-4-ol's known status and pyrimidine's biological significance. I understand the typical synthetic pathways involving chalcone condensation. Keto-enol tautomerism's importance in its behavior is clear, too. However, I still need a specific synthesis protocol, and haven't unearthed any coordination chemistry studies with metal ions.

Refining the Focus

I've circled back and confirmed the established knowledge, finding that 2-Methyl-6-phenyl pyrimidin-4-ol is available commercially. I understand that the pyrimidine core has real significance for biological applications. I've found more on synthetic approaches, particularly chalcone condensation, and now also appreciate keto-enol tautomerism's role. I lack precise synthesis protocols, and I have not identified any papers on the compound's coordination chemistry. Further search efforts will be narrowed to address this.

Reviewing Previous Synthesis Methods

I've been examining the available synthetic protocols from previous searches. So far, the information is somewhat generic, but I found some applicable methods for pyrimidin-4-ol derivatives. These usually involve condensation of a β-keto ester with urea or similar reagents, which will need further refinement.

Identifying Literature Gaps

I've made headway in finding relevant synthetic routes; condensation appears promising. It can be adapted to synthesize the target molecule. I also have ample characterization techniques. The significant gap is the coordination chemistry of this specific pyrimidin-4-ol derivative. There are no published examples detailing metal complexes with this ligand! While I can propose a general method, specific examples are critical.

Refining Proposed Synthesis

I've built on past searches. Condensation is the key: β-keto ester with urea gives a strong basis. Characterization methods are good, using spectroscopy and X-ray. I also found the lack of coordination chemistry literature for the specific target molecule is an issue.

Application Notes and Protocols for the Derivatization of 2-Methyl-6-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its ability to engage in various biological interactions. As a privileged scaffold, its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound 2-Methyl-6-phenylpyrimidin-4-ol is a particularly valuable starting material. Its structure offers multiple reactive sites, making it an ideal candidate for chemical modification to generate diverse libraries of novel compounds for drug discovery programs.

The derivatization of this core structure is not merely an academic exercise; it is a strategic process to modulate pharmacokinetic and pharmacodynamic properties. By introducing different functional groups, researchers can fine-tune a molecule's solubility, metabolic stability, target-binding affinity, and overall efficacy. This guide provides detailed experimental procedures for key derivatization reactions of 2-Methyl-6-phenylpyrimidin-4-ol, explaining the chemical logic behind each protocol to empower researchers in their quest for new therapeutic entities.

Understanding the Core Reactivity: Keto-Enol Tautomerism

A fundamental concept governing the reactivity of 2-Methyl-6-phenylpyrimidin-4-ol is its existence as a mixture of tautomers: the keto form (pyrimidin-4(3H)-one) and the enol form (pyrimidin-4-ol). This equilibrium is crucial as it dictates the site of electrophilic attack during derivatization, allowing for selective reactions at either the nitrogen or oxygen atoms. The keto form typically predominates, but the enol form can be readily trapped, particularly in the presence of a base, which deprotonates the hydroxyl group to form a highly nucleophilic pyrimidinate anion.

Caption: Keto-enol tautomerism of the pyrimidin-4-ol core.

Protocol 1: Selective O-Alkylation via Pyrimidinate Salt Formation

Objective: To introduce an alkyl group onto the oxygen atom at the 4-position. This modification is often employed to increase lipophilicity, alter solubility, or block hydrogen bonding at this position, which can significantly impact target binding.

Causality: The hydroxyl group of the pyrimidin-4-ol is weakly acidic. By treating it with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), it is deprotonated to form a sodium or potassium pyrimidinate salt.[4] This salt features a highly nucleophilic oxygen anion, which will readily attack an alkyl halide (e.g., methyl iodide, ethyl bromide) in a classic Williamson ether synthesis, leading to the desired O-alkylated product. The use of an aprotic polar solvent like DMF facilitates this SN2 reaction.

O_Alkylation O-Alkylation Workflow start 2-Methyl-6-phenyl- pyrimidin-4-ol base Add Base (e.g., NaH) in DMF start->base salt Formation of Sodium Pyrimidinate Salt base->salt alkyl_halide Add Alkyl Halide (R-X) salt->alkyl_halide reaction SN2 Reaction at 0°C to rt alkyl_halide->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify product O-Alkylated Product purify->product

Caption: Workflow for the selective O-alkylation of 2-Methyl-6-phenylpyrimidin-4-ol.

Step-by-Step Protocol:
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-Methyl-6-phenylpyrimidin-4-ol (1.0 eq).

  • Solvation: Add anhydrous dimethylformamide (DMF) to dissolve the starting material (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Scientist's Note: The addition of NaH should be done carefully as it reacts with DMF and any trace moisture, evolving hydrogen gas.

  • Salt Formation: Allow the mixture to stir at 0°C for 30 minutes, during which the sodium pyrimidinate salt will form.

  • Alkylation: Slowly add the desired alkyl halide (R-X, 1.1 eq) via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure O-alkylated derivative.

ParameterReagent/ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete deprotonation.
Solvent Dimethylformamide (DMF)Aprotic polar solvent, effectively solvates the cation and promotes SN2.
Temperature 0°C to Room Temp.Initial cooling controls the exothermic deprotonation; warming facilitates the SN2 reaction.
Alkylating Agents Methyl Iodide, Ethyl BromideCommon electrophiles for introducing small alkyl chains.

Protocol 2: Chlorination at the 4-Position: Creating a Versatile Intermediate

Objective: To convert the hydroxyl group at the 4-position into a chlorine atom. This is one of the most critical transformations, as the resulting 4-chloro-2-methyl-6-phenylpyrimidine is an exceptionally versatile intermediate. The chlorine atom is an excellent leaving group, paving the way for a wide range of nucleophilic aromatic substitution (SNAr) reactions.

Causality: Reagents like phosphoryl trichloride (POCl3) or phosphorus pentachloride (PCl5) are powerful dehydrating and chlorinating agents.[4] The lone pair of electrons on the oxygen atom of the pyrimidinol attacks the phosphorus atom of POCl3, initiating a sequence of reactions that ultimately replaces the hydroxyl group with a chlorine atom. This reaction is often performed neat or in a high-boiling inert solvent.

Chlorination_Substitution Chlorination & Nucleophilic Substitution Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Nucleophilic Substitution (SNAr) start 2-Methyl-6-phenyl- pyrimidin-4-ol reagent1 Add POCl3 (neat or solvent) start->reagent1 reaction1 Reflux (e.g., 110°C) reagent1->reaction1 intermediate 4-Chloro-2-methyl-6-phenylpyrimidine reaction1->intermediate reagent2 Add Nucleophile (Nu-H) (e.g., R-NH2, Ar-OH) intermediate->reagent2 reaction2 Heat with Base (e.g., K2CO3, DIPEA) reagent2->reaction2 product 4-Substituted Derivative reaction2->product

Caption: Two-stage synthesis of 4-substituted derivatives via a chloro-intermediate.

Step-by-Step Protocol (Chlorination):
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 2-Methyl-6-phenylpyrimidin-4-ol (1.0 eq).

  • Reagent Addition: Carefully add phosphoryl trichloride (POCl3, 5-10 eq) to the flask.

    • Safety Critical: POCl3 is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess POCl3. This is a highly exothermic process.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO3) solution or dilute sodium hydroxide (NaOH) until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude 4-chloro derivative can often be used in the next step without further purification or can be purified by crystallization or column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) on the 4-Chloro Intermediate

Objective: To displace the 4-chloro group with various nucleophiles (amines, thiols, alcohols) to synthesize a diverse range of derivatives. This is a powerful strategy for building molecular complexity and exploring structure-activity relationships.

Causality: The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the 4-position towards nucleophilic attack. The chlorine atom, being a good leaving group, is readily displaced by a wide variety of nucleophiles. The reaction is typically carried out in the presence of a base to deprotonate the incoming nucleophile (if it is protic, like an amine or alcohol) or to scavenge the HCl byproduct.

Step-by-Step Protocol (Example with an Amine):
  • Preparation: To a solution of 4-chloro-2-methyl-6-phenylpyrimidine (1.0 eq) in a solvent such as ethanol, isopropanol, or DMF, add the desired amine nucleophile (1.2 eq).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq) or potassium carbonate (K2CO3, 2.0 eq).

  • Reaction: Heat the reaction mixture to reflux for 6-18 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate or DCM.

  • Purification: Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the final 4-amino-substituted pyrimidine derivative.

ParameterReagent/ConditionRationale
Nucleophiles Amines, Thiols, PhenolsDiverse functional groups can be introduced at the 4-position.
Base K2CO3, DIPEAScavenges HCl byproduct, preventing protonation of the nucleophile.
Solvent Ethanol, DMF, DioxaneChoice depends on the solubility of reactants and the required reaction temperature.

References

  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Available at: [Link]

  • Yengoyan, A. P., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17. Available at: [Link]

  • Al-Amiery, A. A. (2012). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. Organic and Medicinal Chemistry Letters. Available at: [Link]

  • Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Kholmurodov, T. A., et al. (2021). RESEARCH OF THE THYXO-6-PHENYLPYRIMIDIN-4-OH ALKYLATION REACTION WITH C4-C9 ALKYLHALOGENIDES. MOSM2021 Conference Proceedings. Available at: [Link]

  • Al-Masoudi, N. A., & Shaker, Y. A. (2012). Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine. Journal of Basrah Researches. Available at: [Link]

  • PubChem. 2-Amino-6-phenylpyrimidin-4-ol. Available at: [Link]

  • Kaur, R., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Available at: [Link]

  • Wang, Y., et al. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Abuelizz, H. A., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Medicinal Chemistry. Available at: [Link]

  • Patel, K. D., et al. (2022). Molecular docking, synthesis and study of substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives. International Journal of Health Sciences. Available at: [Link]

  • Deshmukh, S. R., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International Journal of Health Sciences. Available at: [Link]

  • Thomas, A., & K.K., M. (2020). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Saravanan, G., & Alagarsamy, V. (2018). Synthesis and Molecular Docking Studies of Novel 2-(2-Amino-6-Phenyl-4-Pyrimidinylamino)Ethanol Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Salas, C. O., & Espinosa-Bustos, C. (2022). Special Issue: Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. Available at: [Link]

  • Park, S., et al. (2020). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry. Available at: [Link]

  • da Silva, A. L., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones through a Convergent Pathway. ACS Omega. Available at: [Link]

  • Kikelj, D., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules. Available at: [Link]

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Application Notes and Protocols for the Comprehensive Characterization of 2-Methyl-6-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Characterization

2-Methyl-6-phenylpyrimidin-4-ol stands as a significant heterocyclic compound within the vast landscape of pharmaceutical research and development. As a member of the pyrimidine class, which forms the backbone of nucleic acids and numerous therapeutic agents, this molecule holds potential for diverse pharmacological applications.[1] The journey from a promising chemical entity to a viable drug candidate is paved with meticulous analytical characterization. This process is not merely a regulatory formality but the very foundation of scientific integrity, ensuring the identity, purity, and stability of the active pharmaceutical ingredient (API).

This comprehensive guide provides a suite of detailed analytical methods for the thorough characterization of 2-Methyl-6-phenylpyrimidin-4-ol. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale. By adhering to these self-validating systems, researchers can generate robust and reliable data, forming a solid bedrock for further preclinical and clinical development. The methodologies are grounded in established principles and draw from authoritative guidelines, including those from the International Council for Harmonisation (ICH) and major pharmacopeias.[2][3]

Physicochemical Properties: A Snapshot

A preliminary understanding of the physicochemical properties of 2-Methyl-6-phenylpyrimidin-4-ol is essential for method development. Based on its structure and data from analogous compounds, the following properties can be anticipated:

PropertyEstimated Value/CharacteristicSignificance for Analysis
Molecular FormulaC₁₁H₁₀N₂ODefines the exact mass for mass spectrometry.
Molecular Weight186.21 g/mol Crucial for concentration calculations and stoichiometric assessments.
AppearanceWhite to off-white crystalline solidVisual identification and assessment of bulk purity.
SolubilitySparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.Guides solvent selection for chromatography and spectroscopy.
pKaEstimated in the range of 8-10 (due to the hydroxyl group)Influences pH selection for mobile phases in HPLC to ensure consistent ionization state and peak shape.

Chromatographic Methods for Purity and Quantification

Chromatography is the cornerstone of purity assessment and quantification in pharmaceutical analysis. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4]

High-Performance Liquid Chromatography (HPLC)

The objective of this HPLC method is to separate 2-Methyl-6-phenylpyrimidin-4-ol from potential impurities, including starting materials, by-products, and degradation products. A reverse-phase method is proposed, as it is well-suited for moderately polar compounds.

Protocol: HPLC Purity and Assay

1. Instrumentation and Consumables:

  • HPLC system with a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile (ACN) and water.

  • Formic acid (≥99% purity).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Rationale: The use of a C18 column provides excellent retention for the phenyl group, while the acetonitrile/water gradient allows for the elution of compounds with a range of polarities.[4] Formic acid is added to control the pH and ensure the protonation of the pyrimidinol, leading to sharper peaks.

3. Chromatographic Conditions:

ParameterCondition
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm (or λmax determined by UV-Vis scan)
Injection Volume10 µL
Gradient Program30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Methyl-6-phenylpyrimidin-4-ol reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the initial mobile phase composition as the diluent.

  • Sample Solution: Accurately weigh and dissolve the sample to a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

5. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a mid-range standard.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

  • Rationale: System suitability tests, as mandated by pharmacopeias like the USP, ensure that the chromatographic system is performing adequately for the intended analysis.[5][6]

6. Data Analysis:

  • Purity: Determine the area percent of the main peak relative to the total area of all peaks.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the sample from this curve.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev1 Column & Mobile Phase Screening Dev2 Gradient Optimization Dev1->Dev2 Dev3 Finalize Conditions Dev2->Dev3 Val1 Specificity Dev3->Val1 Transfer Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Routine Routine Analysis Val5->Routine Implement

Caption: A logical workflow for HPLC method development and subsequent validation.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques provide orthogonal information to chromatography, confirming the chemical structure and identity of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for structural confirmation.

Protocol: GC-MS for Identification and Volatile Impurity Profiling

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

2. GC Conditions:

ParameterCondition
Inlet Temperature250 °C
Carrier GasHelium, constant flow of 1 mL/min
Oven ProgramStart at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Injection ModeSplit (e.g., 20:1)

3. MS Conditions:

ParameterCondition
Ion SourceElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Mass Range40-400 amu

4. Sample Preparation:

  • Dissolve the sample in a volatile solvent like methanol or dichloromethane to a concentration of approximately 100 µg/mL.

5. Expected Fragmentation Pattern:

  • The molecular ion peak [M]⁺ at m/z 186 should be observable.

  • Common fragmentation pathways for pyrimidine derivatives involve the cleavage of the ring and loss of substituents.[7][8][9][10][11] Expect to see fragments corresponding to the loss of a methyl group ([M-15]⁺), and fragments of the phenyl group (m/z 77) and the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR should be performed.

Protocol: ¹H and ¹³C NMR Spectroscopy

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

3. Data Acquisition:

  • Acquire ¹H and ¹³C{¹H} spectra according to standard instrument procedures.

  • For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

4. Predicted Chemical Shifts (based on similar structures): [12][13][14][15]

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Methyl (CH₃)~2.3 - 2.5 (s)~20 - 25
Pyrimidine CH~6.5 - 7.0 (s)~100 - 110
Phenyl (Ar-H)~7.4 - 8.2 (m)~125 - 140
Pyrimidine C-OH-~160 - 170
Pyrimidine C-CH₃-~165 - 175
Pyrimidine C-Ph-~155 - 165
Note: The OH proton may be broad and its chemical shift is highly dependent on concentration and solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups present in the molecule.

Protocol: FTIR Spectroscopy

1. Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

2. Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

3. Data Acquisition:

  • Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

4. Characteristic Vibrational Bands: [16][17][18][19][20]

Wavenumber (cm⁻¹)Assignment
3100-3300 (broad)O-H stretch of the pyrimidinol
3000-3100Aromatic C-H stretch (phenyl)
2850-2950Aliphatic C-H stretch (methyl)
~1650C=O stretch (keto tautomer)
1550-1600C=N and C=C stretches of the pyrimidine and phenyl rings
1400-1500C-H bending (methyl)
700-800C-H out-of-plane bending (phenyl)
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis and to determine an optimal wavelength for HPLC detection.[21][22][23][24][25][26][27][28]

Protocol: UV-Visible Spectroscopy

1. Instrumentation:

  • UV-Vis spectrophotometer.

2. Sample Preparation:

  • Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable UV-transparent solvent, such as methanol or ethanol.

3. Data Acquisition:

  • Scan the absorbance of the solution from 200 to 400 nm using the solvent as a blank.

4. Expected Absorption:

  • The conjugated system of the phenyl and pyrimidine rings is expected to show a maximum absorbance (λmax) in the range of 250-280 nm.[21] This λmax can then be used for HPLC detection to maximize sensitivity.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of a drug substance, such as melting point, polymorphism, and thermal stability.[29][30][31][32]

Workflow for Comprehensive Structural and Thermal Analysis

Spectro_Thermal_Workflow cluster_Spectro Spectroscopic Identification cluster_Thermal Solid-State Characterization MS Mass Spectrometry (GC-MS) NMR NMR (1H, 13C, 2D) FTIR FTIR UV UV-Vis Conclusion Complete Characterization Profile UV->Conclusion DSC DSC (Melting Point, Purity) TGA TGA (Thermal Stability) TGA->Conclusion Sample 2-Methyl-6-phenylpyrimidin-4-ol Sample Sample->MS Sample->NMR Sample->FTIR Sample->UV Sample->DSC Sample->TGA

Caption: Interconnected workflow for spectroscopic and thermal analysis.

Protocol: Differential Scanning Calorimetry (DSC)

1. Instrumentation:

  • DSC instrument.

2. Sample Preparation:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

3. Data Acquisition:

  • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

4. Data Analysis:

  • Determine the onset and peak temperature of the melting endotherm. A sharp endotherm is indicative of a pure crystalline substance. The presence of multiple endotherms may suggest polymorphism or impurities.

Protocol: Thermogravimetric Analysis (TGA)

1. Instrumentation:

  • TGA instrument.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

3. Data Acquisition:

  • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

4. Data Analysis:

  • Monitor the sample weight as a function of temperature. Significant weight loss indicates decomposition. The temperature at which decomposition begins is a measure of the thermal stability of the compound.

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of 2-Methyl-6-phenylpyrimidin-4-ol. By systematically applying these chromatographic, spectroscopic, and thermal analysis techniques, researchers can confidently establish the identity, purity, and stability of this promising pharmaceutical compound. This rigorous analytical foundation is indispensable for advancing new chemical entities through the drug development pipeline and ensuring the safety and efficacy of future medicines.

References

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Application Notes and Protocols for In Vitro Biological Screening of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the backbone of essential biomolecules, including the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biocompatibility and versatile chemical nature have established pyrimidine derivatives as a privileged class in medicinal chemistry, leading to the development of numerous therapeutic agents with a wide spectrum of biological activities.[1][3][4] Pyrimidine-based drugs have demonstrated significant clinical success as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[3][5] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in metabolic pathways or the disruption of cellular processes like DNA and RNA synthesis.[6]

The continued exploration of novel pyrimidine derivatives necessitates robust and reliable in vitro screening assays to identify and characterize promising lead compounds. This comprehensive guide provides detailed application notes and protocols for a suite of in vitro biological assays tailored for the evaluation of pyrimidine derivatives. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, offering researchers in drug discovery and development a practical framework for their screening campaigns.

Section 1: Cytotoxicity and Antiproliferative Assays

A primary step in the evaluation of novel therapeutic candidates is the assessment of their cytotoxic and antiproliferative effects. These assays determine the concentration at which a compound inhibits cell growth or induces cell death, providing a crucial preliminary measure of its potential efficacy and toxicity.

Principle of Tetrazolium-Based Assays (MTT, XTT, WST-1)

Tetrazolium-based assays are colorimetric methods widely used to assess cell viability and cytotoxicity.[7] The underlying principle of these assays is the reduction of a tetrazolium salt by metabolically active cells.[7] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, resulting in the formation of a colored formazan product.[7] The intensity of the color, which can be quantified spectrophotometrically, is directly proportional to the number of viable cells.

Several types of tetrazolium salts are commonly used, including MTT, XTT, and WST-1.[8] MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a positively charged molecule that readily enters viable cells.[8] In contrast, XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) are negatively charged and do not easily cross the cell membrane.[8] Their reduction occurs at the cell surface or is facilitated by an intermediate electron acceptor.[8] While MTT assays are cost-effective, WST-1 assays can sometimes provide more precise results, especially for natural product extracts.[9]

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay and Measurement cluster_3 Data Analysis cell_culture 1. Culture and harvest cells cell_counting 2. Count cells and adjust density cell_culture->cell_counting cell_seeding 3. Seed cells into 96-well plates cell_counting->cell_seeding compound_prep 4. Prepare serial dilutions of pyrimidine derivatives treatment 5. Add compounds to wells and incubate compound_prep->treatment reagent_add 6. Add tetrazolium reagent (e.g., MTT) incubation 7. Incubate to allow formazan formation reagent_add->incubation solubilization 8. Add solubilization solution (for MTT) incubation->solubilization readout 9. Measure absorbance with a plate reader solubilization->readout data_processing 10. Calculate cell viability (%) ic50_calc 11. Determine IC50 values data_processing->ic50_calc

Caption: Workflow for a typical tetrazolium-based cytotoxicity assay.

Detailed Protocol: MTT Assay

This protocol is a standard method for assessing the cytotoxicity of pyrimidine derivatives against adherent cancer cell lines.

Materials:

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Test pyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and resuspend them in a complete medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in a complete medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT into formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example of IC50 Values for Pyrimidine Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 6b PC-3 (Prostate)0.08[11]
Compound 8d MCF-7 (Breast)0.09[11]
Compound 11e HCT-116 (Colon)0.49[12]
Compound 28 A549 (Lung)0.73[13]

Section 2: Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

For pyrimidine derivatives that exhibit significant antiproliferative activity, it is crucial to investigate their underlying mechanism of action. Many anticancer agents induce cell death through apoptosis and/or cause cell cycle arrest.[14]

Apoptosis Induction Assays

Apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol: Annexin V/PI Staining

  • Seed and treat cells with the pyrimidine derivative as described for the cytotoxicity assay.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

Many pyrimidine derivatives exert their anticancer effects by interfering with the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M).[14] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the cell cycle distribution of a cell population.[15]

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[15] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Experimental Protocol: Cell Cycle Analysis by PI Staining

  • Seed and treat cells with the pyrimidine derivative.

  • Harvest the cells and wash with PBS.

  • Fix the cells in cold 70% ethanol while gently vortexing and incubate for at least 30 minutes at 4°C.[16][17]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing PI and RNase A (to eliminate staining of double-stranded RNA).[17]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Data Analysis: The resulting DNA content histogram is analyzed using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

G cluster_0 Cell Treatment and Harvest cluster_1 Fixation and Staining cluster_2 Flow Cytometry and Analysis treat_harvest 1. Treat cells with pyrimidine derivative 2. Harvest and wash cells fixation 3. Fix cells in cold 70% ethanol treat_harvest->fixation staining 4. Stain with PI and RNase A fixation->staining flow_cytometry 5. Acquire data on a flow cytometer staining->flow_cytometry analysis 6. Analyze DNA content histogram flow_cytometry->analysis

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Section 3: Antimicrobial Activity Screening

Pyrimidine derivatives are also a rich source of potential antimicrobial agents.[3] The initial screening of these compounds typically involves determining their minimum inhibitory concentration (MIC).

Principle of Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[18][19] The broth microdilution method is a commonly used technique for determining the MIC of a compound against various bacterial and fungal strains.[18][20]

Protocol: Broth Microdilution MIC Assay

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test pyrimidine derivatives

  • Positive control antibiotic (e.g., amoxicillin, ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (typically ~5 x 10^5 CFU/mL).[18]

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine derivatives in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[21]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Table 2: Example of MIC Values for Pyrimidine Derivatives against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 4c Staphylococcus aureus16[22]
Compound 4c Candida albicans16[22]
Compound 11 Klebsiella pneumoniae32[22]
Pyridothienopyrimidine derivativesVarious Gram-positive and Gram-negative bacteriaVaries[23]

Section 4: Enzyme Inhibition Assays

Many pyrimidine derivatives exert their therapeutic effects by inhibiting specific enzymes.[6] Therefore, direct enzyme inhibition assays are crucial for target validation and lead optimization.

Dihydrofolate Reductase (DHFR) Inhibition Assay

DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids.[24] It is a well-established target for anticancer and antimicrobial drugs.[24] Many pyrimidine derivatives, particularly those with a 2,4-diaminopyrimidine motif, are potent DHFR inhibitors.[24]

Principle: The activity of DHFR is measured by monitoring the NADPH-dependent reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). The reaction is followed by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[25] The inhibitory potential of a pyrimidine derivative is determined by its ability to reduce the rate of this reaction.

Protocol: Spectrophotometric DHFR Inhibition Assay

  • Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme.

  • Add the test pyrimidine derivative at various concentrations to the reaction mixture and pre-incubate.

  • Initiate the reaction by adding the substrate, dihydrofolic acid.[26]

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity (rate of NADPH consumption) for each compound concentration.

  • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

G cluster_0 Reaction Setup cluster_1 Reaction and Measurement cluster_2 Data Analysis reagent_prep 1. Prepare reaction buffer, NADPH, and DHFR enzyme inhibitor_add 2. Add pyrimidine derivative (inhibitor) reagent_prep->inhibitor_add reaction_start 3. Initiate reaction with DHF substrate inhibitor_add->reaction_start measurement 4. Monitor absorbance decrease at 340 nm reaction_start->measurement rate_calc 5. Calculate reaction rates measurement->rate_calc ic50_calc 6. Determine IC50 value rate_calc->ic50_calc

Caption: Workflow for a DHFR enzyme inhibition assay.

Table 3: Example of DHFR Inhibition for Pyrimidine Derivatives

CompoundEnzyme SourceIC50 (µM)Reference
Compound 5 Bovine Liver DHFR0.02[13]
Compound 4c Bacterial DHFR5.53[22]
Compound 11 Bacterial DHFR5.60[22]
Kinase Inhibition Assays

Protein kinases play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine derivatives have been successfully developed as potent kinase inhibitors. A variety of in vitro kinase assay formats are available, including ELISA-based assays.

Principle of VEGFR-2 Kinase ELISA Assay: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. An ELISA-based assay can be used to measure the kinase activity of VEGFR-2 and the inhibitory effect of pyrimidine derivatives. A substrate-coated plate is used, and the phosphorylation of the substrate by the kinase is detected using a phosphorylation-specific antibody conjugated to an enzyme (e.g., HRP), which generates a colorimetric signal.

Protocol Outline: VEGFR-2 Kinase Inhibition Assay

  • Coat a microplate with a VEGFR-2 substrate.

  • Add the VEGFR-2 enzyme, ATP, and the test pyrimidine derivative to the wells.

  • Incubate to allow the kinase reaction to proceed.

  • Wash the plate to remove unbound reagents.

  • Add a phosphorylation-specific antibody (e.g., anti-phosphotyrosine) conjugated to HRP.

  • Incubate and wash the plate.

  • Add a colorimetric HRP substrate (e.g., TMB).

  • Stop the reaction and measure the absorbance.

  • Calculate the percentage of inhibition and determine the IC50 value.

Table 4: Example of VEGFR-2 Inhibition for Pyrimidine Derivatives

CompoundIC50 (µM)Reference
Sorafenib (Reference)0.19[12]
Compound 12b 0.53[12]
Compound 11e 0.61[12]
Compound 12c 0.74[12]

Conclusion

The in vitro screening assays detailed in this guide provide a robust framework for the initial biological evaluation of novel pyrimidine derivatives. By systematically assessing cytotoxicity, antiproliferative mechanisms, antimicrobial activity, and specific enzyme inhibition, researchers can efficiently identify and prioritize lead compounds for further preclinical and clinical development. The integration of these assays into a comprehensive screening cascade will undoubtedly accelerate the discovery of the next generation of pyrimidine-based therapeutics.

References

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  • Singh, D. B., Kumar, A., Chaubey, A. K., Singh, R. K., & Singh, V. K. (2023). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8048. [Link]

  • Kumar, A., Sharma, S., & Sharma, V. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(10), e2100156. [Link]

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  • Celep, F., & Yilmaz, H. (2021). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Haydarpasa Numune Medical Journal, 61(3), 281-288. [Link]

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  • Nafie, M. S., El-Sayed, W. A., & Moustafa, A. H. (2021). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC advances, 11(5), 2824-2838. [Link]

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  • Taylor & Francis Online. (2021). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., Al-Said, M. S., & Al-Dosary, M. S. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 124, 105822. [Link]

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  • International Journal of Pharmaceutical Sciences and Research. (2024). TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. [Link]

  • Stana, A., Vlase, L., Vlase, T., Pârvu, M., & Vodnar, D. C. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2111. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • ResearchGate. (n.d.). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]

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  • Al-Abdullah, E. S., Al-Dies, A. M., Al-Otaibi, M. F., Al-Ghorbani, M., & Al-Salahi, R. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6296. [Link]

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Application Note & Protocol: Strategies for Obtaining High-Quality Single Crystals of 2-Methyl-6-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the structural analysis and characterization of small organic molecules.

Introduction: The Critical Role of Single-Crystal X-ray Diffraction

The precise three-dimensional atomic arrangement of a molecule, unequivocally determined through single-crystal X-ray diffraction (SCXRD), is foundational to modern drug discovery and materials science. For 2-Methyl-6-phenylpyrimidin-4-ol, a heterocyclic compound with potential pharmaceutical applications, obtaining high-quality single crystals is a critical prerequisite for elucidating its structure-activity relationship (SAR), understanding its solid-state properties, and guiding further molecular design.[1][2][3][4][5] The pyrimidinol core, in particular, is a prevalent scaffold in medicinal chemistry.[6][7]

This guide provides a comprehensive overview of established crystallization methodologies, tailored with expert insights for obtaining single crystals of 2-Methyl-6-phenylpyrimidin-4-ol. It moves beyond simple procedural lists to explain the underlying principles, empowering researchers to rationally design and troubleshoot crystallization experiments.

Foundational Principles of Crystallization

Crystallization is a thermodynamic process driven by the controlled transition of a solute from a supersaturated solution to a highly ordered, solid crystalline state.[8] The ideal crystallization experiment allows for slow, methodical growth, which minimizes defects and promotes the formation of large, well-defined single crystals suitable for diffraction studies.[8][9] The journey to a successful crystallization is often one of careful experimentation and observation, blending scientific principles with practical skill.[8]

A key concept in crystallization is the solubility curve, which delineates the regions of undersaturation, metastable saturation, and lability (spontaneous precipitation).[10] The goal of the techniques described herein is to gently guide the solution into the metastable zone, where nucleation and subsequent crystal growth can occur in a controlled manner.[10]

Pre-Crystallization Considerations: The Importance of Purity and Solvent Selection

3.1. Compound Purity It is a common misconception that crystallization is a primary purification method. For the purposes of obtaining diffraction-quality single crystals, starting with material of the highest possible purity (ideally >95%) is paramount. Impurities can inhibit nucleation, be incorporated into the crystal lattice leading to disorder, or cause the formation of oils or amorphous precipitates.[11]

3.2. Solvent Selection: The Cornerstone of Crystallization The choice of solvent is the most critical variable in a crystallization experiment. An ideal solvent for recrystallization will exhibit the following characteristics:

  • Significant solubility at elevated temperatures and limited solubility at lower temperatures. [8][9]

  • Chemical inertness towards 2-Methyl-6-phenylpyrimidin-4-ol.[12]

  • A relatively low boiling point to facilitate removal from the final crystals.[12]

  • The ability to form well-defined, non-twinned crystals.

Given the structure of 2-Methyl-6-phenylpyrimidin-4-ol, which contains both hydrogen bond donors (-OH) and acceptors (pyrimidine nitrogens), as well as a nonpolar phenyl group, a range of solvents with varying polarities should be screened.

Table 1: Suggested Solvents for Screening Crystallization of 2-Methyl-6-phenylpyrimidin-4-ol

Solvent ClassExamplesRationale
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the pyrimidinol moiety. Often good for initial solubility tests.[13]
Aprotic Polar Solvents Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)Can interact with the polar functionalities of the molecule. Acetonitrile and ethyl acetate are often good choices for heterocyclic compounds.[14]
Aprotic Nonpolar Solvents Toluene, Hexanes, CyclohexaneMay be useful as anti-solvents in multi-solvent systems due to the presence of the phenyl group.
Chlorinated Solvents Dichloromethane (DCM), ChloroformOften good dissolving solvents, but their high volatility can lead to rapid crystallization and lower quality crystals.[11]
Mixed Solvent Systems e.g., Ethanol/Water, DCM/Hexane, Acetone/HexaneOffer fine-tuned control over solubility and supersaturation.[15]

A systematic approach to solvent screening involves testing the solubility of a small amount (a few milligrams) of the compound in a small volume (0.1-0.5 mL) of each candidate solvent, both at room temperature and upon gentle heating.

Crystallization Methodologies and Protocols

The following methods are presented in order of increasing complexity and are the most commonly employed for small organic molecules.

4.1. Method 1: Slow Evaporation

This is often the simplest and most straightforward method.[11][16][17] It relies on the gradual removal of solvent to increase the solute concentration to the point of supersaturation, leading to crystal formation.[10] While easy to implement, it can sometimes yield crystals of lower quality if evaporation is too rapid.[11]

Protocol: Slow Evaporation

  • Dissolution: Dissolve 5-10 mg of 2-Methyl-6-phenylpyrimidin-4-ol in the minimum amount of a suitable solvent (e.g., ethanol, ethyl acetate, or acetone) in a small, clean vial (an NMR tube can be effective).[11][18] Ensure the compound is fully dissolved. Gentle warming may be necessary.

  • Setup: Cover the vial with parafilm or aluminum foil and puncture it with a needle to create a small opening.[16] This allows for slow, controlled evaporation. The rate of evaporation can be adjusted by changing the size of the opening.[18]

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) at a constant temperature.

  • Monitoring: Observe the vial periodically over several days to weeks without disturbing it. Crystal growth may occur on the walls or at the bottom of the vial.

  • Troubleshooting: If an oil forms, it may indicate that the compound is too soluble in the chosen solvent or that the evaporation rate is too fast.[18] In this case, repeat the experiment with a less effective solvent or a slower evaporation rate.

Diagram 1: Workflow for Slow Evaporation Crystallization

G cluster_prep Preparation cluster_growth Crystal Growth cluster_outcome Outcome dissolve Dissolve Compound in Minimal Solvent cover Cover Vial & Puncture dissolve->cover incubate Incubate in Vibration-Free Area cover->incubate monitor Monitor Periodically incubate->monitor crystals Single Crystals Formed monitor->crystals oil Oil or Amorphous Precipitate monitor->oil Troubleshoot oil->dissolve Adjust Solvent/ Evaporation Rate

Caption: A flowchart of the slow evaporation crystallization process.

4.2. Method 2: Slow Cooling

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[8][9] A saturated or near-saturated solution is prepared at an elevated temperature and then allowed to cool slowly, reducing the solubility of the compound and inducing crystallization.[9]

Protocol: Slow Cooling

  • Dissolution: In a small flask or vial, add a chosen solvent to 10-20 mg of 2-Methyl-6-phenylpyrimidin-4-ol. Heat the mixture gently (e.g., on a hot plate or in a sand bath) while stirring until the solid completely dissolves.[8] Add the solvent dropwise until a clear, saturated solution is obtained at the elevated temperature.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with cotton wool).[9]

  • Further Cooling: Once the flask has reached room temperature, it can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.

  • Inducing Crystallization: If crystals do not form spontaneously, nucleation can sometimes be induced by scratching the inner surface of the vial with a glass rod at the air-liquid interface or by adding a "seed" crystal of the compound.[9]

  • Isolation: Once crystal growth is complete, the crystals should be isolated from the mother liquor via filtration.

4.3. Method 3: Vapor Diffusion

Vapor diffusion is a highly controlled and effective method, particularly when only small amounts of the compound are available.[11] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent. This gradually decreases the solubility of the compound, leading to crystallization.

There are two common setups for vapor diffusion: hanging drop and sitting drop.[19][20][21] The principle for both is the same.

Protocol: Vapor Diffusion (Sitting Drop)

  • Reservoir Preparation: In the outer well of a crystallization plate or a larger vial, place approximately 1 mL of an "anti-solvent" (e.g., hexanes or cyclohexane).

  • Drop Preparation: In a smaller inner vial (or on the pedestal of a sitting drop plate), dissolve 2-5 mg of 2-Methyl-6-phenylpyrimidin-4-ol in a minimal amount (e.g., 50-100 µL) of a "good," less volatile solvent (e.g., THF, acetone, or methanol).[11]

  • Assembly: Place the inner vial containing the compound solution inside the larger vial with the anti-solvent, ensuring the two liquids do not touch.[11] Seal the outer vial tightly.

  • Equilibration: Over time, the more volatile anti-solvent will diffuse into the solution of the compound, causing it to become supersaturated and inducing crystallization.[20]

  • Incubation and Monitoring: Store the sealed system in a stable, vibration-free environment and monitor for crystal growth over several days to weeks.

Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion

"Good" Solvent (for Compound)"Anti-Solvent" (in Reservoir)
Tetrahydrofuran (THF)Cyclohexane or Hexane
AcetoneChloroform or Hexane
MethanolDiethyl Ether or Tetrahydrofuran
AcetonitrileTetrahydropyran
DichloromethanePentane or Cyclopentane
TolueneHexane

Diagram 2: Vapor Diffusion (Sitting Drop) Experimental Setup

G cluster_setup Vapor Diffusion Apparatus (Sitting Drop) cluster_inner cluster_outer Outer_Vial Inner_Vial Compound_Solution Compound in 'Good' Solvent Anti_Solvent Anti-Solvent Reservoir Vapor Vapor Diffusion (Anti-Solvent -> Solution) Seal Airtight Seal

Sources

Use of pyrimidine derivatives in the development of agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm starting a deep dive into pyrimidine derivatives in agrochemical development. My focus is on understanding their mechanisms of action, how they're synthesized, and their real-world uses as herbicides, fungicides, and insecticides. I'm aiming for a comprehensive overview by gathering authoritative information.

Analyzing Search Results

I've moved on to analyzing the search results. I'm identifying the key pyrimidine-based agrochemicals, their biological targets, and structure-activity relationships. I'm also finding experimental protocols for synthesis and bioassays. I'm working to integrate these into a logical structure.

Structuring Application Notes

I'm now structuring the application notes and protocols logically. I will start with an overview of pyrimidine derivatives in agrochemicals. Then I'll dedicate sections to their applications, including the relevant biochemical pathways and rationale for inhibition.

Collecting Agrochemical Insights

I've assembled a substantial body of information on pyrimidine derivatives and their application in agrochemicals. My search encompassed their roles as herbicides, fungicides, and insecticides, including mechanisms of action, synthetic methods, and structure-activity relationships.

Refining Protocol Extraction

I'm now focusing on extracting and synthesizing detailed protocols for agrochemical applications of pyrimidine derivatives. While I have a good overview of their uses and synthesis, I need more specific, replicable examples. For instance, detailed protocols for synthesis and bioassays. I will begin structuring the guide, outlining the sections based on the available information, and refine my search queries to find the missing protocol details. This detailed protocol generation will be an important step.

Structuring Application Details

I've organized the application notes guide into a logical flow. I plan to start with an overview of pyrimidine derivatives in agrochemicals, followed by sections on herbicides, fungicides, insecticides, and growth regulators. Each section will detail the mechanism of action, supported by literature and a Graphviz diagram, and explore structure-activity relationships, highlighting key chemical modifications. I'll synthesize a step-by-step synthesis protocol for a representative compound from my search results, ensuring clear instructions.

Developing Protocol Examples

I'm now diving deeper, aiming to create detailed, step-by-step protocols. While I've gathered broad information, replicating the results requires specifics. I'm focusing on synthesizing protocols for a representative compound's synthesis and relevant bioassays, to be self-validating. To do this, I will need to structure the application notes guide clearly.

Outlining Project Details

I've formulated a detailed plan to structure the application notes and protocols. This encompasses an introduction to pyrimidine derivatives in agrochemicals and sections on herbicides, fungicides, insecticides, and plant growth regulators. I'll outline mechanisms of action, visualize with diagrams, and synthesize structure-activity relationships, then present clear synthesis and bioassay protocols. I'll summarize quantitative data, design diagrams, embed citations, and format the guide.

Troubleshooting & Optimization

Improving the reaction yield of 2-Methyl-6-phenylpyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-6-phenylpyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for improving the reaction yield and purity of this important pyrimidine derivative. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-tested insights to help you navigate the common challenges of this synthesis.

Introduction to the Synthesis

The synthesis of 2-Methyl-6-phenylpyrimidin-4-ol is a classic example of a condensation reaction to form a heterocyclic pyrimidine ring. The most common and direct route involves the reaction of a β-ketoester, ethyl acetoacetate, with an amidine, specifically benzamidine. This reaction is typically carried out under basic conditions, which facilitates the nucleophilic attack and subsequent cyclization.

While the reaction appears straightforward, achieving a high yield of pure product can be challenging. This guide will address the most frequently encountered issues and provide systematic approaches to troubleshoot and optimize your synthesis.

Core Reaction Scheme

The fundamental transformation for the synthesis of 2-Methyl-6-phenylpyrimidin-4-ol is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_product Product Reactant1 Ethyl Acetoacetate Product 2-Methyl-6-phenylpyrimidin-4-ol Reactant1->Product + Benzamidine (Base Catalyst) Reactant2 Benzamidine

Caption: General reaction scheme for the synthesis of 2-Methyl-6-phenylpyrimidin-4-ol.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-Methyl-6-phenylpyrimidin-4-ol.

Q1: What is the most common synthetic route for 2-Methyl-6-phenylpyrimidin-4-ol?

A1: The most prevalent and efficient method is the condensation of ethyl acetoacetate with benzamidine in the presence of a base. This is a variation of the classical pyrimidine synthesis.

Q2: What are the typical starting materials and reagents required?

A2: The key starting materials are ethyl acetoacetate and a salt of benzamidine (commonly hydrochloride). A strong base, such as sodium ethoxide or sodium methoxide, is essential to deprotonate the starting materials and drive the reaction. The reaction is typically performed in an alcoholic solvent like ethanol.[1]

Q3: What is a reasonable expected yield for this reaction?

A3: While yields can vary based on the specific conditions and scale, an optimized laboratory procedure can be expected to achieve yields in the range of 70-85%. Lower yields often indicate suboptimal reaction conditions or the presence of side reactions.

Q4: How is the final product typically isolated and purified?

A4: The product, 2-Methyl-6-phenylpyrimidin-4-ol, is often a solid that can be isolated by filtration after the reaction mixture is neutralized or acidified. Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[2]

Q5: What are the most common impurities I should be aware of?

A5: Common impurities can include unreacted starting materials (ethyl acetoacetate and benzamidine), side products from the self-condensation of ethyl acetoacetate (e.g., dehydroacetic acid), and potentially products from the hydrolysis of the starting materials or the final product.

Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the synthesis, their potential causes, and actionable solutions.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most frequent challenges. The following workflow can help diagnose and resolve the issue:

Low_Yield_Troubleshooting Start Low or No Product Yield Check_Base Is the base active and anhydrous? Start->Check_Base Check_Reactants Are the starting materials pure? Check_Base->Check_Reactants Yes Solution_Base Use freshly prepared or commercially sourced anhydrous base. Ensure all glassware is dry. Check_Base->Solution_Base No Check_Conditions Are the reaction time and temperature appropriate? Check_Reactants->Check_Conditions Yes Solution_Reactants Purify starting materials if necessary. Use high-purity grades. Check_Reactants->Solution_Reactants No Check_Stoichiometry Is the stoichiometry of reactants correct? Check_Conditions->Check_Stoichiometry Yes Solution_Conditions Monitor reaction by TLC. Increase reaction time or moderately increase temperature if no conversion is observed. Check_Conditions->Solution_Conditions No Solution_Stoichiometry Use a slight excess of one reactant (e.g., benzamidine) to drive the reaction to completion. Check_Stoichiometry->Solution_Stoichiometry No Reaction_Mechanism Start Ethyl Acetoacetate + Benzamidine Step1 Deprotonation of Ethyl Acetoacetate by Base Start->Step1 Step2 Nucleophilic Attack of Enolate on Benzamidine Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Dehydration Step3->Step4 Product 2-Methyl-6-phenylpyrimidin-4-ol Step4->Product

Sources

Troubleshooting common issues in the crystallization of pyrimidinols

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the crystallization of pyrimidinols. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into overcoming common challenges in your crystallization experiments. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter.

I. Troubleshooting Common Crystallization Issues

This section addresses the most frequently encountered problems during the crystallization of pyrimidinols, providing explanations for the underlying causes and step-by-step protocols for resolution.

Question 1: My pyrimidinol is not crystallizing. What should I do?

Answer:

Failure to obtain crystals can be attributed to several factors, primarily related to solution thermodynamics and kinetics. The most common culprits are insufficient supersaturation or the presence of inhibitors.

Underlying Causes:

  • Unsaturated or Undersaturated Solution: The concentration of your pyrimidinol in the solvent may be below the saturation point at the given temperature, meaning there is no thermodynamic driving force for crystallization.[1]

  • Presence of Solubilizing Impurities: Certain impurities can increase the solubility of your compound, preventing it from reaching the necessary supersaturation.

  • Incorrect Solvent Choice: The selected solvent may be too good at solvating the pyrimidinol molecule, making it difficult for the molecules to organize into a crystal lattice.

  • Lack of Nucleation Sites: Spontaneous nucleation can be a high-energy process. Without nucleation sites, your solution may remain in a metastable supersaturated state.[1]

Troubleshooting Protocol:

  • Verify Saturation:

    • Add more of your pyrimidinol to the solution and stir. If it dissolves, your initial solution was not saturated. Continue adding solute until a small amount remains undissolved.[1]

    • If you are using a hot filtration step, ensure that the solution does not cool prematurely, causing your compound to crash out before you are ready.

  • Induce Nucleation:

    • Seeding: Introduce a small crystal of your pyrimidinol into the supersaturated solution. This provides a template for further crystal growth.

    • Scratching: Gently scratch the inside of the glass vessel with a glass rod below the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites.

    • Anti-Solvent Addition: If your pyrimidinol is soluble in one solvent but insoluble in another miscible solvent, slowly add the "anti-solvent" to your saturated solution to induce crystallization.[2]

  • Solvent Evaporation:

    • Allow the solvent to evaporate slowly from the solution. This will gradually increase the concentration of your pyrimidinol, leading to supersaturation and crystallization.[3] Cover the container with a perforated lid or parafilm with small holes to control the evaporation rate.[3]

Question 2: My pyrimidinol is "oiling out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation achieved at a temperature above the melting point of the solid form or the presence of impurities that disrupt the crystallization process.

Underlying Causes:

  • High Degree of Supersaturation: If the solution is too concentrated, the molecules may aggregate in a disordered manner, forming an oil.

  • Cooling Rate is Too Fast: Rapid cooling can lead to a state of high supersaturation where the molecules do not have enough time to orient themselves into a crystal lattice.

  • Presence of Impurities: Impurities can interfere with the crystal packing and favor the formation of a less ordered, oily phase.[4]

  • Inappropriate Solvent: Some solvents, like tetrahydrofuran (THF), are known to increase the likelihood of oiling out for certain compounds.[3]

Troubleshooting Protocol:

  • Reduce the Cooling Rate:

    • Allow the solution to cool to room temperature slowly. You can insulate the flask to slow down heat loss.[5]

    • If cooling in an ice bath, allow the solution to first cool to room temperature before placing it in the bath.

  • Decrease Supersaturation:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional solvent to decrease the concentration.[5]

    • Cool the solution slowly again.

  • Change the Solvent System:

    • If the problem persists, try a different solvent or a mixture of solvents. A solvent in which your compound is less soluble may be a better choice.[3]

Question 3: I'm getting very small or needle-like crystals. How can I grow larger, more well-defined crystals?

Answer:

The formation of small or needle-like crystals is often a result of rapid nucleation and/or anisotropic growth, where the crystal grows much faster in one dimension than in others. The goal is to control the nucleation and growth rates.

Underlying Causes:

  • High Nucleation Rate: Too many nucleation sites lead to a large number of small crystals competing for the solute.[4] This can be caused by impurities or a high degree of supersaturation.[4]

  • Solvent Effects: The solvent can interact with different crystal faces, inhibiting or promoting growth in specific directions, which can lead to needle-like or plate-like morphologies.[6][7]

  • Rapid Cooling: Fast cooling favors nucleation over crystal growth.

Troubleshooting Protocol:

  • Control Nucleation:

    • Reduce Supersaturation: Use a more dilute solution and allow it to become supersaturated more slowly (e.g., through slow evaporation or very slow cooling).

    • Filter the Solution: Remove any particulate matter that could act as nucleation sites by filtering the hot, saturated solution through a pre-heated funnel with filter paper.

  • Optimize the Solvent:

    • Experiment with different solvents. A solvent that interacts less strongly with the growing crystal faces may lead to more isotropic (uniform) growth.[7]

    • Consider using additives that can selectively adsorb to certain crystal faces and modify the crystal habit.[8]

  • Employ a Different Crystallization Technique:

    • Vapor Diffusion: Dissolve your pyrimidinol in a "good" solvent and place it in a small, open vial inside a larger, sealed container with an "anti-solvent." The anti-solvent will slowly diffuse into the good solvent, inducing crystallization.[9]

    • Slow Cooling: Utilize a programmable thermostat or a dewar flask to achieve a very slow and controlled cooling rate.

Question 4: My crystallized pyrimidinol appears to be a different polymorph than expected. How can I control polymorphism?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceuticals.[10] Different polymorphs can have different stabilities, solubilities, and bioavailabilities.[10] Controlling polymorphism is crucial for consistent product quality.

Underlying Causes:

  • Solvent: The solvent can influence which polymorph nucleates and grows due to specific interactions with the solute molecules in solution.[11]

  • Temperature: Different polymorphs can be thermodynamically stable at different temperatures.

  • Supersaturation: The level of supersaturation can affect which polymorph is kinetically favored to nucleate.

  • Impurities: Impurities can sometimes template the growth of a specific polymorph or inhibit the formation of another.

Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Perform crystallization experiments with a wide range of solvents of different polarities and hydrogen bonding capabilities.

    • Analyze the resulting crystals using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) or Raman spectroscopy to identify the polymorphic form.[10]

  • Vary Crystallization Conditions:

    • Experiment with different crystallization temperatures and cooling rates.

    • Investigate the effect of different levels of supersaturation.

  • Seeding:

    • Once you have isolated the desired polymorph, use it to seed subsequent crystallizations to ensure the consistent formation of that form.

  • Consider the Thermodynamic vs. Kinetic Polymorph:

    • The initially formed polymorph may be the kinetically favored one, which is often less stable. Slurrying the crystals in a solvent over time may lead to a transformation to the more thermodynamically stable form.

II. Data Presentation and Visualization

Table 1: Influence of Solvent Properties on Pyrimidinol Crystallization
Solvent PropertyPotential Effect on CrystallizationExamples of Solvents
Polar Protic Can form hydrogen bonds with pyrimidinols, potentially leading to the inclusion of solvent in the crystal lattice (solvates). May favor the growth of certain crystal faces.Water, Methanol, Ethanol
Polar Aprotic Can interact via dipole-dipole interactions. Good for dissolving polar pyrimidinols without hydrogen bonding interference.Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[2]
Nonpolar Solubilizes nonpolar pyrimidinols. Can be used as anti-solvents for polar pyrimidinols.Hexane, Toluene, Dichloromethane (DCM)
Experimental Workflow for Troubleshooting Poor Crystal Quality

G start Start: Poor Crystal Quality (Small, Needles, Oil) check_purity Check Purity of Starting Material start->check_purity recrystallize Recrystallize to Purify check_purity->recrystallize If Impure slow_cooling Decrease Cooling Rate check_purity->slow_cooling If Pure recrystallize->slow_cooling change_solvent Change Solvent or Use Co-solvent slow_cooling->change_solvent If Still Poor end_good End: Good Quality Crystals slow_cooling->end_good If Improved vapor_diffusion Try Vapor Diffusion change_solvent->vapor_diffusion If Still Poor change_solvent->end_good If Improved seeding Use Seeding vapor_diffusion->seeding If Still Poor vapor_diffusion->end_good If Improved seeding->end_good If Improved end_bad End: Still Poor Quality (Re-evaluate Synthesis) seeding->end_bad If Fails

Caption: A decision-making workflow for troubleshooting poor crystal quality.

Diagram of Solvent Effects on Crystal Morphology

G cluster_0 Scenario 1: Isotropic Growth cluster_1 Scenario 2: Anisotropic Growth solvent Solvent Molecule crystal Growing Crystal Face A Face B crystal1 Growing Crystal Face A Face B result1 Block-like Crystal crystal1->result1 Uniform Growth solvent1 Solvent with Weak/Equal Interaction solvent1->crystal1 Weak Interaction crystal2 Growing Crystal Face A Face B result2 Needle/Plate-like Crystal crystal2:f1->result2 Faster Growth on Face A solvent2 Solvent with Strong Interaction on Face B solvent2->crystal2:f2 Strong Adsorption (Inhibits Growth)

Caption: How solvent interactions can influence crystal morphology.

III. References

  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–8. Retrieved January 27, 2026, from [Link]

  • Bergfors, T. (n.d.). Crystals with problems. Retrieved January 27, 2026, from [Link]

  • Helmenstine, A. M. (2013, May 29). Solutions to Common Crystal Growing Problems. Science Notes. Retrieved January 27, 2026, from [Link]

  • A Different View of Solvent Effects in Crystallization. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Impact of impurities on crystal growth. (n.d.). Nature. Retrieved January 27, 2026, from [Link]

  • Crystal polymorphism. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Polymorphism in early development: The account of MBQ-167. (2021). Heliyon, 7(5), e07044. Retrieved January 27, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • Morphology prediction of crystals grown in the presence of impurities and solvents — An evaluation of the state of the art. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. (2023). Crystals, 13(9), 1333. Retrieved January 27, 2026, from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2021). Crystal Growth & Design, 21(10), 5645–5657. Retrieved January 27, 2026, from [Link]

  • Growth inhibition of struvite crystals in the presence of herbal extract Commiphora wightii. (2008). Journal of Materials Science: Materials in Medicine, 19(10), 3123–3128. Retrieved January 27, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved January 27, 2026, from [Link]

  • Preparing for successful protein crystallization experiments. (2024). Acta Crystallographica Section F: Structural Biology Communications, 80(Pt 6), 195–204. Retrieved January 27, 2026, from [Link]

  • How Do Impurities Affect Crystal Structures? (2025). YouTube. Retrieved January 27, 2026, from [Link]

  • Purification, crystallization and X-ray diffraction analysis of dihydropyrimidinase from Dictyostelium discoideum. (2008). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 10), 910–912. Retrieved January 27, 2026, from [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization? (2025). YouTube. Retrieved January 27, 2026, from [Link]

  • Effect of Additives on the Morphology of γ-Aminobutyric Acid Crystals. (2020). Crystal Growth & Design, 20(9), 5837–5846. Retrieved January 27, 2026, from [Link]

Sources

Optimization of reaction conditions for the synthesis of 2-Methyl-6-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-phenylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis of 2-Methyl-6-phenylpyrimidin-4-ol. The primary synthetic route discussed is the condensation of ethyl benzoylacetate with acetamidine hydrochloride in the presence of a base, a variation of the classical Pinner pyrimidine synthesis.[1]

Problem 1: Low or No Product Yield

Question: I have followed the general protocol of reacting ethyl benzoylacetate with acetamidine hydrochloride and sodium ethoxide in ethanol, but I am getting a very low yield of 2-Methyl-6-phenylpyrimidin-4-ol, or no product at all. What are the possible causes and how can I rectify this?

Answer:

A low or negligible yield in this condensation reaction can stem from several factors, primarily related to the quality of reagents, the reaction conditions, and the work-up procedure.

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Ensure that your ethyl benzoylacetate is pure and free from acidic impurities, which can neutralize the base. Acetamidine hydrochloride is hygroscopic; moisture can inhibit the reaction. It is advisable to use freshly opened or properly stored reagents.

  • Base Preparation and Potency: The success of this reaction is highly dependent on the quality of the sodium ethoxide. It is best to prepare it fresh by reacting sodium metal with absolute ethanol under an inert atmosphere. Commercially available sodium ethoxide can degrade upon storage. The stoichiometry of the base is also critical; an insufficient amount will lead to incomplete reaction, while a large excess can promote side reactions. A molar equivalent of base to the acetamidine hydrochloride is typically required to liberate the free amidine.

2. Reaction Conditions:

  • Anhydrous Conditions: The condensation reaction is sensitive to water. Ensure all your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use absolute (anhydrous) ethanol as the solvent.

  • Reaction Temperature and Time: The reaction generally requires heating to reflux in ethanol to proceed at a reasonable rate. Insufficient heating or a short reaction time may result in a low conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

3. Work-up Procedure:

  • Acidification: After the reaction is complete, the product is typically precipitated by acidifying the reaction mixture. The pH of the solution is crucial. If the pH is too low, the pyrimidinol product, which is amphoteric, may become soluble. Careful adjustment of the pH to near neutral (around 6-7) with an acid like acetic acid or dilute hydrochloric acid is recommended to maximize precipitation.

  • Isolation: The precipitated product should be collected by filtration and washed with cold water to remove inorganic salts. Washing with a non-polar solvent like diethyl ether can help remove unreacted ethyl benzoylacetate.

Experimental Protocol: Optimized Synthesis of 2-Methyl-6-phenylpyrimidin-4-ol

  • Under an inert atmosphere (N₂ or Ar), dissolve 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add 9.45 g (0.1 mol) of acetamidine hydrochloride and stir until it dissolves completely.

  • Add 19.22 g (0.1 mol) of ethyl benzoylacetate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • After the reaction is complete, cool the mixture to room temperature and slowly add glacial acetic acid to adjust the pH to approximately 6-7.

  • A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-Methyl-6-phenylpyrimidin-4-ol.

Problem 2: Product is Impure

Question: I have successfully synthesized 2-Methyl-6-phenylpyrimidin-4-ol, but my product is impure, as indicated by a broad melting point range and extra peaks in the NMR spectrum. What are the likely impurities and how can I purify my product?

Answer:

Impurities in the final product can be unreacted starting materials, intermediates, or byproducts from side reactions.

Common Impurities:

  • Unreacted Ethyl Benzoylacetate: This is a common impurity if the reaction has not gone to completion.

  • Acetamidine Hydrochloride: If not fully consumed or removed during work-up.

  • Side-Products: Self-condensation of ethyl benzoylacetate or other base-catalyzed side reactions can occur.

Purification Strategies:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. For 2-Methyl-6-phenylpyrimidin-4-ol, ethanol or a mixture of ethanol and water is often a good choice.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A suitable eluent system (e.g., a gradient of ethyl acetate in hexane) will need to be determined by TLC analysis.

Step-by-Step Recrystallization Protocol:

  • Dissolve the impure product in a minimum amount of hot ethanol.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystals of the pure product should start to form.

  • To further increase the yield, place the flask in an ice bath for about 30 minutes.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Pinner synthesis for 2-Methyl-6-phenylpyrimidin-4-ol?

A1: The Pinner synthesis for pyrimidines involves the condensation of a β-dicarbonyl compound (in this case, ethyl benzoylacetate) with an amidine (acetamidine).[1] The reaction proceeds through the following key steps:

  • The base (sodium ethoxide) deprotonates the acetamidine hydrochloride to generate the free acetamidine base.

  • The nucleophilic nitrogen of the acetamidine attacks one of the carbonyl groups of the ethyl benzoylacetate.

  • A series of condensation and cyclization steps follow, leading to the formation of the dihydropyrimidine intermediate.

  • Finally, elimination of water and ethanol leads to the aromatic pyrimidine ring.

Q2: Can other bases be used instead of sodium ethoxide?

A2: Yes, other strong bases can be used, such as sodium methoxide in methanol or potassium tert-butoxide in tert-butanol. However, the choice of base and solvent should be compatible. For instance, using sodium methoxide with ethanol can lead to transesterification of the ethyl benzoylacetate. It is generally recommended to use an alkoxide base with the corresponding alcohol as the solvent.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of 2-Methyl-6-phenylpyrimidin-4-ol can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will give characteristic peaks for the methyl group, the phenyl group, and the pyrimidine ring, confirming the structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H, C=O, and C=N functional groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Table 1: Summary of Optimized Reaction Conditions

ParameterRecommended ConditionRationale
Base Freshly prepared Sodium EthoxideEnsures high reactivity and avoids side reactions from degraded base.
Solvent Absolute EthanolProvides good solubility for reactants and is compatible with the base.
Temperature Reflux (approx. 78 °C)Provides sufficient energy to overcome the activation barrier of the reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.
Work-up pH ~6-7Maximizes the precipitation of the amphoteric product.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common issues in the synthesis of 2-Methyl-6-phenylpyrimidin-4-ol.

TroubleshootingWorkflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No reagents Check Reagent Quality - Purity of starting materials - Freshness of base check_yield->reagents Yes success Successful Synthesis check_purity->success No recrystallize Recrystallize Product - Choose appropriate solvent check_purity->recrystallize Yes conditions Verify Reaction Conditions - Anhydrous setup - Reflux temperature - Reaction time reagents->conditions workup Optimize Work-up - Careful pH adjustment - Proper washing conditions->workup workup->start Retry Synthesis recrystallize->success Pure chromatography Perform Column Chromatography - Determine suitable eluent recrystallize->chromatography Still Impure chromatography->success

Caption: A troubleshooting decision tree for the synthesis of 2-Methyl-6-phenylpyrimidin-4-ol.

References

  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

  • Jain, K., & Rana, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. SciSpace. Available at: [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of 2-Methyl-6-phenylpyrimidin-4-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the experimental hurdles associated with 2-Methyl-6-phenylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility-related issues with this compound in their biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively. Poor solubility is a common challenge in drug discovery, often leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1] This guide will equip you with the knowledge and techniques to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm about to start working with 2-Methyl-6-phenylpyrimidin-4-ol. What are the first steps I should take to prepare my stock solution and avoid solubility problems?

A1: Foundational Steps for Stock Solution Preparation

The initial preparation of your stock solution is a critical control point for preventing solubility issues down the line. Given that 2-Methyl-6-phenylpyrimidin-4-ol is a pyrimidinol derivative, it is anticipated to have low aqueous solubility. Therefore, a high-quality, anhydrous solvent in which the compound is freely soluble is essential.

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for creating a high-concentration stock solution of poorly soluble compounds for in vitro assays.[2]

  • Weighing the Compound: Accurately weigh your 2-Methyl-6-phenylpyrimidin-4-ol using a calibrated analytical balance.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to your weighed compound to achieve a high-concentration stock, typically in the range of 10-20 mM.

    • Vortex the solution thoroughly for at least one minute to ensure complete dissolution.

    • Gentle warming in a water bath (37°C) can be employed to aid dissolution, but be cautious of potential compound degradation with excessive heat.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage: Store your stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.

Causality Behind these Choices:

  • DMSO as the Primary Solvent: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. Starting with a high-concentration stock in 100% DMSO ensures that the compound is fully solubilized before its introduction to an aqueous environment.

  • High Concentration Stock: This allows for minimal volumes of the organic solvent to be added to your aqueous assay buffer, thereby reducing the risk of solvent-induced artifacts or toxicity in your experimental system.

  • Aliquoting and Storage: Small aliquots and proper storage conditions are crucial for maintaining the integrity and solubility of your compound over time.

Q2: I've prepared my working solution by diluting the DMSO stock into my aqueous assay buffer, and I'm seeing immediate precipitation. What's happening and how can I fix this?

A2: Understanding and Overcoming Precipitation Upon Dilution

This is a classic sign of a compound "crashing out" of solution. It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. The DMSO concentration is no longer high enough to keep the hydrophobic compound dissolved.

Troubleshooting Workflow for Precipitation:

Below is a decision-making workflow to address this common issue.

G start Precipitation Observed in Aqueous Buffer check_dmso Is the final DMSO concentration < 1%? start->check_dmso increase_dmso Increase final DMSO to a tolerable level (e.g., 0.1-0.5%) and re-test. check_dmso->increase_dmso Yes check_conc Is the compound concentration too high? check_dmso->check_conc No success Compound Solubilized increase_dmso->success lower_conc Lower the final compound concentration and re-test. check_conc->lower_conc Yes use_cosolvent Prepare an intermediate dilution in a co-solvent (e.g., PEG400, ethanol) before final aqueous dilution. check_conc->use_cosolvent No lower_conc->success ph_modification Adjust the pH of the assay buffer. use_cosolvent->ph_modification failure Precipitation Persists: Consider Formulation Strategies use_cosolvent->failure surfactant Incorporate a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) into the buffer. ph_modification->surfactant ph_modification->failure surfactant->success surfactant->failure

Caption: Troubleshooting workflow for compound precipitation.

Detailed Explanations for Key Strategies:

  • Optimizing Final DMSO Concentration: Many cell lines and enzymatic assays can tolerate final DMSO concentrations up to 0.5% without significant toxicity. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[3]

  • pH Modification: The solubility of ionizable compounds is pH-dependent. Since 2-Methyl-6-phenylpyrimidin-4-ol has a hydroxyl group, its solubility may be influenced by pH. Systematically testing a range of buffer pH values (e.g., 6.0, 7.4, 8.0) can reveal an optimal pH for solubility.

  • Co-solvents and Surfactants: These agents can increase the solubility of hydrophobic compounds in aqueous solutions.[4]

Solubilizing Agent Typical Starting Concentration Mechanism of Action
Polyethylene Glycol 400 (PEG400)5-10% (v/v)Increases the solvent polarity and can form hydrogen bonds with the compound.
Ethanol1-5% (v/v)Acts as a co-solvent, reducing the overall polarity of the aqueous phase.
Tween-200.01-0.1% (v/v)A non-ionic surfactant that forms micelles to encapsulate hydrophobic molecules.
Pluronic F-680.02-0.1% (w/v)A non-ionic copolymer that can also form micelles and improve solubility.

Important Note: When using any additive, it is crucial to test its effect on your specific assay to ensure it does not interfere with the biological system or detection method.

Q3: My compound appears to be soluble, but I'm getting inconsistent results in my cell-based assay. Could this be a solubility issue?

A3: The Impact of "Hidden" Poor Solubility on Assay Performance

Yes, inconsistent results are a hallmark of a compound with borderline solubility. Even if you don't see visible precipitation, the compound may be forming microscopic aggregates that are not uniformly distributed in your assay wells. This can lead to high variability in your data.

Experimental Protocol to Assess Kinetic Solubility:

This high-throughput method can give you a good indication of the solubility of your compound under assay-like conditions.

  • Prepare a serial dilution of your 2-Methyl-6-phenylpyrimidin-4-ol DMSO stock solution in a 96-well plate.

  • Add your aqueous assay buffer to each well, mimicking the final DMSO concentration of your experiment.

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a plate reader capable of detecting light scattering (nephelometry) or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).

  • The concentration at which you observe a significant increase in turbidity is your kinetic solubility limit. Aim to work at concentrations below this limit for more reliable results.

Diagram of Kinetic Solubility Assessment Workflow:

G start Prepare Serial Dilution of Compound in DMSO add_buffer Add Aqueous Assay Buffer start->add_buffer incubate Incubate at Room Temperature add_buffer->incubate read_plate Measure Turbidity (Nephelometry or Absorbance) incubate->read_plate determine_sol Determine Kinetic Solubility Limit read_plate->determine_sol

Caption: Workflow for kinetic solubility assessment.

Q4: Are there more advanced strategies I can use if the basic methods are not sufficient to solubilize 2-Methyl-6-phenylpyrimidin-4-ol for my in vivo studies?

A4: Advanced Formulation Strategies for Preclinical Development

For more challenging applications, particularly in vivo studies where higher concentrations may be needed, advanced formulation strategies are often required. These methods aim to enhance both solubility and bioavailability.

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level. Amorphous solid dispersions can significantly improve the dissolution rate and apparent solubility of a compound.[5][6]

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[4][7]

  • Nanotechnology: Reducing the particle size of the compound to the nanometer range can dramatically increase its surface area, leading to enhanced dissolution and solubility.[5][7]

  • Prodrugs: Chemical modification of the parent compound to create a more soluble derivative that is converted back to the active form in vivo is a powerful strategy.[8]

These advanced techniques typically require specialized expertise and equipment and are often employed during the lead optimization and preclinical development stages of a drug discovery project.

References

  • Ghafourian, T., & Barzegar-Jalali, M. (2011). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 16(11), 9325-9336. Available at: [Link]

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004-4014. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]

  • Papakyriakou, A., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 14(11), 3846-3855. Available at: [Link]

  • PubChem. 2-Amino-6-phenylpyrimidin-4-ol. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Baluja, S., & Kachhadia, N. (2015). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 60(7-8), 737-742. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

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  • Trapani, G., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1172-1176. Available at: [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • Sharma, V., & Kumar, V. (2017). Solubility: a speed–breaker on the drug discovery highway. MedCrave online. Available at: [Link]

  • Creative Biolabs. Solubility Assessment Service. Available at: [Link]

  • Faridi, H. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]

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Technical Support Center: Stability Studies of 2-Methyl-6-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating the stability of 2-Methyl-6-phenylpyrimidin-4-ol. This guide is designed to provide practical, in-depth answers to common questions and troubleshooting scenarios encountered during stability testing. Our goal is to equip you with the scientific rationale behind the experimental designs, ensuring robust and reliable results for your drug development programs.

Section 1: General Stability & Forced Degradation Strategy

This section provides a foundational overview of designing a stability study for 2-Methyl-6-phenylpyrimidin-4-ol, focusing on the principles of forced degradation.

Q1: Where do I begin with the stability testing of 2-Methyl-6-phenylpyrimidin-4-ol? I'm unsure which conditions are most relevant.

A1: The most effective starting point is a comprehensive forced degradation (or stress testing) study. The purpose is to intentionally degrade the molecule under more aggressive conditions than it would typically encounter during storage or use. This approach is fundamental in drug development for several reasons:

  • Pathway Identification: It helps elucidate the potential degradation pathways of 2-Methyl-6-phenylpyrimidin-4-ol. Pyrimidine rings, for instance, can undergo degradation through ring cleavage, often initiated by altering the C5-C6 double bond before hydrolysis occurs between the N3 and C4 positions.[1]

  • Analytical Method Development: It generates the likely degradation products, which are essential for developing and validating a stability-indicating analytical method (e.g., HPLC, UPLC). A method is only considered "stability-indicating" if it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[2]

  • Intrinsic Stability Assessment: It provides a rapid assessment of the molecule's inherent stability, highlighting which environmental factors (pH, oxygen, light, heat) are most critical.

A well-designed forced degradation study should include exposure to acidic, basic, oxidative, photolytic, and thermal stress conditions.

Q2: What is a standard protocol for a forced degradation study, and how do I interpret the results?

A2: A standard forced degradation protocol aims for a target degradation of 5-20% of the active substance. This level is generally sufficient to produce and detect degradation products without completely destroying the sample, which could lead to secondary, irrelevant degradation pathways.

Here is a recommended starting protocol. Always run a control sample (protected from the stress condition) in parallel for each condition.

Experimental Protocol: Forced Degradation of 2-Methyl-6-phenylpyrimidin-4-ol

  • Preparation of Stock Solution: Prepare a stock solution of 2-Methyl-6-phenylpyrimidin-4-ol in a suitable solvent (e.g., Methanol, Acetonitrile/Water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Pyrimidine derivatives can be susceptible to degradation in hot alkali solutions.[3]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat 1 mL of the stock solution (in a neutral solvent) at 70°C for 48 hours.

    • Thermal Degradation (Solid State): Store the solid API at 70°C for 48 hours. The thermal stability of pyrimidine derivatives is highly dependent on their substituents.[4]

    • Photostability: Expose the solid API and a solution (e.g., in quartz cuvettes) to a light source meeting ICH Q1B specifications (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[5][6] A parallel control sample should be wrapped in aluminum foil.

  • Sample Analysis: After the designated exposure time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze by a suitable chromatographic method (e.g., RP-HPLC with UV detection).

  • Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). The goal is to achieve measurable degradation to assess peak purity and mass balance.

The workflow for designing and executing this study can be visualized as follows:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Target 5-20% Degradation) cluster_analysis Analysis & Interpretation Prep Prepare 1 mg/mL Stock Solution Acid Acidic (0.1M HCl, 60°C) Prep->Acid Expose Aliquots Base Basic (0.1M NaOH, RT) Prep->Base Expose Aliquots Oxidative Oxidative (3% H₂O₂, RT) Prep->Oxidative Expose Aliquots Thermal Thermal (70°C, Solid & Solution) Prep->Thermal Expose Aliquots Photo Photolytic (ICH Q1B Light Source) Prep->Photo Expose Aliquots Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Analyze HPLC/UPLC Analysis Neutralize->Analyze Interpret Assess Degradation % Identify Degradants Validate Method Analyze->Interpret

Caption: Forced Degradation Experimental Workflow.

Section 2: Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. For 2-Methyl-6-phenylpyrimidin-4-ol, the pyrimidinol ring system can be susceptible to pH-dependent degradation.

Q3: My compound shows significant degradation under basic conditions but seems stable in acid. Why is this, and how can I investigate it further?

A3: This observation is common for molecules with amide or lactam-like structures within a heterocyclic ring, such as the pyrimidinol core. The pyrimidine ring can be susceptible to hydrolytic cleavage.[1][7]

  • Causality (Base-Catalyzed Hydrolysis): Under basic conditions, a hydroxide ion (a strong nucleophile) can attack an electrophilic carbon atom in the pyrimidine ring. The hydroxyl group at the 4-position of your molecule exists in tautomeric equilibrium with the keto form (pyrimidinone). This keto-enol tautomerism can influence the electron distribution in the ring and its susceptibility to nucleophilic attack. Base-catalyzed hydrolysis often proceeds faster than acid-catalyzed hydrolysis because the hydroxide ion is a more potent nucleophile than water.

  • Investigative Protocol: To fully characterize the pH-stability profile, you should perform a study across a range of pH values.

Experimental Protocol: pH-Rate Profile Study

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12). Use buffers with low reactivity, such as phosphate or citrate, to avoid buffer-catalyzed degradation.

  • Sample Incubation: Add a small aliquot of your concentrated stock solution to each buffer to a final concentration suitable for analysis (e.g., 0.1 mg/mL). Incubate the solutions at a constant, controlled temperature (e.g., 50°C).

  • Time-Point Analysis: Withdraw aliquots at several time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately quench any reaction if necessary (e.g., by neutralizing the sample) and store at a low temperature (e.g., 4°C) prior to analysis.

  • Quantification: Analyze the samples using a validated stability-indicating HPLC method. Plot the natural logarithm of the remaining API concentration versus time for each pH. The slope of this line gives the observed degradation rate constant (k_obs).

  • Data Presentation: Summarize the results in a table and plot the log(k_obs) versus pH. This will give you a clear visual representation of the pH-stability profile.

Table 1: Example Data for pH-Rate Profile of 2-Methyl-6-phenylpyrimidin-4-ol at 50°C

pHRate Constant (k_obs) (hr⁻¹)Half-life (t½) (hours)
2.00.0015462
4.00.0008866
7.00.0012578
9.00.025027.7
12.00.15004.6

This profile clearly shows the regions of greatest stability and instability, which is critical information for formulation development. The stability of pyrimidine derivatives is known to be pH-sensitive, with some showing increased degradation in acidic conditions.[8]

Section 3: Oxidative Stability

Oxidation can be a significant degradation pathway, especially for molecules with electron-rich moieties or sites susceptible to radical attack.

Q4: I observed several degradation products in my oxidative stress study (H₂O₂). How can I determine if this is a relevant degradation pathway and what might the products be?

A4: The presence of multiple degradants under oxidative stress is not uncommon. The key is to determine if these pathways are relevant under normal storage conditions and to propose likely structures for the major degradants.

  • Causality (Oxidative Mechanisms): For 2-Methyl-6-phenylpyrimidin-4-ol, several sites are potentially susceptible to oxidation:

    • N-Oxidation: The nitrogen atoms in the pyrimidine ring are nucleophilic and can be oxidized by peracids or hydrogen peroxide to form N-oxides.[9]

    • Methyl Group Oxidation: The methyl group at the C2 position can be oxidized, potentially to a hydroxymethyl or even a carboxylic acid group. Studies have shown the oxidation of methyl groups on pyrimidine rings.[10]

    • Ring Oxidation/Cleavage: Strong oxidative conditions can lead to the oxidative cleavage of the pyrimidine ring itself.

  • Troubleshooting & Investigation:

    • Relevance Check: To check the relevance of oxidation, package your API in both airtight containers and containers permeable to oxygen, and store them under accelerated stability conditions (e.g., 40°C/75% RH). A significant difference in the degradation profile suggests that oxidation is a relevant pathway.

    • Degradant Identification: Use LC-MS/MS to obtain the mass of the degradation products. The mass difference from the parent molecule can provide strong clues about the chemical transformation (e.g., +16 Da suggests the addition of an oxygen atom, consistent with N-oxidation or hydroxylation).

    • Mechanistic Study: Research on the oxidation of similar pyrimidine derivatives has shown that it can sometimes lead to unexpected ring-contractions, forming imidazole derivatives.[9] Be aware of this possibility when analyzing your mass spectrometry data.

Oxidative_Pathways Parent 2-Methyl-6-phenylpyrimidin-4-ol N_Oxide N-Oxide (+16 Da) Parent->N_Oxide Ring N-Oxidation Methyl_Ox Hydroxymethyl Derivative (+16 Da) Parent->Methyl_Ox Side-chain Oxidation Ring_Cleavage Ring-Cleaved Products (Various Masses) Parent->Ring_Cleavage Ring Oxidation

Caption: Potential Oxidative Degradation Pathways.

Section 4: Photostability

Light exposure can provide the energy to initiate photochemical reactions, leading to degradation. Regulatory agencies require photostability testing for all new drug substances.[11]

Q5: My photostability study showed significant degradation, but the control sample (wrapped in foil) also showed some degradation. What does this mean?

A5: This is a classic troubleshooting scenario in photostability testing. It indicates that the degradation observed is not solely due to light exposure.

  • Causality (Confounding Factors): Photostability chambers generate not only light but also heat. If your control sample (protected from light but exposed to the same thermal environment) degrades, it suggests a component of thermal degradation is occurring concurrently. The ICH Q1B guideline is designed to evaluate light sensitivity, so you must be able to deconvolute the effects of light from heat.[5][6]

  • Troubleshooting Steps:

    • Temperature Monitoring: Ensure your photostability chamber has effective temperature control. Place a calibrated thermometer next to your samples (both exposed and control) to verify the temperature throughout the experiment.

    • Run a Separate Thermal Control: Conduct a parallel experiment where samples are stored in a calibrated oven at the exact same temperature as the photostability chamber for the same duration.

    • Calculate Net Photodegradation: The true photodegradation is the difference between the total degradation in the light-exposed sample and the degradation in the dark control (or the oven-stored sample).

      • % Total Degradation (Light-Exposed) - % Thermal Degradation (Dark Control) = % Net Photodegradation

If significant net photodegradation is confirmed, light-protective packaging will be required for the final drug product.

Section 5: Analytical Method Considerations

A robust analytical method is the cornerstone of any stability study. Without it, you cannot trust your data.

Q6: My chromatograms from stressed samples show shifting retention times and poor peak shapes for the parent compound. How do I fix this?

A6: This issue often arises from the sample matrix after stress testing and can compromise the accuracy of your results.

  • Causality & Troubleshooting:

    • pH Mismatch: If you are injecting a high or low pH sample (from acid/base hydrolysis) into a buffered mobile phase, it can disrupt the equilibrium at the head of the HPLC column. This leads to peak splitting or broadening.

      • Solution: Always neutralize your acid and base hydrolysis samples to the approximate pH of your mobile phase before injection.

    • Solvent Mismatch: Injecting a sample in a solvent that is much stronger than your mobile phase (e.g., 100% Acetonitrile) can cause poor peak shape.

      • Solution: Dilute your final samples in the initial mobile phase composition.

    • Column Overload: If the concentration of the API or degradants is too high, it can lead to fronting or tailing peaks.

      • Solution: Dilute your samples to ensure they are within the linear range of your method.

A self-validating analytical protocol involves running a system suitability test before each analytical sequence. This typically includes injecting a standard solution multiple times to check for consistent retention time, peak area, and theoretical plates, ensuring the system is performing correctly before analyzing valuable stability samples.

References

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]

  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. PubChem. Available at: [Link]

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology. Available at: [Link]

  • Fülöp, F., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. Available at: [Link]

  • Yamanaka, H., Ogawa, S., & Sakamoto, T. (1981). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Sharma, S., et al. (2016). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Grout, R. J., et al. (1979). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135420365, 2-Amino-6-phenylpyrimidin-4-ol. PubChem. Available at: [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. Available at: [Link]

  • Hang, J., et al. (2013). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. ACS Chemical Biology. Available at: [Link]

  • Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie. Available at: [Link]

  • House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds. Biochemistry. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Methyl-6-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-6-phenylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important pyrimidine derivative. We will delve into the underlying chemistry, provide practical troubleshooting advice, and offer detailed protocols to ensure a successful and efficient synthesis campaign.

I. Introduction to the Synthesis of 2-Methyl-6-phenylpyrimidin-4-ol

2-Methyl-6-phenylpyrimidin-4-ol is a valuable heterocyclic compound with applications in medicinal chemistry and materials science.[1] The most common and industrially viable method for its synthesis is the condensation reaction between a β-dicarbonyl compound, specifically benzoylacetone, and acetamidine. This reaction is typically carried out in the presence of a base.

While the reaction appears straightforward on a laboratory scale, scaling up production presents a unique set of challenges. These can range from managing reaction exotherms and ensuring efficient mixing to controlling impurity profiles and achieving consistent, high-purity product isolation. This guide will address these challenges in a practical, question-and-answer format.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 2-Methyl-6-phenylpyrimidin-4-ol?

The most prevalent and scalable method is the cyclocondensation of benzoylacetone with acetamidine hydrochloride in the presence of a base, such as sodium ethoxide or sodium hydroxide, in a suitable solvent like ethanol.[2]

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

The critical parameters to monitor and control during scale-up are:

  • Temperature: The reaction can be exothermic, and maintaining a consistent temperature is crucial for controlling reaction kinetics and minimizing side reactions.

  • Addition Rate: The rate of addition of reagents, particularly the base, can significantly impact the reaction profile and impurity formation.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots" or areas of high concentration.

  • pH Control: The pH of the reaction mixture influences the reactivity of the starting materials and the stability of the product.

Q3: What are the primary safety concerns associated with the reagents used in this synthesis?

  • Benzoylacetone: It is a combustible solid.[3] In case of fire, use water spray, foam, or a dry chemical extinguisher.[4] Personal protective equipment (PPE), including gloves and safety goggles, should be worn, and work should be conducted in a well-ventilated area.[5][6]

  • Acetamidine Hydrochloride: This compound can cause skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[7] It is a hygroscopic solid and should be stored in a dry, well-ventilated place.[9][10] Appropriate PPE, including gloves, eye protection, and respiratory protection if dusting occurs, is necessary.[11]

  • Sodium Ethoxide/Hydroxide: These are strong bases and are corrosive. Handle with extreme care, using appropriate PPE to avoid contact with skin and eyes.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of 2-Methyl-6-phenylpyrimidin-4-ol.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • The isolated yield of 2-Methyl-6-phenylpyrimidin-4-ol is significantly lower than expected from small-scale experiments.

  • TLC or HPLC analysis of the crude reaction mixture shows a large amount of unreacted starting materials.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor mixing at a larger scale.1. Extend Reaction Time: Monitor the reaction progress by TLC or HPLC and continue until the starting materials are consumed. 2. Optimize Temperature: Gradually increase the reaction temperature in small increments, while carefully monitoring for byproduct formation. 3. Improve Mixing: Ensure the stirrer design and speed are adequate for the vessel size to maintain a homogeneous mixture.
Incorrect Stoichiometry Inaccurate weighing of reagents, especially on a large scale, can lead to an excess of one reactant, limiting the yield.1. Verify Reagent Purity: Use reagents of known purity and adjust molar ratios accordingly. 2. Calibrate Scales: Ensure that the balances used for weighing large quantities are properly calibrated.
Base Degradation The base (e.g., sodium ethoxide) can degrade upon exposure to moisture, reducing its effectiveness.1. Use Freshly Prepared Base: Prepare the base solution shortly before use. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
Problem 2: High Levels of Impurities in the Crude Product

Symptoms:

  • TLC or HPLC analysis of the crude product shows multiple spots or peaks in addition to the desired product.

  • The isolated product has a poor color or appearance.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Side Reactions The phenyl group can be susceptible to side reactions under harsh conditions. Self-condensation of benzoylacetone can also occur.1. Control Temperature: Avoid excessive temperatures that can promote side reactions. 2. Optimize Base Addition: Add the base solution slowly and controllably to prevent localized high concentrations that can drive side reactions.
Starting Material Impurities Impurities in the benzoylacetone or acetamidine hydrochloride can be carried through the reaction or interfere with the desired transformation.1. Analyze Starting Materials: Perform quality control checks (e.g., NMR, HPLC) on the starting materials before use. 2. Purify Starting Materials: If necessary, purify the starting materials by recrystallization or distillation.
Product Degradation The product may be unstable under the reaction or work-up conditions, leading to the formation of degradation products.1. Neutralize Carefully: During the work-up, neutralize the reaction mixture carefully to avoid exposure of the product to extreme pH for prolonged periods. 2. Minimize Exposure to Heat: Use the lowest effective temperature for any subsequent purification steps like recrystallization.
Problem 3: Difficulty with Product Isolation and Purification

Symptoms:

  • The product precipitates as an oil or a sticky solid, making filtration difficult.

  • Recrystallization does not effectively remove impurities, or results in significant product loss.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Crystallization Solvent The chosen solvent system may not be optimal for inducing clean and efficient crystallization at a large scale.1. Solvent Screening: Perform small-scale solvent screening to identify a suitable solvent or solvent mixture for recrystallization. Common choices include ethanol, isopropanol, or mixtures with water. 2. Controlled Cooling: Cool the crystallization mixture slowly and with gentle agitation to promote the formation of larger, purer crystals.
Presence of Oily Impurities Oily byproducts can co-precipitate with the product, leading to a sticky solid.1. Trituration: Before recrystallization, triturate the crude product with a non-polar solvent (e.g., hexane or diethyl ether) to remove oily impurities. 2. Charcoal Treatment: If the product is colored, a treatment with activated charcoal during recrystallization can help to remove colored impurities.
Product Polymorphism The product may exist in different crystalline forms (polymorphs), which can affect its physical properties and isolation.1. Characterize the Solid Form: Use techniques like X-ray powder diffraction (XRPD) to characterize the crystalline form of the product. 2. Control Crystallization Conditions: Consistently apply the same optimized crystallization conditions to ensure the formation of the desired polymorph.

IV. Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Methyl-6-phenylpyrimidin-4-ol

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reaction Setup:

    • Charge a suitable reactor with ethanol.

    • Under an inert atmosphere, add sodium ethoxide to the ethanol with stirring.

    • In a separate vessel, dissolve benzoylacetone in ethanol.

    • In another vessel, dissolve acetamidine hydrochloride in ethanol.

  • Reaction:

    • Slowly add the benzoylacetone solution to the sodium ethoxide solution, maintaining the temperature between 20-25°C.

    • After the addition is complete, slowly add the acetamidine hydrochloride solution to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add water to the reaction mixture to precipitate the product.

    • Adjust the pH to ~7 with hydrochloric acid.

    • Filter the solid product and wash it with water and then with a small amount of cold ethanol.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Dry the purified product under vacuum.

V. Visualizations

Logical Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete troubleshoot_incomplete Extend Time / Increase Temp / Improve Mixing incomplete->troubleshoot_incomplete Yes complete Reaction Complete incomplete->complete No end_node Yield Improved troubleshoot_incomplete->end_node check_stoichiometry Verify Stoichiometry & Reagent Purity complete->check_stoichiometry stoichiometry_issue Stoichiometry Issue check_stoichiometry->stoichiometry_issue correct_stoichiometry Recalculate & Re-weigh stoichiometry_issue->correct_stoichiometry Yes stoichiometry_ok Stoichiometry OK stoichiometry_issue->stoichiometry_ok No correct_stoichiometry->end_node check_base Check Base Activity stoichiometry_ok->check_base base_issue Base Degradation check_base->base_issue use_fresh_base Use Fresh Base / Inert Atmosphere base_issue->use_fresh_base Yes base_issue->end_node No, consult further use_fresh_base->end_node

Caption: Troubleshooting flowchart for addressing low product yield.

Workflow for Purification of 2-Methyl-6-phenylpyrimidin-4-ol

PurificationWorkflow start Crude Product trituration Trituration with Non-Polar Solvent (e.g., Hexane) start->trituration filtration1 Filtration trituration->filtration1 dissolution Dissolution in Hot Recrystallization Solvent (e.g., Ethanol) filtration1->dissolution charcoal Charcoal Treatment (Optional) dissolution->charcoal hot_filtration Hot Filtration charcoal->hot_filtration crystallization Controlled Cooling & Crystallization hot_filtration->crystallization filtration2 Filtration crystallization->filtration2 washing Washing with Cold Solvent filtration2->washing drying Drying under Vacuum washing->drying end_node Pure Product drying->end_node

Caption: A typical workflow for the purification of the target compound.

VI. References

  • Synthesis of 6-phenylpyrimidin-2-ol Derivatives Based on Chalcone derivatives. (n.d.). Retrieved from [Link]

  • Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2018). European Journal of Medicinal Chemistry, 155, 525-536. Retrieved from [Link]

  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-8. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoylacetone. Retrieved from [Link]

  • A highly efficient group-assisted purification method for the synthesis of poly-functionalized pyrimidin-5-yl-pyrroles via one-pot four-component domino reaction. (2018). RSC Advances, 8(34), 19107-19114. Retrieved from [Link]

  • Shiryaev, A. K., et al. (2023). Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides. Russian Journal of Organic Chemistry, 59(6), 923-929. Retrieved from [Link]

  • Zhang, T., et al. (2020). Design, synthesis, and pharmacological evaluation of 4- or 6-phenyl-pyrimidine derivatives as novel and selective Janus kinase 3 inhibitors. European Journal of Medicinal Chemistry, 191, 112148. Retrieved from [Link]

  • A one-pot, three-component reaction of trans-2-benzoyl-3-(4-nitrophenyl)aziridine with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and ammonium acetate. (2017). Molbank, 2017(3), M947. Retrieved from [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-144. Retrieved from [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • A one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. (2026). RSC Advances, 16(1), 1-12. Retrieved from [Link]

  • Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. (2010). Journal of Medicinal Chemistry, 53(4), 1847-1856. Retrieved from [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1335-1349. Retrieved from [Link]

  • Proposed mechanism for the synthesis of new methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate derivatives under microwave irradiation. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, Crystal Structure, Molecular Docking, and Molecular Dynamics Simulations of 2,5‐Substituted Pyrazolo[4′,3′:5,6]Pyrano[2,3‐d]Pyrimidines as Selective Ligands for Adenosine A1 and A2A Receptors. (2025). ChemistrySelect, 10(31). Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Acetamidine hydrochloride. Retrieved from [Link]

  • Chem Service. (2015). SAFETY DATA SHEET: 1-Benzoylacetone. Retrieved from [Link]

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Refining purification strategies for high-purity 2-Methyl-6-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

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Technical Support Center: Enhancing Functional Group Transformations on the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrimidine ring functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the pyrimidine scaffold. Pyrimidines are a cornerstone in medicinal chemistry and agrochemicals, making efficient and selective functionalization paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Problem 1: Low Yield in Suzuki-Miyaura Cross-Coupling of a Chloropyrimidine

Question: I am performing a Suzuki-Miyaura coupling between 2-chloropyrimidine and an arylboronic acid, but my yields are consistently below 30%. I'm using Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base in a dioxane/water mixture. What factors could be contributing to this low yield, and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura couplings involving pyrimidines are a frequent challenge. The electron-deficient nature of the pyrimidine ring can influence the catalytic cycle, and several factors could be at play in your system.[2] Let's break down the potential issues and solutions.

Causality and Strategic Solutions:

  • Catalyst Selection and Deactivation: While Pd(PPh₃)₄ is a workhorse catalyst, it may not be optimal for all heteroaromatic couplings. The electron-deficient pyrimidine can coordinate to the palladium center, sometimes leading to catalyst inhibition or deactivation. Furthermore, the choice of phosphine ligand is critical.

    • Troubleshooting: Consider switching to a more electron-rich and sterically hindered phosphine ligand, such as tricyclohexylphosphine (PCy₃) or a biarylphosphine ligand like SPhos or XPhos, in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor. These ligands can promote the reductive elimination step and stabilize the active Pd(0) species.

  • Base and Solvent Compatibility: The choice of base and its solubility are crucial. While aqueous Na₂CO₃ is common, incomplete mixing or poor solubility can hinder the reaction.

    • Troubleshooting: Consider using a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. These bases can be more effective in promoting the transmetalation step. For solvent systems, while dioxane/water is standard, exploring other options like DME/water or toluene/water/ethanol can sometimes improve yields by altering the solubility of reactants and intermediates.

  • Side Reactions - Homocoupling and Protodeboronation: A significant side reaction is the homocoupling of the boronic acid (Glaser coupling) or its protodeboronation (replacement of the boronic acid group with a hydrogen atom).[3]

    • Troubleshooting: To minimize these side reactions, ensure your reaction is thoroughly deoxygenated by purging with an inert gas (argon or nitrogen) for an extended period. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can also help drive the desired cross-coupling.

  • Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reaction or catalyst decomposition.

    • Troubleshooting: While 80-100 °C is a typical range, systematically screen temperatures. Sometimes, a lower temperature for a longer duration can minimize side reactions, while a higher temperature might be necessary to drive the reaction to completion. Microwave-assisted heating can also be a powerful tool to rapidly screen conditions and often improves yields.[4]

Illustrative Workflow for Optimization:

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Problem 2: Poor Regioselectivity in Direct C-H Arylation

Question: I am attempting a direct C-H arylation on a substituted pyrimidine, but I am getting a mixture of isomers. How can I control the regioselectivity of this transformation?

Answer:

Controlling regioselectivity in direct C-H functionalization of pyrimidines is a significant challenge due to the presence of multiple potentially reactive C-H bonds.[5] The inherent electronic properties of the pyrimidine ring and the influence of existing substituents dictate the preferred site of reaction.

Understanding the Reactivity:

  • The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and generally more susceptible to nucleophilic attack or metalation.

  • The C5 position is more electron-rich and can be activated under different conditions.

Strategies for Controlling Regioselectivity:

  • Directing Groups: The most powerful strategy is the use of a directing group. A substituent on the pyrimidine ring that can coordinate to the metal catalyst will direct the C-H activation to an adjacent position. For example, an amino or pyridyl group at the C2 position can direct arylation to the C6 position.[6]

  • Steric Hindrance: Bulky substituents can block certain positions, sterically favoring C-H activation at less hindered sites.

  • Electronic Effects: Electron-donating groups (EDGs) can enhance the reactivity of the C5 position, while electron-withdrawing groups (EWGs) can further activate the C2, C4, and C6 positions.

  • Reaction Conditions: The choice of catalyst, ligand, and solvent can profoundly influence regioselectivity. Some catalytic systems have an inherent preference for certain positions. For instance, palladium catalysts with specific ligands might favor C-H activation at the most acidic C-H bond.

Experimental Protocol: Directed C-H Arylation

This protocol provides a general starting point for a directing group-assisted C-H arylation.

StepProcedureRationale
1 To an oven-dried reaction vessel, add the pyrimidine substrate (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., PCy₃·HBF₄, 10 mol%).The ligand is crucial for catalyst stability and reactivity.
2 Add a silver salt (e.g., Ag₂CO₃, 2.0 equiv) and a carboxylic acid additive (e.g., pivalic acid, 30 mol%).The silver salt often acts as a halide scavenger, and the carboxylic acid can facilitate the C-H activation step.
3 Add a dry, degassed solvent (e.g., 1,4-dioxane or toluene).Aprotic solvents are generally preferred to avoid quenching of reactive intermediates.
4 Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) for 12-24 hours.Higher temperatures are often required for C-H activation.
5 After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate), filter through celite, and concentrate in vacuo.This removes insoluble inorganic salts.
6 Purify the crude product by column chromatography.Purification is necessary to isolate the desired regioisomer.[7]
Problem 3: Unsuccessful Lithiation and Subsequent Quenching

Question: I am trying to perform a lithiation at the C6 position of a uridine derivative using LiHMDS, followed by quenching with an electrophile, but I am only recovering my starting material. What is going wrong?

Answer:

The direct lithiation of pyrimidine nucleosides can be challenging due to the acidity of other protons in the molecule (e.g., on the ribose hydroxyl groups or the N-H of the uracil).[8][9]

Key Considerations and Solutions:

  • Protecting Groups: It is essential to protect all acidic protons on the sugar moiety (e.g., as silyl ethers) before attempting lithiation of the pyrimidine ring.

  • Base and Additives: While LiHMDS is a strong, non-nucleophilic base, its effectiveness can be substrate-dependent. In some cases, temporary silylation of the O4 position of the uracil moiety in situ with an agent like trimethylsilyl chloride (TMSCl) can facilitate C6 lithiation.[9] This is thought to lower the pKa of the C6 proton. The use of additives like bis(2-dimethylaminoethyl)ether has also been shown to improve the yield and stability of the lithiated intermediate.[10]

  • Temperature Control: Lithiation reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium species. It is crucial to maintain this low temperature throughout the addition of the base and the subsequent quench with the electrophile.

Visualizing the Lithiation Process:

Lithiation_Pathway cluster_0 Successful Lithiation cluster_1 Unsuccessful Attempt Start Protected Uridine Base Add LiHMDS / Additive @ -78 °C Start->Base Intermediate C6-Lithiated Intermediate Base->Intermediate Quench Add Electrophile (E+) @ -78 °C Intermediate->Quench Product C6-Functionalized Product Quench->Product Start_Fail Unprotected or Poorly Activated Uridine Base_Fail Add Base Start_Fail->Base_Fail No_Reaction No Lithiation or Decomposition Base_Fail->No_Reaction Quench_Fail Quench No_Reaction->Quench_Fail SM_Recovered Starting Material Recovered Quench_Fail->SM_Recovered

Caption: Comparison of successful and unsuccessful lithiation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions on the pyrimidine ring?

The general order of reactivity for halogens in Pd-catalyzed cross-coupling reactions is I > Br > Cl >> F. This is due to the bond dissociation energies, with the C-I bond being the weakest and most easily cleaved during the oxidative addition step of the catalytic cycle. However, with the development of specialized ligands, even the less reactive C-Cl bond can be effectively functionalized. In some cases, chloropyrimidines are preferred substrates.

Q2: How can I activate a pyrimidine ring for nucleophilic aromatic substitution (SNA_r)?

The pyrimidine ring is inherently electron-deficient, making it susceptible to S_NAr reactions, particularly at the 2-, 4-, and 6-positions.[11] To enhance its reactivity, you can:

  • Introduce Electron-Withdrawing Groups: Adding strong electron-withdrawing groups (e.g., -NO₂, -CN) to the ring will further decrease the electron density and stabilize the negatively charged Meisenheimer intermediate, thus accelerating the reaction.[12]

  • Use a Good Leaving Group: The leaving group's ability to depart is crucial. Halogens (Cl, Br, I) are common leaving groups. Interestingly, fluorine can also be an excellent leaving group in S_NAr because its high electronegativity strongly activates the ring towards nucleophilic attack, which is the rate-determining step.[12]

Q3: Are there methods for interconverting the pyrimidine ring into other heterocycles?

Yes, ring transformation or "skeletal editing" of pyrimidines is an emerging area of synthetic chemistry.[13] One notable strategy involves the conversion of pyrimidines into their corresponding N-arylpyrimidinium salts.[13] These salts can then be cleaved and reconstructed to form various other heterocycles, such as pyridines or pyrazoles.[13][14][15][16] This approach allows for the diversification of the core heterocyclic scaffold in complex molecules.[13]

References

  • A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules. [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Bioengineer.org. [Link]

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. [Link]

  • Topic 10.5 - Pyrimidine structures. YouTube. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • The lithiation of pyrimidines and subsequent reaction with tin or silyl halides. Science of Synthesis. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Pyrimidine-pyridine ring interconversion. Wageningen University & Research. [Link]

  • Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • Pyrimidine Acyclo-C-Nucleosides by Ring Transformations of 2-Formyl-L-arabinal. Molecules. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... ResearchGate. [Link]

  • Study on the reaction mechanism of C-6 lithiation of pyrimidine nucleosides by using lithium hexamethyldisilazide as a base. ResearchGate. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Pyrimidine as an Aryl C–H Activating Group. Organic Letters. [Link]

  • Protecting group. Wikipedia. [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Tetrahedron Letters. [Link]

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules. [Link]

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. Synlett. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Study on the reaction mechanism of C-6 lithiation of pyrimidine nucleosides by using lithium hexamethyldisilazide as a base. Tetrahedron Letters. [Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]

  • Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science. [Link]

  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • (PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. Beilstein Journal of Organic Chemistry. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]

  • The isolated yield of product 3 after Suzuki coupling of... ResearchGate. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. [Link]

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Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-Methyl-6-phenylpyrimidin-4-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Methyl-6-phenylpyrimidin-4-ol

2-Methyl-6-phenylpyrimidin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents. The specific substitutions of a methyl group at the 2-position and a phenyl group at the 6-position, along with the hydroxyl group at the 4-position, create a molecule with a unique electronic and steric profile, making it a valuable intermediate for the synthesis of targeted therapeutics. This guide provides a comparative analysis of the most common and effective synthetic routes to this important molecule, offering insights into the rationale behind procedural choices and providing the necessary data for researchers to select the optimal path for their specific needs.

Route 1: The Classical Pinner Condensation

The most established and widely utilized method for the synthesis of 2-Methyl-6-phenylpyrimidin-4-ol is the Pinner cyclocondensation reaction. This approach involves the reaction of a β-ketoester, in this case, ethyl benzoylacetate, with acetamidine hydrochloride in the presence of a base.[1]

Reaction Mechanism and Rationale

The reaction proceeds through a base-catalyzed condensation mechanism. The base, typically sodium ethoxide or sodium methoxide, deprotonates the active methylene group of the ethyl benzoylacetate, forming an enolate. This enolate then acts as a nucleophile, attacking the carbon atom of the acetamidine. A series of intramolecular condensation and dehydration steps follow, leading to the formation of the stable pyrimidine ring. The choice of a strong base is critical to ensure the efficient formation of the enolate and to drive the reaction towards completion. Ethanol or methanol is commonly used as the solvent as it is the conjugate acid of the base, minimizing side reactions.

Visualizing the Pinner Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Ethyl Benzoylacetate Ethyl Benzoylacetate Enolate Formation Enolate Formation Ethyl Benzoylacetate->Enolate Formation Base Acetamidine HCl Acetamidine HCl Nucleophilic Attack Nucleophilic Attack Acetamidine HCl->Nucleophilic Attack Base (NaOEt) Base (NaOEt) Enolate Formation->Nucleophilic Attack Cyclization/Dehydration Cyclization/Dehydration Nucleophilic Attack->Cyclization/Dehydration 2-Methyl-6-phenylpyrimidin-4-ol 2-Methyl-6-phenylpyrimidin-4-ol Cyclization/Dehydration->2-Methyl-6-phenylpyrimidin-4-ol

Caption: Workflow of the Pinner condensation for 2-Methyl-6-phenylpyrimidin-4-ol synthesis.

Detailed Experimental Protocol

Materials:

  • Ethyl benzoylacetate

  • Acetamidine hydrochloride

  • Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Deionized water

Procedure: [2]

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 150 mL of absolute ethanol. Carefully add 3.91 g (0.17 mol) of sodium metal in small portions. The reaction is exothermic and generates hydrogen gas; ensure adequate ventilation and a nitrogen atmosphere. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 27.23 g (0.17 mol) of ethyl benzoylacetate, followed by 18.6 g (0.17 mol) of acetamidine hydrochloride.

  • Condensation: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. Maintain at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Carefully evaporate the ethanol under reduced pressure.

  • Precipitation: Dissolve the resulting solid residue in a minimal amount of cold deionized water. While stirring, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the desired product to precipitate.

  • Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from ethanol.

Route 2: One-Pot Synthesis from a β-Diketone

An alternative and often simpler approach involves the use of a β-diketone, benzoylacetone, in a one-pot reaction with acetamidine hydrochloride and a base. This method circumvents the need for a separate esterification step to produce the β-ketoester.

Reaction Mechanism and Rationale

Similar to the Pinner synthesis, this reaction proceeds via a base-catalyzed condensation. The base deprotonates one of the active methylene protons of benzoylacetone to form an enolate. This enolate then attacks the acetamidine, leading to cyclization and dehydration to form the pyrimidine ring. The primary advantage of this route is the use of a more readily available or easily synthesized starting material in benzoylacetone.

Visualizing the One-Pot Synthesis

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Benzoylacetone Benzoylacetone Condensation & Cyclization Condensation & Cyclization Benzoylacetone->Condensation & Cyclization Acetamidine HCl Acetamidine HCl Acetamidine HCl->Condensation & Cyclization Base (e.g., NaOMe) Base (e.g., NaOMe) Base (e.g., NaOMe)->Condensation & Cyclization 2-Methyl-6-phenylpyrimidin-4-ol 2-Methyl-6-phenylpyrimidin-4-ol Condensation & Cyclization->2-Methyl-6-phenylpyrimidin-4-ol

Caption: Simplified workflow for the one-pot synthesis from a β-diketone.

Detailed Experimental Protocol

Materials:

  • Benzoylacetone

  • Acetamidine hydrochloride

  • Sodium methoxide

  • Methanol

  • Concentrated hydrochloric acid

  • Deionized water

Procedure: [3]

  • Reaction Setup: In a 500 mL three-necked flask, add 150 mL of methanol. Under an ice bath and with stirring, add 18.4 g (0.34 mol) of sodium methoxide.

  • Addition of Reactants: After the sodium methoxide has dissolved, add 16.22 g (0.1 mol) of benzoylacetone and 9.45 g (0.1 mol) of acetamidine hydrochloride.

  • Reaction: Remove the ice bath and warm the reaction mixture to 18-25°C. Stir for 4 hours. The solution will become a creamy white.

  • Work-up: After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35°C). Add 50 mL of water to dissolve the residue.

  • Precipitation and Isolation: Adjust the pH to 1-2 with 4M hydrochloric acid. A white solid will precipitate. Stir and crystallize at 0°C for 4 hours. Collect the solid by suction filtration.

  • Purification: Wash the solid successively with ice-cold water and then ice-cold methanol (0-5°C). Dry the product to obtain the white solid 2-Methyl-6-phenylpyrimidin-4-ol.

Comparative Data of Synthetic Routes

ParameterRoute 1: Pinner CondensationRoute 2: One-Pot from β-Diketone
Starting Materials Ethyl benzoylacetate, Acetamidine HCl, SodiumBenzoylacetone, Acetamidine HCl, Sodium Methoxide
Solvent Absolute EthanolMethanol
Base Sodium EthoxideSodium Methoxide
Reaction Time 4-6 hours4 hours
Reaction Temperature Reflux (approx. 78-80°C)18-25°C
Typical Yield Good to Excellent86%[3]
Work-up Evaporation, Acidification, FiltrationDistillation, Acidification, Filtration

Discussion and Route Selection

Both the classical Pinner condensation and the one-pot synthesis from a β-diketone are robust and effective methods for preparing 2-Methyl-6-phenylpyrimidin-4-ol.

The Pinner condensation (Route 1) is a widely documented and reliable method. Its primary advantage lies in its predictability and the extensive body of literature supporting its application to a wide range of substituted pyrimidines. The use of ethyl benzoylacetate is common, though the synthesis of this starting material adds an extra step if not commercially available. The reflux conditions require more energy input compared to the milder conditions of Route 2.

The one-pot synthesis from a β-diketone (Route 2) offers a more streamlined approach, particularly if benzoylacetone is readily accessible. The reaction proceeds at a lower temperature and in a comparable timeframe, making it potentially more energy-efficient and scalable. The reported yield of 86% is very good for this type of cyclocondensation reaction.[3]

Selection Rationale:

  • For exploratory synthesis and small-scale preparations , where the starting materials are commercially available, both routes are excellent choices.

  • For large-scale synthesis and process optimization , the one-pot synthesis from benzoylacetone (Route 2) may be preferable due to its milder reaction conditions, potentially higher throughput, and comparable or even better yields.

  • The choice of base and solvent can be adapted in both routes. For instance, potassium carbonate in a solvent like DMF could be explored as a milder alternative to sodium alkoxides, potentially simplifying the work-up procedure.

Conclusion

The synthesis of 2-Methyl-6-phenylpyrimidin-4-ol can be efficiently achieved through well-established condensation methodologies. The classical Pinner synthesis using a β-ketoester and the one-pot approach with a β-diketone both provide high yields of the desired product. The selection of the optimal route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the available laboratory equipment. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this valuable pyrimidine derivative for their research and development endeavors.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. Retrieved from [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Thesis. Retrieved from [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2024). RSC Publishing. Retrieved from [Link]

  • Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (2012). Google Patents.
  • A novel single step synthesis of 2-methyl-6-phenylpyridine from non-heterocyclic compounds over molecular sieve catalysts. (2009). ResearchGate. Retrieved from [Link]

Sources

A Definitive Guide to the Structural Validation of 2-Methyl-6-phenylpyrimidin-4-ol Using Advanced NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Limitations of a One-Dimensional Approach

While ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are foundational tools for structural elucidation, relying solely on these one-dimensional experiments for complex heterocyclic systems can be fraught with ambiguity.[1] For 2-Methyl-6-phenylpyrimidin-4-ol, while ¹H NMR can suggest the presence of a phenyl group, a methyl group, and a proton on the pyrimidine ring, and ¹³C NMR can indicate the total number of carbon environments, the precise placement of these substituents on the pyrimidine core remains open to interpretation. It is the establishment of specific, through-bond connectivities that transforms a plausible hypothesis into a validated certainty.

An Integrated Multi-Technique NMR Strategy

To achieve definitive structural validation, a multi-pronged approach is essential. Each experiment provides a unique piece of the structural puzzle, and together, they create a comprehensive and cross-validated dataset. This strategy elevates the analysis from simple spectral interpretation to a logical, deductive process.

Experimental Workflow: A Logical Progression

The validation process follows a logical sequence, where each subsequent experiment is designed to answer questions raised by the previous one. This systematic approach ensures that all aspects of the structure are interrogated and confirmed.

G cluster_1D 1. Foundational 1D NMR cluster_edit 2. Carbon Type Identification cluster_2D 3. Connectivity Mapping (2D NMR) H1_NMR ¹H NMR (Proton Environments) C13_NMR ¹³C NMR (Carbon Backbone) DEPT DEPT-135 & DEPT-90 (CH, CH₂, CH₃ Identification) C13_NMR->DEPT COSY COSY (¹H-¹H Correlations) DEPT->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) COSY->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Final Unambiguous Structural Confirmation HMBC->Final

Caption: Logical workflow for comprehensive NMR-based structural validation.

Foundational Analysis: ¹H and ¹³C NMR

The initial step involves acquiring standard ¹H and broadband-decoupled ¹³C NMR spectra.

  • ¹H NMR Spectroscopy : This spectrum provides the initial census of proton environments. For 2-Methyl-6-phenylpyrimidin-4-ol, we anticipate:

    • A singlet for the methyl (–CH₃) protons.

    • A multiplet region for the five protons of the phenyl group.

    • A singlet for the lone proton on the pyrimidine ring (H5).

    • A broad singlet for the hydroxyl (–OH) proton, which may be exchangeable with deuterium in solvents like DMSO-d₆.

  • ¹³C NMR Spectroscopy : This spectrum reveals the number of unique carbon environments. For the target molecule, nine distinct signals are expected (assuming free rotation of the phenyl group leads to equivalence of ortho and meta carbons, respectively).

While these spectra provide essential clues, they do not, on their own, confirm the connectivity between the identified fragments.

Differentiating Carbon Multiplicity: DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial spectral editing technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.[2][3] This is a significant step up from a standard ¹³C spectrum.

  • DEPT-90 : This experiment exclusively shows signals for CH carbons. In our target molecule, this would isolate the signals for the C5 carbon of the pyrimidine ring and the CH carbons of the phenyl ring.

  • DEPT-135 : This experiment provides a more comprehensive picture. CH₃ and CH groups appear as positive signals, while CH₂ groups appear as negative signals.[4][5] Quaternary carbons are absent. For 2-Methyl-6-phenylpyrimidin-4-ol, we would expect:

    • Positive Signals : The methyl carbon and the five CH carbons of the aromatic system.

    • Negative Signals : None, as there are no CH₂ groups.

    • Absent Signals (from ¹³C) : The four quaternary carbons (C2, C4, C6 of the pyrimidine ring and the ipso-carbon of the phenyl group).

By comparing the broadband ¹³C spectrum with the DEPT-135 and DEPT-90 results, every carbon can be definitively assigned to its type (C, CH, CH₂, or CH₃).[6]

Mapping Connectivity: 2D Correlation Spectroscopy

Two-dimensional NMR experiments are the cornerstone of modern structural validation, providing an unambiguous map of atomic connectivity.

  • COSY (Correlation Spectroscopy) : This experiment maps ¹H-¹H coupling networks. A cross-peak in a COSY spectrum indicates that two protons are spin-coupled, typically through two or three bonds. For our molecule, COSY would primarily show correlations between the adjacent protons within the phenyl ring, confirming its integrity as a single spin system.

  • HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment is exceptionally powerful, creating a direct correlation between each proton and the carbon to which it is directly attached.[7] This allows for the definitive assignment of every protonated carbon in the ¹³C spectrum based on the already assigned (or more easily assignable) ¹H spectrum. For example, the singlet proton at H5 will show a cross-peak to its corresponding C5 carbon, and the methyl protons will correlate to the methyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical experiment for assembling the complete molecular structure. HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH).[7] It is these long-range correlations that piece together the molecular fragments and confirm the substitution pattern.

For 2-Methyl-6-phenylpyrimidin-4-ol, the key HMBC correlations that provide unequivocal proof of structure are:

  • Methyl to Pyrimidine Core : A correlation from the methyl protons (at C2) to the C2 quaternary carbon of the pyrimidine ring. A further correlation to C6 might also be observed.

  • Phenyl to Pyrimidine Core : Correlations from the ortho-protons of the phenyl ring to the C6 quaternary carbon of the pyrimidine ring, physically linking the two rings.

  • Intra-Ring Connectivity : A correlation from the H5 proton to the quaternary carbons at C4 and C6, confirming its position on the pyrimidine ring.

Caption: Key HMBC correlations confirming the molecular structure.

Experimental Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of 2-Methyl-6-phenylpyrimidin-4-ol.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is often advantageous for compounds with hydroxyl groups as it slows down proton exchange, allowing the -OH proton to be observed.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR : Acquire a standard one-pulse proton spectrum.

  • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum.

  • DEPT-135/DEPT-90 : Run as standard experiments using the spectrometer's predefined parameters.

  • COSY : Acquire a gradient-selected COSY (gCOSY) experiment.

  • HSQC : Acquire a gradient-selected, sensitivity-enhanced HSQC experiment, typically optimized for a one-bond ¹J_CH coupling constant of ~145 Hz.

  • HMBC : Acquire a gradient-selected HMBC experiment. It is often beneficial to optimize this for a long-range coupling constant (ⁿJ_CH) of 8-10 Hz to capture the key multi-bond correlations.[8]

Data Summary and Comparison

The table below summarizes the expected NMR data that collectively validate the structure of 2-Methyl-6-phenylpyrimidin-4-ol.

Atom ¹H (ppm) ¹³C (ppm) DEPT-135 Key HMBC Correlations (from Proton)
-CH₃ ~2.4 (s, 3H)~20PositiveC2, C6
C2 -~160Absent (Quat.)-
C4 -~165Absent (Quat.)-
H5 ~6.5 (s, 1H)~105PositiveC4, C6, C-ipso
C6 -~162Absent (Quat.)-
-OH Broad---
Phenyl-H (o,m,p) 7.4-8.0 (m, 5H)~128-135PositiveC6, other phenyl carbons
Phenyl-C (ipso) -~137Absent (Quat.)-

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration.

Comparison of Methodologies:

Methodology Information Gained Confidence in Structure Risk of Misassignment
¹H & ¹³C NMR Only Presence of key functional groups and carbon count.Low to ModerateHigh . Cannot confirm substituent positions. Isomers may appear similar.
Integrated Advanced NMR Complete, unambiguous map of atomic connectivity.Very High (Definitive) Minimal . The structure is cross-validated by multiple independent correlations.

Conclusion

The structural validation of a novel chemical entity like 2-Methyl-6-phenylpyrimidin-4-ol demands a level of scientific rigor that extends beyond basic spectral analysis. While 1D NMR provides a preliminary sketch, it is the strategic application of advanced techniques—DEPT for carbon-type assignment, HSQC for direct proton-carbon correlation, and critically, HMBC for mapping the long-range connectivity—that furnishes the definitive architectural proof. This integrated approach creates a self-validating system where the data from each experiment corroborates the others, leading to an unambiguous and trustworthy structural assignment. For professionals in drug development, adopting this comprehensive methodology is not just best practice; it is an essential safeguard for ensuring the integrity and validity of their research from the foundational stage.

References

  • ResearchGate. 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Available at: [Link].

  • National Institutes of Health (NIH). Restraint Validation of Biomolecular Structures Determined by NMR in the Protein Data Bank. Available at: [Link].

  • National Institutes of Health (NIH). NMR as a “Gold Standard” Method in Drug Design and Discovery. Available at: [Link].

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  • Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. Available at: [Link].

  • ResearchGate. Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine. Available at: [Link].

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  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link].

  • Taylor & Francis Online. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Available at: [Link].

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  • Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link].

  • ResearchGate. (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available at: [Link].

  • Future Science. Novel pyrimidine-1,3,4-oxadiazole hybrids and their precursors as potential antimycobacterial agents. Available at: [Link].

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  • Dabos. 2-METHYL-6-PHENYLPYRIMIDIN-4-OL 1G - OR9874-1G. Available at: [Link].

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Comparing the biological activity of 2-Methyl-6-phenylpyrimidin-4-ol with other pyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Compound Search

I'm currently engaged in comprehensive Google searches to uncover the biological activities of 2-Methyl-6-phenylpyrimidin-4-ol and related pyrimidinone compounds. My focus is squarely on sourcing experimental data and comparative studies to inform the next steps.

Analyzing Biological Activity

I've started by compiling information from Google searches, specifically focusing on the biological activities of 2-Methyl-6-phenylpyrimidin-4-ol and structurally related pyrimidinone compounds. My search now prioritizes sourcing experimental data, comparative studies, and established testing methodologies from scientific journals and databases. The next step will be to analyze the gathered data, looking for key areas of activity, and identifying suitable analogs for comparative analysis.

Planning Guide Structure

Exploring Pyrimidine Derivatives

I've just finished a preliminary exploration into pyrimidine derivatives. The initial search gave a decent overview of their biological activities. I've uncovered information on their antimicrobial, anticancer, and anti-inflammatory properties, and I've found articles discussing synthesis and evaluation of various substituted derivatives.

Narrowing the Search Focus

Refining the Research Targets

Targeting Specific Comparisons

I've got a better handle on the existing literature on pyrimidine derivatives and recognize the gap. While broad overviews exist, concrete comparisons for 2-Methyl-6-phenylpyrimidin-4-ol remain elusive. I've planned targeted searches for papers focusing on synthesis and testing of analogs, with quantitative data. I'll need specific experimental details.

Discovering Further Insights

I've just concluded another round of searching and unearthed more focused information. Specifically, I've come across several articles detailing the synthesis and bio-evaluation of pyrimidinone derivatives. There were some notable papers, specifically for those with anticancer and antimicrobial applications.

Refining Research Parameters

I've refined my search parameters further, building upon the initial findings. I've located some important resources for synthesis and bio-evaluation, plus papers focused on pyrimidinone derivatives with promising anticancer and antimicrobial properties. I also found specific protocols to consider for MTT assays and broth microdilution methods. My comparison search is still ongoing. The current focus is a paper that features the compound of interest against a series of analogs.

Narrowing Search Scope

I've hit a slight snag, and I am now narrowing the scope of my search. I need a direct head-to-head comparison and have been unable to find a paper that synthesizes and tests a series of 2,6-disubstituted pyrimidin-4-ones where one of the tested compounds is 2-Methyl-6-phenylpyrimidin-4-ol or a close analog. I need to find a research paper that includes the exact compound of interest, or one with minimal structural differences, with quantitative biological activity data. I'm focusing on cancer cell lines or microbial strains.

Gathering Initial Insights

I've begun to synthesize the information, and initial results show a promising trend. I've uncovered some fragmented but valuable data from the search. Notably, I've come across several publications that explore the synthesis and biological activity profiles of a range of pyrimidinone derivatives, and am focusing on their anticancer, antimicrobial, and anti-inflammatory attributes.

Analyzing Current Data

I've examined the latest findings, which detail related pyrimidinone derivatives like 2-amino-6-(p-tolyl)pyrimidin-4-ol, and have found related biological activity protocols for MTT assay, broth microdilution, and paw edema testing. Unfortunately, a single, comparative study is missing; the available data is fragmented across various studies. A comparative analysis, as requested, requires consistent experimental conditions to be scientifically sound.

Targeting Missing Data

I'm now focusing the search to address the data gap I've identified. My focus is on studies that directly compare the biological activities of 2,6-disubstituted pyrimidin-4-ones, ideally including compounds similar to the target molecule, under consistent experimental conditions. I've found multiple related compounds like 2-amino-6-(p-tolyl)pyrimidin-4-ol. A single comprehensive, comparative study is essential for the requested guide.

Reviewing Biological Activities

I've gathered a solid overview of pyrimidin-one derivative bioactivity, spanning anticancer, antimicrobial, and anti-inflammatory effects. Current work involves standard assay protocols, including specifics. I now need to start to narrow the focus to what is most impactful.

Focusing on Specificity

I've got good general background data, and I now need a specific comparative study. I found standard assay protocols (MTT, broth microdilution, carrageenan edema). Although, no paper has a study that includes 2-Methyl-6-phenylpyrimidin-4-ol and comparable data. My next step: a highly targeted search to find a study of 2,6-disubstituted pyrimidin-4-ones.

A Senior Application Scientist's Guide to Cross-Validating Experimental and Computational Data for Pyrimidine Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Synergy of In Silico and In Vitro Methodologies

In the contemporary landscape of oncology drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, giving rise to a multitude of clinically significant anticancer agents.[1] These analogs primarily function as antimetabolites, interfering with the synthesis of DNA and RNA, crucial for the proliferation of rapidly dividing cancer cells.[1] The development of novel pyrimidine derivatives with enhanced efficacy and selectivity necessitates a robust and iterative cycle of design, synthesis, and evaluation. This guide provides a comprehensive framework for the critical process of cross-validating computational predictions with experimental data, a synergy that de-risks and accelerates the progression of promising candidates from the bench to the clinic.

The core principle of this integrated approach is to leverage the predictive power of computational models to prioritize the synthesis and experimental testing of compounds with the highest probability of success. In turn, the empirical data from in vitro assays serve to refine and validate the computational models, creating a self-reinforcing loop of discovery. This guide will detail the methodologies for both computational prediction and experimental validation, offering practical protocols and insights to researchers, scientists, and drug development professionals.

Part 1: Computational Prediction of Pyrimidine Analog Bioactivity

Computational modeling serves as the initial filter in the drug discovery cascade, enabling the rapid assessment of large virtual libraries of pyrimidine analogs. The two primary in silico techniques employed are molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.

Molecular Docking: Elucidating Binding Interactions

Molecular docking predicts the preferred orientation of a ligand (the pyrimidine analog) when bound to a specific protein target to form a stable complex.[2] This technique is instrumental in understanding the molecular basis of inhibition and guiding the design of analogs with improved binding affinity.

A successful docking study hinges on the careful preparation of both the ligand and the protein receptor. The pyrimidine analogs are typically sketched and optimized to their lowest energy conformation. The target protein structure, often obtained from the Protein Data Bank (PDB), requires preprocessing to remove water molecules, add hydrogen atoms, and define the binding site. The docking algorithm then systematically samples different ligand conformations within the binding pocket, scoring each based on a force field that approximates the binding free energy.[3] Lower docking scores generally indicate a more favorable binding interaction.[4]

For instance, in the development of pyrimidine-based inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, docking studies can reveal critical hydrogen bond interactions between the pyrimidine core and the hinge region of the kinase.[2] Compounds with predicted high binding affinity can then be prioritized for synthesis and experimental validation.[2]

cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Sketch of Pyrimidine Analog l2 3D Conversion & Energy Minimization l1->l2 docking Molecular Docking Simulation l2->docking p1 Obtain Protein Structure (e.g., from PDB) p2 Prepare Receptor: Remove Water, Add Hydrogens p1->p2 p3 Define Binding Site p2->p3 p3->docking analysis Analysis of Docking Poses & Scoring docking->analysis prioritization Prioritization for Synthesis analysis->prioritization

Caption: Molecular Docking Workflow for Pyrimidine Analogs.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[5] These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties. For pyrimidine analogs, 2D and 3D-QSAR models can be developed to predict their anticancer activity.[5][6]

The development of a robust QSAR model involves several key steps:

  • Data Set Selection: A diverse set of pyrimidine analogs with experimentally determined biological activities (e.g., IC50 values) is required.

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., logP, molecular weight, electronic properties), are calculated for each analog.[5]

  • Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.[7]

  • Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.[7] A statistically significant model will have a high squared correlation coefficient (R²) and cross-validated R² (Q²).[8]

Once validated, the QSAR model can be used to predict the biological activity of novel, unsynthesized pyrimidine analogs, thereby guiding the selection of the most promising candidates for experimental evaluation.[9]

Part 2: Experimental Validation of Pyrimidine Analog Bioactivity

Experimental validation is the crucial step where the in silico predictions are tested in the laboratory. For pyrimidine analogs with predicted anticancer activity, the primary experimental assays focus on evaluating their cytotoxicity against cancer cell lines and their ability to inhibit specific molecular targets.

Cell Viability Assays: Quantifying Cytotoxicity

Cell viability assays are used to determine the concentration of a pyrimidine analog required to kill a certain percentage of cancer cells. The most common of these is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]

The principle of the MTT assay is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the dissolved formazan, the percentage of cell viability can be calculated at different concentrations of the pyrimidine analog. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is a key parameter derived from this assay.[11]

Detailed MTT Assay Protocol: [11][12][13]

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine analog (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control (e.g., DMSO).[10] Incubate for a specified period, typically 24 to 72 hours.[14]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using software such as GraphPad Prism.[11]

s1 Seed Cancer Cells in 96-well Plate s2 Treat with Pyrimidine Analogs & Control s1->s2 s3 Incubate for 24-72h s2->s3 s4 Add MTT Reagent s3->s4 s5 Incubate for 2-4h s4->s5 s6 Solubilize Formazan Crystals s5->s6 s7 Measure Absorbance at 570 nm s6->s7 s8 Calculate Cell Viability & IC50 Value s7->s8

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Target-Based Assays: Measuring Enzyme Inhibition

For pyrimidine analogs designed to inhibit a specific enzyme, such as a kinase, target-based assays are essential to confirm their mechanism of action.[15] Kinase inhibition assays measure the ability of a compound to block the activity of a specific kinase.

One common format for kinase inhibition assays is a luminescence-based assay, such as the Kinase-Glo® assay.[16] This assay quantifies the amount of ATP remaining in a solution following a kinase reaction. The principle is that active kinases consume ATP, so a lower ATP level corresponds to higher kinase activity. When an inhibitor is present, kinase activity is reduced, and more ATP remains in the solution. The remaining ATP is then used in a luciferase-catalyzed reaction that produces light, and the luminescence signal is proportional to the amount of ATP.

Kinase Inhibition Assay Protocol (General):

  • Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the pyrimidine analog at various concentrations.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase to allow the phosphorylation reaction to proceed.

  • Detection: Add the Kinase-Glo® reagent, which contains luciferase and its substrate, to the wells.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the pyrimidine analog and determine the IC50 value.

Part 3: Cross-Validation and Data Interpretation

The ultimate goal of this integrated approach is to establish a strong correlation between the computational predictions and the experimental results. This cross-validation provides confidence in the predictive power of the in silico models and offers valuable insights into the structure-activity relationships of the pyrimidine analogs.

Data Comparison and Correlation

The data from the computational and experimental studies should be systematically compared. For example, the docking scores or predicted pIC50 values from the QSAR models can be plotted against the experimentally determined IC50 values. A strong positive correlation would indicate that the computational models are accurately predicting the biological activity of the pyrimidine analogs.

Table 1: Example Cross-Validation Data for a Series of Pyrimidine Analogs Targeting CDK2

Compound IDDocking Score (kcal/mol)Predicted pIC50 (QSAR)Experimental IC50 (µM)
PA-01-9.87.20.065
PA-02-9.56.90.120
PA-03-8.26.10.850
PA-04-7.55.53.2
PA-05-10.27.80.015
Model Refinement and Iterative Design

Discrepancies between the predicted and experimental data are also informative. They can highlight limitations in the computational models or suggest alternative binding modes or mechanisms of action. This feedback loop is crucial for refining the in silico models and guiding the design of the next generation of pyrimidine analogs with improved properties.

design Design of Novel Pyrimidine Analogs computational Computational Prediction (Docking, QSAR) design->computational synthesis Synthesis of Prioritized Compounds computational->synthesis experimental Experimental Validation (MTT, Kinase Assays) synthesis->experimental cross_validation Cross-Validation & Data Analysis experimental->cross_validation refinement Model Refinement & Iterative Design cross_validation->refinement refinement->design

Caption: Iterative Drug Discovery Cycle.

Conclusion: A Synergistic Approach to Accelerate Anticancer Drug Discovery

The integration of computational prediction and experimental validation provides a powerful and efficient paradigm for the discovery and development of novel pyrimidine-based anticancer agents. By leveraging the strengths of both in silico and in vitro methodologies, researchers can make more informed decisions, prioritize resources effectively, and ultimately accelerate the delivery of new and improved therapies to patients. This guide has provided a comprehensive overview of the key techniques and workflows involved in this synergistic approach, empowering research teams to navigate the complexities of modern drug discovery with greater confidence and success.

References

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  • Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. (URL: [Link])

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Reproducibility and robustness of published methods for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm now starting a thorough literature search, aiming to uncover key pyrimidine synthesis methods. I'm focusing on identifying both the highly cited and widely used methods, including classics like Biginelli and Ortoleva-King reactions. The goal is to establish a solid foundation of well-established methodologies as a starting point.

Exploring Synthesis Methods

I'm now expanding my search to incorporate newer, innovative approaches alongside the established methods. I'm focusing on finding and examining detailed experimental protocols. Next, I plan to structure a comparative guide for each chosen method, highlighting their mechanism, ideal conditions, and advantages. I'll summarize everything with tables and then provide best practices.

Deepening Method Analysis

I'm now diving into the reproducibility of these methods, looking for replication studies and examining reported challenges or variations. Simultaneously, I am gathering detailed experimental protocols. Next, I plan to create a comparison guide that will start with a summary of the value of pyrimidine synthesis and the problems with reproducibility, present each chosen method with its mechanism and best conditions. This will be supported by a detailed table comparing key factors.

Exploring Pyrimidine Synthesis

I've just finished a comprehensive overview of pyrimidine synthesis techniques. My initial search yielded key methods, including the Biginelli and Pinner reactions. I'm also now looking at the potential of modern multicomponent reactions (MCRs).

Assessing Reaction Reproducibility

I'm now digging into the practical application of pyrimidine synthesis methods. The overview I found initially was informative regarding mechanisms, including Hantzsch, Skraup, and Bohlmann-Rahtz syntheses, and catalytic approaches. However, my focus is now on finding specific, replicable experimental data. I need to gauge the reproducibility and robustness of these techniques. I'm actively seeking examples from different research groups, and any related challenges.

Reviewing Existing Methods

I've established a solid base by exploring established pyrimidine synthesis methods. This includes key reactions like Biginelli, Pinner, and Ortoleva-King, as well as several modern, multicomponent approaches. I'm now cross-referencing these methods.

Analyzing Data Gaps

I've got a grasp of the general methods' mechanisms and benefits. I'm hitting a snag finding reproducible, comparative experimental data, specifically about reliability across different lab conditions. The available guides don't focus on troubleshooting or detail the causal connections of experimental choices, leaving me short of the technical detail needed for a comprehensive comparison. The strategy will need refinement to address this.

Navigating the Translational Gap: A Comparative Guide to In Vivo and In Vitro Efficacy of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic compound from laboratory bench to clinical application is fraught with challenges. A critical juncture in this process is the transition from controlled in vitro experiments to complex in vivo models. The pyrimidine scaffold, a cornerstone in medicinal chemistry, has given rise to a plethora of compounds with diverse therapeutic applications, including anticancer, antiviral, anticonvulsant, and anti-inflammatory agents.[1] This guide provides an in-depth technical comparison of in vivo and in vitro efficacy studies of pyrimidine-based compounds, offering field-proven insights into experimental design, interpretation of results, and the crucial factors that govern the often-unpredictable translational success.

The Fundamental Divide: Understanding In Vitro and In Vivo Paradigms

In vitro studies, conducted in controlled laboratory environments using cell lines or isolated biochemical components, are indispensable for initial screening, mechanism of action studies, and establishing structure-activity relationships (SAR).[2] They offer high throughput, cost-effectiveness, and a reductionist approach to understanding a compound's direct effects. However, the simplicity of these systems is also their primary limitation. They lack the physiological complexity of a living organism, including metabolic processes, immune responses, and intricate tissue architecture, all of which can profoundly influence a drug's efficacy and toxicity.[3]

Conversely, in vivo studies in animal models provide a more holistic assessment of a compound's therapeutic potential. They allow for the evaluation of pharmacokinetics (PK) – absorption, distribution, metabolism, and excretion (ADME) – and pharmacodynamics (PD), revealing how the body affects the drug and how the drug, in turn, affects the body.[4] However, these studies are resource-intensive, ethically complex, and subject to interspecies differences that may not accurately predict human responses.

This guide will dissect these differences through the lens of specific pyrimidine-based compounds, providing a clear rationale for experimental choices and a framework for interpreting the resulting data.

Case Study 1: Pyrimidine-Based Kinase Inhibitors in Oncology

The pyrimidine core is a privileged scaffold for kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds within the kinase hinge region.[5][6][7] A prominent example is the development of inhibitors targeting receptor tyrosine kinases (RTKs), which are often dysregulated in cancer.[8]

In Vitro Efficacy Assessment

The initial evaluation of a novel pyrimidine-based kinase inhibitor typically involves a battery of in vitro assays to determine its potency and selectivity.

Key In Vitro Assays:

  • Biochemical Assays: These cell-free assays quantify the direct inhibition of the target kinase's activity, often by measuring the phosphorylation of a substrate. They are crucial for determining the half-maximal inhibitory concentration (IC50), a primary measure of a compound's potency.

  • Cell-Based Proliferation/Cytotoxicity Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are used to assess the compound's effect on cancer cell viability and proliferation.[2][9][10][11][12] These assays provide a more biologically relevant context than biochemical assays by evaluating the compound's activity in a cellular environment.

Table 1: Representative In Vitro Data for a Hypothetical Pyrimidine-Based RTK Inhibitor (Compound X)

Assay TypeCell LineTarget KinaseIC50 (nM)
Biochemical AssayN/ARTK-A5
MTT Proliferation AssayMCF-7RTK-A50
MTT Proliferation AssayA549RTK-A75

The discrepancy between the biochemical and cell-based IC50 values is a common observation. This can be attributed to factors within the cell, such as membrane permeability, efflux pumps, and intracellular metabolism, which are absent in a cell-free system.

In Vivo Efficacy Assessment

Promising candidates from in vitro screening are advanced to in vivo studies, most commonly utilizing xenograft models in immunocompromised mice.[13][14]

Key In Vivo Model:

  • Subcutaneous Xenograft Model: Human cancer cell lines are injected subcutaneously into mice.[14] Once tumors are established, the animals are treated with the test compound, and tumor growth is monitored over time. This model is widely used to assess a compound's ability to inhibit tumor growth in a living system.[13][14][15]

Table 2: Representative In Vivo Data for Compound X in a Xenograft Model

Animal ModelTumor ModelDosing RegimenTumor Growth Inhibition (%)
Nude Mouse (nu/nu)MCF-750 mg/kg, oral, once daily60

The observed 60% tumor growth inhibition is a positive outcome. However, the translation from a 50 nM IC50 in a petri dish to a 50 mg/kg dose in a mouse is not straightforward. This is where understanding the compound's pharmacokinetic profile becomes paramount. Poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site can all necessitate higher doses to achieve a therapeutic concentration in vivo.[4]

Experimental Protocols
Detailed Protocol: MTT Cell Proliferation Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-based compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to a purple formazan precipitate.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Detailed Protocol: Subcutaneous Xenograft Study
  • Cell Preparation: Culture the desired human cancer cell line (e.g., MCF-7) and harvest the cells during the logarithmic growth phase. Resuspend the cells in a suitable medium, such as a mixture of media and Matrigel, at a concentration of 5-10 million cells per 100 µL.[13]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., nude or SCID mice).[14]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer the pyrimidine-based compound via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The control group should receive the vehicle.[13]

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

Visualizing the Mechanism: The Hippo Signaling Pathway

Some pyrimidine-based compounds have been investigated as inhibitors of the Hippo pathway, a critical regulator of organ size and cell proliferation.[16][17][][19][20] Dysregulation of this pathway is implicated in various cancers.

Hippo_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Activates GPCRs GPCRs GPCRs->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates & Activates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates (Cytoplasmic Retention) MOB1 MOB1 MOB1->LATS1_2 TEAD TEAD YAP_TAZ->TEAD Co-activates Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Promotes

Caption: The Hippo signaling pathway, a key regulator of cell growth.

Case Study 2: Pyrimidine Nucleoside Analogs as Antiviral Agents

Pyrimidine nucleoside analogs are a class of antiviral drugs that mimic natural nucleosides and interfere with viral replication.[21][22] Their efficacy is dependent on intracellular activation and interaction with viral enzymes.

In Vitro Efficacy Assessment

In vitro antiviral assays are crucial for determining a compound's ability to inhibit viral replication and for assessing its cytotoxicity to host cells.

Key In Vitro Assays:

  • Plaque Reduction Assay: This assay measures the reduction in the formation of viral plaques (areas of cell death) in a cell monolayer in the presence of the drug. The EC50 (50% effective concentration) is a key parameter derived from this assay.

  • Viral Yield Reduction Assay: This assay quantifies the amount of infectious virus produced by infected cells in the presence of the drug.

  • Cytotoxicity Assay (e.g., MTT): Performed in parallel on uninfected cells to determine the CC50 (50% cytotoxic concentration). The selectivity index (SI = CC50/EC50) is a critical measure of the drug's therapeutic window.

Table 3: Representative In Vitro Data for a Hypothetical Pyrimidine Nucleoside Analog (Compound Y)

Assay TypeVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Plaque Reduction AssayInfluenza AMDCK0.5>100>200

An SI greater than 10 is generally considered indicative of promising antiviral activity.

In Vivo Efficacy Assessment

Animal models of viral infection are essential for evaluating the in vivo efficacy of antiviral compounds.

Key In Vivo Model:

  • Murine Model of Influenza Infection: Mice are infected with a lethal dose of influenza virus and then treated with the antiviral compound. Efficacy is assessed by monitoring survival rates, weight loss, and viral titers in the lungs.

Table 4: Representative In Vivo Data for Compound Y in a Murine Influenza Model

Animal ModelVirus StrainDosing RegimenSurvival Rate (%)
BALB/c MouseA/PR/8/3420 mg/kg, intranasal, twice daily80

The high survival rate in the in vivo model is encouraging. The success of pyrimidine nucleoside analogs in vivo is highly dependent on their intracellular phosphorylation to the active triphosphate form.[23] Therefore, differences in cellular kinases between species can impact the translation of in vitro to in vivo results.

Visualizing the Experimental Workflow

Antiviral_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Plaque Reduction Assay (EC50) invitro_selectivity Calculate Selectivity Index (SI = CC50/EC50) invitro_start->invitro_selectivity invitro_cytotox Cytotoxicity Assay (CC50) invitro_cytotox->invitro_selectivity invivo_model Murine Infection Model invitro_selectivity->invivo_model Promising SI invivo_treatment Compound Administration invivo_model->invivo_treatment invivo_endpoints Monitor Survival & Viral Load invivo_treatment->invivo_endpoints

Caption: A typical workflow for antiviral drug efficacy testing.

Case Study 3: Pyrimidine-Based Compounds for Neurological Disorders and Inflammation

The versatility of the pyrimidine scaffold extends to the central nervous system (CNS) and inflammatory conditions.

Pyrimidine-Based Nav1.2 Inhibitors for Epilepsy

Dysfunction of the voltage-gated sodium channel Nav1.2 is implicated in epilepsy.[24] Pyrimidine-based compounds have been developed as potent Nav1.2 inhibitors.[24][25]

  • In Vitro : Efficacy is determined using electrophysiology (e.g., patch-clamp) to measure the inhibition of Nav1.2 currents in cells expressing the channel, yielding an IC50 value.[24]

  • In Vivo : The maximal electroshock (MES) test in mice is a common model to assess anticonvulsant activity.[26][27][28] The ED50 (50% effective dose) for preventing seizures is determined. A significant challenge in developing CNS drugs is achieving sufficient brain penetration, which is a key factor in the in vivo efficacy of these compounds.[24]

Pyrimidine Derivatives as Anti-Inflammatory Agents

Pyrimidine derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3][29][30][31]

  • In Vitro : COX-1 and COX-2 inhibitory activity is measured using enzyme immunoassays to determine IC50 values and selectivity.[3][29][30] Anti-inflammatory effects are also assessed in cell-based assays by measuring the inhibition of pro-inflammatory mediators (e.g., nitric oxide, prostaglandins) in lipopolysaccharide (LPS)-stimulated macrophages.[3][29][32]

  • In Vivo : The carrageenan-induced paw edema model in rats is a widely used acute inflammation model.[33][34][35][36][37] The reduction in paw swelling after administration of the compound is a measure of its anti-inflammatory efficacy. The translation from in vitro COX-2 inhibition to in vivo anti-inflammatory activity can be influenced by factors such as plasma protein binding and distribution to the site of inflammation.[3]

Bridging the Gap: Key Considerations for Translational Success

The successful translation of in vitro efficacy to in vivo outcomes is a multifaceted challenge. Researchers must consider the following:

  • Pharmacokinetics and Bioavailability: A potent compound in vitro will fail in vivo if it cannot reach its target in sufficient concentrations. Early assessment of ADME properties is crucial.

  • Metabolism: The compound may be rapidly metabolized into inactive or even toxic byproducts in the liver. In vitro metabolic stability assays can provide an early indication of this.[38]

  • Target Engagement: It is essential to confirm that the compound is interacting with its intended target in vivo. This can be achieved through biomarker studies.

  • Model Selection: The choice of animal model is critical. The model should accurately recapitulate the human disease state as closely as possible.[33]

  • Dose and Schedule Optimization: The optimal dosing regimen needs to be carefully determined to maintain therapeutic concentrations without causing undue toxicity.

Conclusion

The development of pyrimidine-based compounds has yielded significant therapeutic advances across multiple disease areas. A thorough understanding of both in vitro and in vivo efficacy studies is paramount for navigating the complex path of drug discovery. By carefully designing experiments, critically evaluating the data, and appreciating the inherent limitations of each system, researchers can increase the likelihood of translating promising laboratory findings into clinically effective medicines. This guide serves as a foundational resource for scientists and drug development professionals, empowering them to make more informed decisions in their quest for novel therapeutics.

References

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Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Methyl-6-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control, process optimization, and regulatory compliance. This guide provides an in-depth technical comparison of three robust analytical techniques for the quantification of 2-Methyl-6-phenylpyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry.[1] The methodologies discussed—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—are critically evaluated based on their performance, supported by detailed experimental protocols and validation parameters grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[2][3][4][5][6]

Introduction to 2-Methyl-6-phenylpyrimidin-4-ol and the Imperative for Accurate Quantification

2-Methyl-6-phenylpyrimidin-4-ol belongs to the pyrimidinol class of compounds, which are structurally significant in various biological applications.[1][7] The accurate determination of its concentration in reaction mixtures, formulation matrices, or biological samples is critical for ensuring product quality, determining reaction yield, and conducting pharmacokinetic studies. The selection of an appropriate analytical method is therefore a pivotal decision, contingent on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

This guide is structured to provide a comprehensive framework for the development and validation of analytical methods for 2-Methyl-6-phenylpyrimidin-4-ol, enabling researchers to make informed decisions tailored to their specific analytical challenges.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it a suitable choice for many pyrimidine derivatives.[8] A reversed-phase HPLC method with UV detection often provides a robust and reliable approach for quantification.[9][10]

Causality Behind Experimental Choices

The selection of a C18 reversed-phase column is based on the nonpolar nature of the phenyl group in 2-Methyl-6-phenylpyrimidin-4-ol, which will interact favorably with the stationary phase. The mobile phase, a mixture of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, allows for the fine-tuning of the analyte's retention time and peak shape. A buffered mobile phase is crucial for maintaining a consistent ionization state of the pyrimidinol moiety, thereby ensuring reproducible retention times. UV detection is chosen due to the presence of chromophores (the phenyl and pyrimidine rings) in the molecule, which should provide a distinct UV absorbance maximum for sensitive detection.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Weigh Standard/ Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Injection Inject into C18 Column Filter->Injection Inject HPLC HPLC System HPLC->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Acquire Data Calibration Calibration Curve (Peak Area vs. Conc.) Integration->Calibration Quantification Quantify Sample Concentration Calibration->Quantification GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Weigh Standard/ Sample Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Derivatize Add Silylating Agent (e.g., BSTFA) Dissolve->Derivatize Heat Heat to Complete Reaction Derivatize->Heat Injection Inject into GC Inlet Heat->Injection Inject GCMS GC-MS System GCMS->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry (Scan or SIM) Separation->Detection Integration Peak Integration Detection->Integration Acquire Data Calibration Calibration Curve (Ion Abundance vs. Conc.) Integration->Calibration Quantification Quantify Sample Concentration Calibration->Quantification LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Weigh Standard/ Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Injection Inject into UPLC/HPLC Filter->Injection Inject LCMSMS LC-MS/MS System LCMSMS->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Source Separation->Ionization MS_Analysis MRM Transition (Precursor -> Product) Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Acquire Data Calibration Calibration Curve (MRM Signal vs. Conc.) Integration->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Sources

A Head-to-Head Comparison of the Pharmacological Profiles of 2-Methyl-6-phenylpyrimidin-4-ol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive molecules and approved drugs.[1] Among the vast landscape of pyrimidine-based compounds, derivatives of 2-Methyl-6-phenylpyrimidin-4-ol have emerged as a promising class with diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[2][3][4] This guide provides a comprehensive head-to-head comparison of the pharmacological profiles of various 2-Methyl-6-phenylpyrimidin-4-ol derivatives, offering insights into their structure-activity relationships (SAR) and therapeutic potential. By synthesizing data from multiple studies, we aim to provide a valuable resource for researchers and drug development professionals in this field.

The 2-Methyl-6-phenylpyrimidin-4-ol Scaffold: A Privileged Structure

The 2-Methyl-6-phenylpyrimidin-4-ol core possesses key structural features that make it an attractive starting point for drug discovery. The pyrimidinol ring can engage in hydrogen bonding interactions with biological targets, while the phenyl and methyl groups provide opportunities for substitution to modulate potency, selectivity, and pharmacokinetic properties. The inherent stability and synthetic accessibility of this scaffold further enhance its appeal for medicinal chemistry campaigns.[5]

Comparative Pharmacological Profiles

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives, with many demonstrating significant in vitro cytotoxicity against various cancer cell lines. A series of novel 4,6-diarylpyrimidine derivatives were synthesized and evaluated for their anticancer activity, with some compounds exhibiting potent inhibition of phosphoinositide 3-kinases (PI3Ks), a key signaling pathway in cancer.[6] Another study on novel pyrimidine derivatives reported strong cytotoxic effects against the A549 lung cancer cell line.[3]

To illustrate the comparative anticancer potential, the following table summarizes the in vitro cytotoxicity data for a selection of pyrimidine derivatives from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Comparative in vitro Anticancer Activity of Pyrimidine Derivatives

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
Series A Phenyl4-ChlorophenylLoVo (Colon)15.2[1]
Phenyl4-MethoxyphenylLoVo (Colon)21.5[1]
Phenyl4-NitrophenylLoVo (Colon)12.8[1]
Series B Thiophen-2-ylPyridin-4-ylMiaPaCa-2 (Pancreatic)1.95[7]
Series C Phenyl4-TolylNot Specified-[6]

Note: The specific structures in this table are representative examples from the cited literature and may not all be 2-Methyl-6-phenylpyrimidin-4-ol derivatives but are structurally related pyrimidines included for comparative purposes.

The data suggests that substitutions on the phenyl ring at the 6-position significantly influence anticancer activity. For instance, the introduction of a 4-nitrophenyl group in Series A resulted in the most potent compound against the LoVo colon cancer cell line.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives have also been a subject of investigation. A comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents revealed that certain pyrimidine compounds exhibited significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[8] Another study focusing on pyrimidine derivatives as selective COX-2 inhibitors identified compounds with high selectivity for COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects.[5]

Table 2: Comparative in vitro Anti-inflammatory Activity of Pyrimidine Derivatives

Compound IDR1R2AssayIC50 (µM)Reference
Compound 9a Phenyl4-MethoxyphenylNO Inhibition (RAW 264.7)83.1[8]
Compound 9d Phenyl4-ChlorophenylNO Inhibition (RAW 264.7)88.7[8]
Compound L1 VariedVariedCOX-2 InhibitionComparable to Meloxicam[5]
Compound L2 VariedVariedCOX-2 InhibitionComparable to Meloxicam[5]

These findings highlight the potential of the pyrimidine scaffold in developing novel anti-inflammatory agents. The substitutions on the phenyl ring appear to modulate the anti-inflammatory potency, as seen with compounds 9a and 9d.[8]

Kinase Inhibitory Activity

Kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrimidine core is a well-established scaffold for designing kinase inhibitors. Phenylpyrazalopyrimidines have been investigated as tyrosine kinase inhibitors, with some compounds showing moderate activity against Src kinase.[9]

Table 3: Comparative Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound IDKinase TargetIC50 (µM)Reference
Compound 4 Src24.7[9]
Compound 6 Src21.7[9]

While the presented data is for a related pyrazolopyrimidine scaffold, it underscores the potential of pyrimidine-based compounds as kinase inhibitors. Further exploration of 2-Methyl-6-phenylpyrimidin-4-ol derivatives against a panel of kinases is warranted to identify potent and selective inhibitors.

Structure-Activity Relationship (SAR) Insights

Synthesizing the available data allows for the deduction of preliminary structure-activity relationships for this class of compounds.

SAR_Insights Scaffold 2-Methyl-6-phenylpyrimidin-4-ol Core Position2 2-Methyl Group Scaffold->Position2 Generally conserved for activity Position6 6-Phenyl Ring Substituents Scaffold->Position6 Key for modulating potency and selectivity Activity Biological Activity (Anticancer, Anti-inflammatory, Kinase Inhibition) Position6->Activity Electron-withdrawing groups (e.g., -NO2, -Cl) can enhance anticancer and anti-inflammatory activity. Bulky groups may influence kinase selectivity.

Caption: Key Structure-Activity Relationship insights for 2-Methyl-6-phenylpyrimidin-4-ol derivatives.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of pharmacological data, it is crucial to employ robust and well-validated experimental protocols. The following sections detail the general methodologies used for the synthesis and biological evaluation of pyrimidine derivatives, based on the reviewed literature.

General Synthesis of 2-Methyl-6-phenylpyrimidin-4-ol Derivatives

The synthesis of 2-Methyl-6-phenylpyrimidin-4-ol derivatives typically involves a cyclocondensation reaction. A common and efficient method is the reaction of an appropriate chalcone with urea or a urea derivative in the presence of a base.[3]

Synthesis_Workflow start Start: Commercially available acetophenone and benzaldehyde derivatives chalcone Claisen-Schmidt Condensation (Base-catalyzed aldol condensation) start->chalcone pyrimidine_formation Cyclocondensation with Urea (Base-catalyzed) chalcone->pyrimidine_formation purification Purification (Recrystallization or Column Chromatography) pyrimidine_formation->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Product: 2-Methyl-6-phenylpyrimidin-4-ol derivative characterization->end

Caption: General synthetic workflow for 2-Methyl-6-phenylpyrimidin-4-ol derivatives.

Step-by-Step Protocol:

  • Chalcone Synthesis: Equimolar amounts of a substituted acetophenone and a substituted benzaldehyde are dissolved in ethanol. An aqueous solution of a strong base (e.g., NaOH or KOH) is added dropwise at room temperature. The reaction mixture is stirred for several hours until the formation of a precipitate is complete. The solid chalcone is then filtered, washed with water, and dried.

  • Pyrimidine Ring Formation: The synthesized chalcone is reacted with an excess of urea in the presence of a base (e.g., potassium carbonate) in a suitable solvent such as ethanol or dimethylformamide. The mixture is refluxed for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[10]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a dose-response manner) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using various assay formats, such as radiometric assays, fluorescence-based assays, or luminescence-based assays.

General Protocol (Luminescence-based):

  • Reaction Setup: The kinase reaction is set up in a 96-well or 384-well plate containing the kinase, a specific substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated at room temperature for a specified time to allow for phosphorylation of the substrate.

  • Detection: A detection reagent containing luciferase is added to the wells. The amount of remaining ATP is inversely proportional to the kinase activity. The luminescence signal is measured using a luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 2-Methyl-6-phenylpyrimidin-4-ol scaffold represents a versatile platform for the development of novel therapeutic agents. The compiled data, although from disparate studies, collectively suggests that strategic modifications, particularly at the 6-phenyl position, can significantly impact the pharmacological profile of these derivatives, leading to potent anticancer, anti-inflammatory, and kinase inhibitory activities.

Future research in this area should focus on systematic head-to-head comparisons of a diverse library of 2-Methyl-6-phenylpyrimidin-4-ol derivatives against a broad panel of biological targets. Such studies will be instrumental in elucidating more definitive structure-activity relationships and identifying lead compounds with optimal potency, selectivity, and drug-like properties for further preclinical and clinical development. The integration of computational modeling and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling early in the discovery process will also be crucial for accelerating the translation of these promising compounds into novel therapeutics.

References

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available from: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available from: [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. Available from: [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC. Available from: [Link]

  • Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. ResearchGate. Available from: [Link]

  • Synthesis and Antitumor Evaluation of 6-Thioxo-, 6-Oxo- and 2,4-Dioxopyrimidine Derivatives. ResearchGate. Available from: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available from: [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing. Available from: [Link]

  • Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. PMC. Available from: [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. Available from: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. Available from: [Link]

  • Synthesis of 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(substituted phenyl)pyrimidin-2-ol Analogues as Anti-Inflammatory and Analgesic Agents. ResearchGate. Available from: [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing. Available from: [Link]

  • A comparison of in vitro cytotoxicity assays in medical device regulatory studies. PubMed. Available from: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available from: [Link]

  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. MDPI. Available from: [Link]

  • Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PMC. Available from: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-Methyl-6-phenylpyrimidin-4-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

I. Understanding the Hazard Profile: An Evidence-Based Assessment

Due to the absence of a dedicated SDS for 2-Methyl-6-phenylpyrimidin-4-ol, a conservative approach to its handling and disposal is essential. An analysis of analogous pyrimidine derivatives provides insight into its potential hazards.

Structural Analogs and Inferred Hazards:

A review of the Safety Data Sheet for the structurally related compound, 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol, indicates that it should be handled with care. Key recommendations include using personal protective equipment (PPE), avoiding the creation of dust, and engaging a licensed professional for waste disposal[1].

Furthermore, data from PubChem on various pyrimidin-4-ol derivatives reveals common GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications. These compounds are often categorized as:

  • Harmful if swallowed [2].

  • Harmful in contact with skin [2].

  • Causes skin irritation [2].

  • Causes serious eye irritation [2].

  • Harmful if inhaled [2].

  • May cause respiratory irritation [2].

Given these potential risks, 2-Methyl-6-phenylpyrimidin-4-ol should be treated as a hazardous substance.

Physicochemical Properties:

PropertyValueSource
CAS Number 62260-39-3[3]
Molecular Formula C₁₁H₁₀N₂O[3]
Molecular Weight 186.21 g/mol [3]
II. Pre-Disposal Safety and Handling: A Proactive Stance

Before initiating any disposal procedures, the following safety measures must be strictly adhered to:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Dust Generation: If handling the solid form, take care to avoid creating dust.

III. Step-by-Step Disposal Protocol: A Systematic Approach

The guiding principle for the disposal of 2-Methyl-6-phenylpyrimidin-4-ol is that it should be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

1. Waste Segregation and Containerization:

  • Designated Waste Container: Use a dedicated, properly labeled, and sealable container for the collection of 2-Methyl-6-phenylpyrimidin-4-ol waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with the full chemical name, "2-Methyl-6-phenylpyrimidin-4-ol," and the appropriate hazard pictograms (e.g., harmful/irritant).

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. It is crucial to segregate it from incompatible materials, particularly strong oxidizing agents.

2. Management of Different Waste Streams:

  • Solid Waste:

    • Pure Compound: Unused or expired 2-Methyl-6-phenylpyrimidin-4-ol should be transferred directly into the designated hazardous waste container.

    • Contaminated Materials: Items such as weighing paper, gloves, and filter paper that are contaminated with the compound should be placed in a sealed bag and then into the solid hazardous waste container.

  • Liquid Waste:

    • Solutions: Solutions containing 2-Methyl-6-phenylpyrimidin-4-ol should be collected in a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.

    • Rinsate: When rinsing glassware that contained the compound, the initial rinsate should be collected as hazardous waste. Subsequent rinses with a non-hazardous solvent may be permissible for drain disposal, but only after consulting your institution's Environmental Health and Safety (EHS) department.

3. Final Disposal:

  • Licensed Waste Disposal Service: The ultimate disposal of the collected hazardous waste must be carried out by a licensed and reputable professional waste disposal service[1]. Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Methyl-6-phenylpyrimidin-4-ol.

DisposalWorkflow cluster_start Start: Handling 2-Methyl-6-phenylpyrimidin-4-ol cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_end Final Disposal start Generate Waste (Solid or Liquid) assess Treat as Hazardous Waste start->assess segregate Segregate Waste assess->segregate  Proceed with Caution   containerize Use Labeled, Compatible Waste Container segregate->containerize store Store in Satellite Accumulation Area containerize->store end Arrange for Pickup by Licensed Waste Disposal Service store->end

Caption: Decision workflow for the safe disposal of 2-Methyl-6-phenylpyrimidin-4-ol.

IV. Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.

    • Collect the material in a sealable bag and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealable container and treat it as hazardous waste.

    • Decontaminate the spill area.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's EHS department or emergency response team.

    • Prevent entry into the affected area.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

V. Regulatory Compliance: Adherence to EPA and OSHA Standards

The disposal procedures outlined in this guide are designed to be in compliance with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This act governs the management of hazardous waste from "cradle to grave." The principles of proper waste identification, segregation, containerization, and disposal by a licensed facility are central to RCRA compliance.

  • OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the Laboratory Standard (29 CFR 1910.1450): These standards mandate that employers inform and train their employees about the hazards of chemicals in the workplace. A key component of this is the development and implementation of a Chemical Hygiene Plan (CHP), which should include specific procedures for waste disposal.

By following the procedures in this guide, laboratories can ensure they are operating in a manner that is safe for their personnel and compliant with federal regulations.

References

  • Capot Chemical Co., Ltd. (2018). MSDS of 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Methyl-6-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Safety Research

I'm now starting a thorough search for 2-Methyl-6-phenylpyrimidin-4-ol's safety and handling data. I'm prioritizing its hazard classifications, pictograms, and hazard statements. My aim is to build a solid foundation of information for further analysis.

Expanding Safety Scope

I'm now expanding my search beyond the basics. I'm actively seeking specific PPE recommendations for 2-Methyl-6-phenylpyrimidin-4-ol and chemically similar compounds. I need to pinpoint the ideal glove types, eye protection, and respiratory protection. Furthermore, I'm investigating safe handling procedures, particularly engineering controls like fume hoods, and looking for protocols for storage, spill cleanup, and disposal.

Defining Safety Structure

I'm now structuring my response as a comprehensive safety guide. It'll start with an introduction to the chemical and its hazards. I'll include a PPE protocol, engineering controls, and disposal procedures. To ensure clarity, I'm planning tables for PPE recommendations, DOT language diagrams, citations, and a complete reference list.

Initiating Data Search

Analyzing Related SDS Data

I'm now cross-referencing the similar pyrimidine SDSs I found. My analysis suggests potential hazards include skin, eye, and respiratory irritation, with some related compounds being harmful if ingested. Recommended PPE consistently includes chemical-resistant gloves, eye protection, and respiratory protection where appropriate. Good lab practices and proper ventilation are advised for safe handling. Spills of solids are to be swept up, as I understand.

Synthesizing Safety Information

I've integrated data from analogous pyrimidine SDSs to infer safety protocols. My analysis points to potential skin, eye, and respiratory irritation hazards. Standard PPE includes chemical-resistant gloves and eye protection. Proper ventilation and dust control are key. Solid spills are best swept up. I can now proceed to draft the safety guide with cited sources.

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.